Product packaging for NDSB-201(Cat. No.:CAS No. 1547-17-7)

NDSB-201

Número de catálogo: B1143372
Número CAS: 1547-17-7
Peso molecular: 201.245
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NDSB-201 is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3S B1143372 NDSB-201 CAS No. 1547-17-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-pyridin-1-ium-1-ylpropane-1-sulfonate
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InChI

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
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InChI Key

REEBJQTUIJTGAL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
Source PubChem
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Molecular Formula

C8H11NO3S
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DSSTOX Substance ID

DTXSID3044592
Record name 3-(Pyridinium-1-yl)propane-1-sulfonate
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Molecular Weight

201.25 g/mol
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Physical Description

Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Pyridinium, 1-(3-sulfopropyl)-, inner salt
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Record name 1-(3-Sulphonatopropyl)pyridinium
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CAS No.

15471-17-7
Record name 3-(1-Pyridinio)-1-propanesulfonate
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Record name 1-Pyridiniumpropane-3-sulfonate
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Record name 1-(3-sulphonatopropyl)pyridinium
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Record name 1-PYRIDINIUMPROPANE-3-SULFONATE
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Foundational & Exploratory

NDSB-201: A Technical Guide to its Mechanism and Applications in Protein Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Non-detergent sulfobetaine (B10348) 201 (NDSB-201), chemically known as 3-(1-Pyridino)-1-propane sulfonate, is a zwitterionic compound widely utilized in protein biochemistry.[1] Unlike traditional detergents, this compound possesses a short hydrophobic group and a hydrophilic sulfobetaine group, which prevents the formation of micelles.[2][3][4][5] This unique property allows it to function as a powerful protein-specific additive that enhances the solubilization, stabilization, and renaturation of proteins without causing denaturation, even at high concentrations.[3][6] It is particularly effective in preventing protein aggregation during refolding processes and increasing the yield of soluble proteins, including membrane, nuclear, and cytoskeletal proteins.[2][6][7]

Physicochemical Properties

This compound exhibits several properties that make it an ideal additive for protein research. It is highly soluble in aqueous solutions, zwitterionic over a broad pH range, and does not significantly alter the pH or viscosity of biological buffers.[2][7] Furthermore, its lack of significant UV absorbance and inability to form micelles allows for easy removal by dialysis.[5][7]

PropertyValueReference
Full Name 3-(1-Pyridino)-1-propane sulfonate[1]
Molecular Formula C₈H₁₁NO₃S[1][4]
Molecular Weight 201.24 g/mol [4]
Appearance White Powder[1]
Purity >99%[1]
Solubility in Water Highly soluble (> 2.0 M)[2][7]
Micelle Formation Does not form micelles[3][5][7]
Denaturing Potential Non-denaturing, even at 1 M[3]
pH Effect Does not significantly alter pH in buffered solutions[2][7]
Removal Easily removed by dialysis[2]

Mechanism of Action

The mechanism by which this compound facilitates protein folding and prevents aggregation is multifaceted, involving both general and protein-specific interactions.

1. General Mechanism: Shielding of Hydrophobic Surfaces

During protein refolding, partially folded intermediates often expose hydrophobic regions that can lead to intermolecular aggregation.[5] The proposed general mechanism suggests that the short hydrophobic group of this compound interacts with these exposed hydrophobic patches on protein surfaces.[2] This interaction effectively "shields" the hydrophobic regions, preventing the protein-protein interactions that lead to aggregation and allowing the protein to proceed towards its native, folded conformation.[2][7]

G cluster_0 Aggregation Pathway (Without this compound) cluster_1 Folding Pathway (With this compound) P1 Unfolded Protein Hydrophobic Patch Agg Protein Aggregate P1:h->Agg Intermolecular Interaction P2 Unfolded Protein Hydrophobic Patch P2:h->Agg P3 Unfolded Protein Hydrophobic Patch NDSB This compound P3:h->NDSB Shielding Interaction Folded Native Folded Protein NDSB->Folded Promotes Folding

General mechanism of this compound preventing protein aggregation.

2. Specific Mechanism: Pharmacological Chaperone Activity

Recent studies have revealed a more specific mechanism where this compound can act as a pharmacological chaperone.[8][9] In the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), X-ray crystallography showed that this compound binds to a specific, shallow hydrophobic pocket on the protein surface.[8][9] This interaction is stabilized by the stacking of the cationic pyridinium (B92312) group of this compound with aromatic residues, such as phenylalanine, within the binding site.[8][9] By occupying this pocket, this compound not only masks hydrophobic surfaces but also stabilizes the correctly folded state of the protein, thereby functioning as a chaperone to guide the folding process and prevent misfolding.[8]

G cluster_0 Pharmacological Chaperone Mechanism Protein Protein (TBRII-ECD) with Binding Pocket Complex Stabilized Protein-NDSB-201 Complex Protein->Complex Binding & Stabilization NDSB This compound NDSB->Complex Stacks with Phe residue in binding pocket G A 1. Denature Protein (e.g., in 8M Urea) C 3. Rapid Dilution of Denatured Protein into Wells A->C B 2. Prepare Multi-Well Plate with Folding Buffer Matrix (Varying [this compound], pH, etc.) B->C D 4. Incubate to Allow Refolding C->D E 5. Perform On-Plate Functional Assay (e.g., ELISA) D->E F 6. Quantify Results to Identify Optimal Conditions E->F

References

The Role of NDSB-201 as a Pharmacological Chaperone in Protein Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are hallmarks of numerous debilitating diseases and significant bottlenecks in the production of recombinant therapeutic proteins. Pharmacological chaperones, small molecules that bind to and stabilize nascent or misfolded proteins, represent a promising strategy to mitigate these issues. Among these, the non-detergent sulfobetaine (B10348) NDSB-201 has emerged as a versatile and effective tool in the protein scientist's arsenal. This technical guide provides an in-depth exploration of this compound's role in promoting proper protein folding, preventing aggregation, and enhancing protein stability. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its application, and visualize key concepts through structured diagrams.

This compound: Properties and Mechanism of Action

This compound, or 3-(1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that is not classified as a detergent due to its short hydrophobic group, which prevents micelle formation.[1] This property allows it to be used at high concentrations (typically 0.5-1.0 M) without denaturing proteins, and it can be easily removed by dialysis.[2]

The primary role of this compound as a pharmacological chaperone stems from its ability to:

  • Prevent Aggregation: this compound interacts with early folding intermediates, preventing the intermolecular hydrophobic interactions that lead to aggregation.[2] This is particularly crucial during protein refolding from denatured states, such as from inclusion bodies.

  • Stabilize the Folded State: X-ray crystallography studies have revealed that this compound can bind to specific pockets on the surface of proteins. For instance, in the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), this compound's pyridinium (B92312) group stacks with a phenylalanine residue in a hydrophobic pocket.[3] This interaction stabilizes the correctly folded conformation.

  • Facilitate Refolding: By preventing aggregation and stabilizing the native state, this compound shifts the equilibrium of the folding process towards the correctly folded protein, thereby increasing the yield of active protein.[3]

Quantitative Data on this compound Efficacy

The effectiveness of this compound has been demonstrated across various proteins. The following tables summarize key quantitative findings from the literature.

Protein TargetThis compound ConcentrationObserved EffectReference
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)Not specified (on-plate screen)Up to threefold higher yield of active protein[3]
TBRII-ECD Protease-Resistant (PR) variant1 M8–13 mg of purified protein from 50 mg of urea-solubilized protein[3]
Various (33 proteins screened)1 MIdentified as a beneficial refolding agent[4]
Cdc25A1 MPositive synergistic interaction with BMC (bis-mercaptoacetamide cyclohexane) in refolding[4]
Inclusion Bodies (general wash)0.125 MEffective in washing and purifying inclusion bodies[5]

Table 1: Effect of this compound on Protein Refolding Yield.

Protein TargetThis compound ConcentrationObserved EffectReference
Malate Dehydrogenase (MDH)Not specifiedIncreased crystal size from 0.1 to 0.4 mm[2]
Lysozyme0.25 M NDSB-195 (similar NDSB)Nearly doubles protein solubility[2]
Lysozyme0.75 M NDSB-195 (similar NDSB)Nearly triples protein solubility[2]
TBRII-ECD-PR50 mMAccelerated crystallization (2-3 days vs. 1-2 weeks)[3]

Table 2: Effect of NDSBs on Protein Solubility and Crystallization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for In Vitro Protein Refolding Screen with this compound

This protocol is designed as a screen to identify the optimal concentration of this compound for refolding a target protein from inclusion bodies.

Materials:

  • Purified inclusion bodies of the target protein

  • Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 10 mM DTT

  • Refolding Buffer Base: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA

  • This compound stock solution (e.g., 2 M in water)

  • 96-well microplate

  • Plate reader for activity assay or fluorescence measurement

Procedure:

  • Denaturation:

    • Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL.

    • Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

    • Centrifuge at 14,000 x g for 15 minutes to remove any insoluble material. The supernatant contains the denatured protein.

  • Refolding Screen Setup:

    • In a 96-well plate, prepare a serial dilution of this compound in the Refolding Buffer Base. Final concentrations should range from 0 M to 1.5 M. For example, prepare wells with 0, 0.25, 0.5, 0.75, 1.0, and 1.25 M this compound.

    • Include controls with other common refolding additives (e.g., L-arginine, cyclodextrins) for comparison.

  • Refolding by Dilution:

    • Rapidly dilute the denatured protein solution 1:100 into the wells of the 96-well plate containing the different refolding buffers. The final protein concentration is typically in the range of 10-100 µg/mL.

    • Incubate the plate at 4°C for 24-48 hours without agitation.

  • Analysis of Refolding Yield:

    • Assess the amount of correctly folded protein using a relevant method:

      • Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity.

      • Spectroscopic Analysis: For proteins with intrinsic fluorescence (e.g., tryptophan), monitor the change in fluorescence emission spectrum.

      • Size Exclusion Chromatography (SEC): Analyze the monomeric peak corresponding to the correctly folded protein.

      • SDS-PAGE: Centrifuge the refolding reactions to separate soluble and aggregated protein. Analyze the supernatant by SDS-PAGE.

Protocol for Dynamic Light Scattering (DLS) to Monitor Protein Aggregation

DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.[6][7]

Materials:

  • Purified target protein

  • Buffer of interest (e.g., PBS, Tris buffer)

  • This compound

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the target protein (e.g., 1-2 mg/mL) and this compound at various concentrations in the buffer of interest.

    • Filter all solutions through a 0.22 µm syringe filter to remove dust and pre-existing aggregates.

  • DLS Measurement:

    • Prepare samples for analysis by mixing the protein solution with different concentrations of this compound (e.g., 0 M, 0.1 M, 0.5 M, 1 M). The final protein concentration should be within the optimal range for the DLS instrument (typically 0.5-1 mg/mL).

    • Transfer the samples to a clean, dust-free DLS cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Data Acquisition and Analysis:

    • Acquire DLS data over time to monitor the formation of aggregates. This can be done at a constant temperature or during a thermal ramp to induce aggregation.

    • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates protein aggregation.

    • Compare the aggregation kinetics in the presence and absence of this compound to quantify its inhibitory effect.

Protocol for Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm) in the presence of different ligands or buffer conditions.[8][9]

Materials:

  • Purified target protein (at least 95% pure)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

  • This compound stock solution

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR instrument with a thermal ramping capability

  • 96- or 384-well qPCR plates

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

    • In a qPCR plate, add the desired final concentrations of this compound (e.g., ranging from 0 to 1 M).

    • Add the protein/dye master mix to each well to a final volume of 20-25 µL.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition (the peak of the first derivative).

    • A positive shift in Tm (ΔTm) in the presence of this compound indicates stabilization of the protein.

Visualizations

Signaling Pathway: Cellular Protein Quality Control and Pharmacological Chaperone Intervention

The following diagram illustrates the general pathways of protein folding and degradation in the endoplasmic reticulum (ER) and how a pharmacological chaperone like this compound can intervene to promote proper folding.

Protein_Quality_Control cluster_ER Endoplasmic Reticulum cluster_Chaperone Pharmacological Chaperone Intervention Unfolded_Protein Unfolded Protein Misfolded_Protein Misfolded Protein Unfolded_Protein->Misfolded_Protein Misfolding Molecular_Chaperones Molecular Chaperones (e.g., BiP) Unfolded_Protein->Molecular_Chaperones Binding Correctly_Folded Correctly Folded Protein Misfolded_Protein->Correctly_Folded Rescue Aggregated_Protein Aggregated Protein Misfolded_Protein->Aggregated_Protein Aggregation ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Targeting Secretory Pathway Secretory Pathway Correctly_Folded->Secretory Pathway Proteasome Proteasome ERAD->Proteasome Degradation Molecular_Chaperones->Correctly_Folded Assisted Folding NDSB_201 This compound NDSB_201->Misfolded_Protein Stabilization & Prevention of Aggregation

Cellular protein quality control and this compound's role.

Experimental Workflow: In Vitro Protein Refolding Screen

This diagram outlines the key steps in performing an in vitro protein refolding screen to optimize this compound concentration.

Refolding_Workflow start Start: Purified Inclusion Bodies denaturation Denaturation (6M GdnHCl or 8M Urea) start->denaturation refolding Rapid Dilution for Refolding (24-48h at 4°C) denaturation->refolding screen_prep Prepare 96-well Plate with this compound Gradient screen_prep->refolding analysis Analysis of Refolding Yield refolding->analysis activity_assay Enzyme Activity Assay analysis->activity_assay Enzymatic Protein spectroscopy Fluorescence Spectroscopy analysis->spectroscopy Fluorescent Protein sec Size Exclusion Chromatography analysis->sec General end End: Optimal this compound Concentration Identified activity_assay->end spectroscopy->end sec->end

Workflow for this compound-assisted protein refolding screen.

Logical Relationship: Mechanism of this compound Action

This diagram illustrates the logical flow of how this compound acts on a misfolded protein to promote its correct folding.

NDSB201_Mechanism Misfolded_Protein Misfolded Protein (Exposed Hydrophobic Regions) Interaction Interaction with Folding Intermediates Misfolded_Protein->Interaction NDSB_201 This compound NDSB_201->Interaction Aggregation_Blocked Aggregation Pathway Blocked Interaction->Aggregation_Blocked Stabilization Stabilization of Native-like Conformation Interaction->Stabilization Correct_Folding Correctly Folded Protein (Increased Yield) Stabilization->Correct_Folding

References

NDSB-201 for Preventing Protein Aggregation In Vitro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the production and formulation of therapeutic proteins and in various in vitro biochemical and structural studies. The formation of non-native protein aggregates can lead to loss of biological activity, reduced yields, and potential immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate protein aggregation and facilitate protein refolding. This technical guide focuses on NDSB-201 (3-(1-Pyridino)-1-propanesulfonate), a widely used member of the NDSB family, providing a comprehensive overview of its properties, mechanism of action, and practical applications in preventing protein aggregation in vitro.

Core Concepts: Understanding this compound

This compound is a non-denaturing, zwitterionic additive that enhances the solubility and stability of proteins in aqueous solutions.[1] Unlike traditional detergents, this compound possesses a short hydrophobic group, which prevents the formation of micelles, even at high concentrations.[1] This characteristic allows for its easy removal from protein solutions via dialysis.[1]

Chemical and Physical Properties of this compound:

PropertyValue
Full Name 3-(1-Pyridino)-1-propane sulfonate
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Appearance White crystalline powder
Solubility in Water > 2 M
Effective Concentration 0.5 - 1.0 M

Mechanism of Action

This compound is thought to prevent protein aggregation and facilitate refolding through a combination of mechanisms. Primarily, it acts as a "pharmacological chaperone" by interacting with folding intermediates and stabilizing the native protein structure.[2]

  • Hydrophobic Interactions: The pyridinium (B92312) group of this compound can engage in arene-arene stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that may be exposed in unfolded or partially folded protein states.[2] This interaction can shield hydrophobic patches, preventing them from self-associating and forming aggregates.[2]

  • Stabilization of the Folded State: X-ray crystallography studies have revealed that this compound can bind to specific pockets on the protein surface, often in proximity to aromatic residues.[2] This binding can stabilize the correctly folded conformation, shifting the equilibrium away from aggregation-prone species.[2]

  • Weakening of Protein-Protein Interactions: By interacting with the protein surface, this compound can weaken the non-specific protein-protein interactions that lead to aggregation.

cluster_0 Unfolded Protein cluster_1 Aggregation Pathway (Without this compound) cluster_2 Folding Pathway (With this compound) Unfolded Unfolded or Partially Folded Protein (Exposed Hydrophobic Regions) Aggregates Protein Aggregates (Inactive) Unfolded->Aggregates Self-Association Intermediate Stabilized Folding Intermediate Unfolded->Intermediate This compound Interaction (Shields Hydrophobic Regions) NDSB This compound Folded Correctly Folded Protein (Active) Intermediate->Folded Proper Folding

Proposed mechanism of this compound in preventing protein aggregation.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in improving protein refolding and solubility has been demonstrated in several studies. The optimal concentration of this compound is protein-dependent and should be determined empirically.

Table 1: Effect of this compound on Protein Refolding Yield

ProteinInitial StateThis compound ConcentrationRefolding Buffer ComponentsOutcomeReference
Type II TGF-β receptor extracellular domain (TBRII-ECD)Urea-denatured1 M75 mM Tris (pH 8.0), 2 mM GSH, 0.5 mM GSSGUp to threefold higher yield of active protein[2]
Cdc25AInclusion Bodies1 MIn combination with Bis-mercaptoacetamide cyclohexane (B81311) (BMC)Synergistic positive effect on refolding, enabling crystallization[3]
33 different proteinsInclusion Bodies1 MPart of a fractional factorial screenIdentified as a useful refolding agent in combination with other additives[3]

Table 2: General Guidelines for this compound Concentration in Different Applications

ApplicationTypical this compound ConcentrationNotes
Protein Refolding0.5 M - 1.0 MOptimal concentration should be determined through screening.
Inclusion Body Washing0.125 MUsed to remove contaminants from inclusion body preparations.
Increasing Protein Solubility0.5 M - 1.0 MCan be added to lysis buffers to improve the yield of soluble recombinant proteins.[4]
Protein Crystallization50 mM - 1.0 MCan accelerate crystallization and improve crystal quality.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

On-Plate Screening for Optimal Protein Refolding Conditions

This protocol is adapted from a study on the refolding of the Type II TGF-β receptor extracellular domain and can be modified for other proteins.[2]

Objective: To rapidly screen for effective refolding additives, including this compound.

Materials:

  • Purified, denatured protein in a suitable buffer (e.g., 8 M urea (B33335) or 6 M Guanidine (B92328) Hydrochloride)

  • 96-well microplate

  • Refolding buffers with various additives (e.g., this compound, L-arginine, glycerol)

  • Redox system (e.g., reduced and oxidized glutathione (B108866) - GSH/GSSG)

  • Assay to determine protein activity or correct folding (e.g., ELISA, enzymatic assay)

Procedure:

  • Prepare Refolding Buffer Matrix: In a 96-well plate, prepare a matrix of refolding buffers. For example, vary the concentration of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M) across different rows. Include other potential additives in different columns. A typical refolding buffer base could be 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM GSH, and 0.5 mM GSSG.

  • Initiate Refolding: Add a small, equal amount of the denatured protein solution to each well of the 96-well plate to initiate refolding by dilution. The final protein concentration should be low enough to minimize aggregation (e.g., 0.1 mg/mL).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24-48 hours) to allow for refolding.

  • Assess Refolding Efficiency: After incubation, assess the amount of correctly folded protein in each well using a suitable assay. For example, an ELISA can be used to quantify the amount of active protein that can be captured by a specific antibody.

  • Data Analysis: Compare the results across the different conditions to identify the optimal refolding buffer composition.

start Start: Denatured Protein prepare_plate Prepare 96-well plate with refolding buffer matrix (varying this compound conc.) start->prepare_plate add_protein Add denatured protein to each well (initiate refolding by dilution) prepare_plate->add_protein incubate Incubate plate (e.g., 4°C for 24-48h) add_protein->incubate assay Assess refolding efficiency (e.g., ELISA, activity assay) incubate->assay analyze Analyze data to identify optimal conditions assay->analyze end End: Optimized Refolding Protocol analyze->end

Workflow for on-plate protein refolding screening.
Inclusion Body Washing with this compound

This protocol is a general guideline for washing inclusion bodies to remove contaminating proteins and membrane components prior to solubilization and refolding.

Objective: To purify inclusion bodies from a cell lysate.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer 1: Lysis buffer with 1% Triton X-100

  • Wash Buffer 2: Lysis buffer with 0.125 M this compound

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

  • Initial Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the inclusion bodies. Discard the supernatant.

  • Detergent Wash: Resuspend the pellet in Wash Buffer 1. Incubate for 15-20 minutes with gentle agitation. Centrifuge again and discard the supernatant. This step removes many membrane-associated proteins.

  • This compound Wash: Resuspend the pellet in Wash Buffer 2. Incubate for 15-20 minutes with gentle agitation. Centrifuge and discard the supernatant. This step helps to remove non-specifically bound proteins.

  • Final Wash: Resuspend the pellet in lysis buffer without any additives to wash away residual this compound. Centrifuge and discard the supernatant.

  • Proceed to Solubilization: The washed inclusion body pellet is now ready for solubilization in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) followed by refolding.

Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to monitor the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.

Objective: To quantitatively assess the effect of this compound on preventing induced protein aggregation.

Materials:

  • Purified protein solution

  • DLS instrument

  • Low-volume cuvettes

  • Syringe filters (0.02 µm or 0.1 µm)

  • Stress-inducing agent (e.g., heat, chemical denaturant, pH change)

  • This compound stock solution

Procedure:

  • Sample Preparation: Prepare a series of protein samples in a suitable buffer. Each sample should contain the same protein concentration. Add varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) to the samples.

  • Initial DLS Measurement (T=0): Filter each sample through a low-protein-binding syringe filter directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates. Perform a DLS measurement at a controlled temperature to determine the initial size distribution and polydispersity index (PDI) of the protein in each condition. A monodisperse sample of a monomeric protein should show a single, narrow peak.

  • Induce Aggregation: Subject the samples to a stress condition known to induce aggregation. For example, incubate the samples at an elevated temperature for a specific time, add a sub-denaturing concentration of a chemical denaturant, or adjust the pH.

  • Post-Stress DLS Measurement: After the stress treatment, allow the samples to return to the initial measurement temperature. Perform another DLS measurement on each sample.

  • Data Analysis: Compare the DLS results before and after the stress treatment for each this compound concentration. An increase in the average particle size, the appearance of larger species (additional peaks), and an increase in the PDI are all indicative of protein aggregation. Quantify the percentage of aggregated protein based on the intensity or mass distribution provided by the DLS software. Plot the extent of aggregation as a function of this compound concentration to determine its dose-dependent effect on preventing aggregation.

start Start: Purified Protein prepare_samples Prepare protein samples with varying this compound concentrations start->prepare_samples initial_dls Initial DLS measurement (T=0) - Determine baseline size distribution prepare_samples->initial_dls induce_stress Induce aggregation (e.g., heat, chemical stress) initial_dls->induce_stress final_dls Final DLS measurement - Measure size distribution post-stress induce_stress->final_dls analyze Analyze data: - Compare size distributions - Quantify aggregation final_dls->analyze end End: Dose-response curve of This compound on aggregation analyze->end

Experimental workflow for DLS analysis of protein aggregation.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals facing challenges with protein aggregation and insolubility. Its non-denaturing, zwitterionic nature, coupled with its ability to stabilize folding intermediates and the native protein structure, makes it an effective additive in a wide range of in vitro applications. By empirically determining the optimal concentration for a given protein and application, this compound can significantly improve the yield of soluble, active protein, thereby facilitating downstream biochemical, structural, and therapeutic development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound to overcome protein aggregation challenges.

References

The Role of Non-Detergent Sulfobetaines in Biochemical Research and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that have emerged as powerful tools in biochemistry and drug development. Unlike traditional detergents, NDSBs do not form micelles at typical working concentrations, allowing them to solubilize and stabilize proteins without causing denaturation.[1][2][3] Their unique properties make them invaluable for a range of applications, including enhancing protein extraction, improving protein folding and renaturation, preventing aggregation, and facilitating protein crystallization. This guide provides an in-depth technical overview of the functions of NDSBs, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions and Mechanism of Action

NDSBs are characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This structure prevents micelle formation, even at high concentrations (up to 1M), which is a key distinction from traditional detergents.[3] This feature allows for the gentle solubilization of proteins while preserving their native conformation and biological activity. The primary mechanism of action of NDSBs involves their ability to interact with the surface of proteins, thereby reducing protein-protein interactions that can lead to aggregation.[4][5] NDSBs with aromatic rings are particularly effective due to aromatic stacking interactions with denatured proteins.[3]

Key functions of NDSBs in biochemistry include:

  • Protein Solubilization and Extraction: NDSBs can significantly increase the yield of extracted proteins, including membrane, nuclear, and cytoskeletal proteins, by up to 30% to 100%.[1][6]

  • Protein Stabilization and Aggregation Prevention: They effectively prevent protein aggregation during various stages of purification, refolding, and storage by shielding hydrophobic patches on protein surfaces.[2][4][7]

  • Enhancement of Protein Refolding: NDSBs are widely used to improve the yield of active, correctly folded proteins from inclusion bodies or after denaturation.[2][5][8]

  • Facilitation of Protein Crystallization: By reducing protein aggregation and increasing solubility, NDSBs can promote the growth of larger, higher-quality protein crystals.[9]

Quantitative Data on NDSB Efficacy

The effectiveness of NDSBs can be quantified in various applications. The following tables summarize key data on their impact on protein refolding, solubility, and stability.

NDSB TypeProteinApplicationConcentrationQuantitative EffectReference
NDSB-256Tryptophan Synthase β2 subunitRefolding1.0 M100% refolding yield[8]
Modified NDSBsTryptophan Synthase β2 subunitRefoldingNot Specified97% and 100% refolding yield[8]
NDSB-201Type II TGF-β receptor extracellular domainRefolding1 M8-13 mg of purified protein from 50 mg of solubilized protein[10]
NDSB-195LysozymeSolubility0.75 MNearly triples the solubility[9]
NDSB-256Hen egg lysozymeRefolding600 mM60% recovery of enzymatic activity[9]
NDSB-256β-galactosidaseRefolding800 mM16% recovery of enzymatic activity[11]

Experimental Protocols

Protein Refolding from Inclusion Bodies using this compound

This protocol is adapted from a standard procedure for refolding proteins from bacterial inclusion bodies.

Materials:

  • Cell paste containing inclusion bodies

  • 10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA, 50% glycerol, pH 8.0)

  • This compound

  • Guanidine Hydrochloride (GuHCl) or Urea

  • Refolding Buffer (e.g., 75 mM Tris-HCl, pH 8.0, 2 mM GSH, 0.5 mM GSSG)

  • Dialysis tubing and buffer

Procedure:

  • Inclusion Body Washing:

    • Resuspend the cell paste in 1X IB-Prep™ Buffer.

    • Add this compound to a final concentration of 0.125 M and stir for 15 minutes at room temperature.[12]

    • Centrifuge at 8,000 x g for 15 minutes at 10°C and discard the supernatant.

    • Resuspend the pellet in 1X System 2 IB wash buffer (containing 0.125 M this compound) and repeat the centrifugation.[12]

    • To remove residual this compound, wash the pellet twice with 1X cell resuspension buffer (without this compound).[12]

  • Denaturation:

    • Resuspend the washed inclusion body pellet in a denaturation buffer containing 6 M GuHCl or 8 M Urea.

  • Refolding:

    • Rapidly dilute the denatured protein solution into the refolding buffer containing 1 M this compound. The final protein concentration should be low to prevent aggregation.

    • Incubate at 4°C for 40 hours.[10]

  • Dialysis and Purification:

    • Dialyze the refolding mixture against a suitable buffer to remove this compound and other small molecules.

    • Purify the refolded protein using standard chromatography techniques.

Membrane Protein Extraction

This protocol provides a general workflow for extracting membrane proteins using NDSBs.

Materials:

  • Cell or tissue sample

  • Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)

  • Extraction Buffer (Homogenization buffer containing 0.5 - 1.0 M NDSB)

  • Ultracentrifuge

Procedure:

  • Homogenization:

    • Homogenize the cells or tissues in ice-cold homogenization buffer.

  • Removal of Soluble Proteins:

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to remove intact cells and nuclei.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

  • Membrane Protein Extraction:

    • Resuspend the membrane pellet in the extraction buffer containing the desired concentration of NDSB.

    • Incubate on ice with gentle agitation.

  • Clarification:

    • Centrifuge at 100,000 x g to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

Visualizing Workflows with Graphviz

Protein Refolding Workflow

Protein_Refolding_Workflow cluster_0 Inclusion Body Preparation cluster_1 Denaturation & Refolding cluster_2 Purification Cell Lysis Cell Lysis Inclusion Body Pellet Inclusion Body Pellet Cell Lysis->Inclusion Body Pellet Centrifugation Washed Inclusion Bodies Washed Inclusion Bodies Inclusion Body Pellet->Washed Inclusion Bodies Wash with This compound Denatured Protein Denatured Protein Washed Inclusion Bodies->Denatured Protein 6M GuHCl Refolding Mixture Refolding Mixture Denatured Protein->Refolding Mixture Dilution into Refolding Buffer + 1M this compound Dialyzed Protein Dialyzed Protein Refolding Mixture->Dialyzed Protein Dialysis Purified Protein Purified Protein Dialyzed Protein->Purified Protein Chromatography

Caption: A generalized workflow for protein refolding from inclusion bodies using this compound.

Membrane Protein Extraction Workflow

Membrane_Protein_Extraction Start Cell/Tissue Homogenization LowSpeed Low-Speed Centrifugation (700 x g) Start->LowSpeed Supernatant1 Supernatant (Contains Soluble Proteins) LowSpeed->Supernatant1 Pellet1 Pellet (Intact Cells, Nuclei) LowSpeed->Pellet1 HighSpeed High-Speed Centrifugation (100,000 x g) Supernatant1->HighSpeed Supernatant2 Supernatant (Soluble Proteins) HighSpeed->Supernatant2 Pellet2 Pellet (Membranes) HighSpeed->Pellet2 Extraction Resuspend in Buffer + 0.5-1.0 M NDSB Pellet2->Extraction FinalCentrifugation High-Speed Centrifugation (100,000 x g) Extraction->FinalCentrifugation FinalSupernatant Supernatant (Solubilized Membrane Proteins) FinalCentrifugation->FinalSupernatant FinalPellet Pellet (Insoluble Material) FinalCentrifugation->FinalPellet

Caption: A typical workflow for the extraction of membrane proteins utilizing non-detergent sulfobetaines.

Conclusion

Non-detergent sulfobetaines are versatile and powerful reagents that address many of the challenges associated with protein biochemistry and drug development. Their ability to solubilize and stabilize proteins in their native state, prevent aggregation, and facilitate refolding and crystallization makes them indispensable tools for researchers. The quantitative data and protocols provided in this guide offer a starting point for the effective application of NDSBs in a variety of experimental settings. As research continues, the development of new and even more efficient NDSBs holds the promise of further advancing our ability to study and manipulate proteins for therapeutic and biotechnological purposes.

References

The Zwitterionic Nature of NDSB-201: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of protein chemistry, proteomics, and drug development, the manipulation of protein solubility and stability is a critical determinant of experimental success. Aggregation, misfolding, and poor crystallization are common hurdles that can impede progress. NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a class of chemical tools designed to mitigate these challenges. Its efficacy stems from its unique zwitterionic nature, which allows it to interact with proteins in a manner that discourages aggregation and promotes the native conformational state. This technical guide provides an in-depth exploration of the zwitterionic properties of this compound, its applications, and detailed experimental protocols for its use and characterization.

Physicochemical Properties of this compound

This compound is a white, powdered solid that is highly soluble in aqueous solutions.[1][2] Its key physicochemical properties are summarized in the table below, providing a quantitative overview for its application in experimental design.

PropertyValueReferences
Full Chemical Name 3-(1-Pyridinio)-1-propanesulfonate[1]
Synonyms 1-(3-Sulfopropyl)pyridinium hydroxide, inner salt[3]
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.24 g/mol [1]
CAS Number 15471-17-7[1]
Appearance White Powder[1]
Purity ≥99% (titration)[2]
Solubility in Water > 2.0 M[4]
pH (50% in H₂O) 2.5 - 6.0[5]

The Zwitterionic Core of this compound

The functionality of this compound is intrinsically linked to its zwitterionic structure. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[6] In the case of this compound, the molecule possesses a positively charged pyridinium (B92312) ring and a negatively charged sulfonate group.[3] This dual-charge state is maintained over a wide pH range, making this compound a versatile tool in various biochemical applications.[2]

The short hydrophobic group (the propyl chain connecting the charged moieties) is insufficient to induce the formation of micelles, which distinguishes this compound from traditional zwitterionic detergents like CHAPS.[1][4] This non-detergent characteristic is crucial as it allows for the solubilization and stabilization of proteins without disrupting their native structure.[1]

NDSB201_Structure cluster_structure Chemical Structure of this compound start C1 CH₂ start->C1 C2 CH₂ C1->C2 N N⁺ C1->N C3 CH₂ C2->C3 S S C3->S O1 O⁻ S->O1 O2 O S->O2 O3 O S->O3 Py1 CH N->Py1 Py2 CH Py1->Py2 Py3 CH Py2->Py3 Py4 CH Py3->Py4 Py5 CH Py4->Py5 Py5->N

Chemical structure of this compound highlighting the zwitterionic nature.

Applications Driven by Zwitterionic Properties

The unique chemical nature of this compound underpins its utility in several key applications within research and drug development.

Protein Refolding and Renaturation

Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. The recovery of functional protein from these aggregates requires a denaturation step followed by refolding. This compound is highly effective in the refolding stage, as it prevents the hydrophobic regions of folding intermediates from interacting and forming aggregates.[1]

Protein Solubilization and Stabilization

This compound can enhance the yield of soluble proteins during extraction, including challenging classes such as membrane, nuclear, and cytoskeletal proteins.[4] Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on the protein surface, effectively shielding them from aggregation.[4]

Additive in Protein Crystallization

The production of high-quality crystals is often a bottleneck in structural biology. This compound can be employed as a crystallization additive to improve crystal quality and, in some cases, to promote the formation of new crystal forms.[4] It is thought to act by preventing non-specific protein aggregation, which can interfere with the ordered packing of molecules into a crystal lattice.[4]

Pharmacological Chaperone Activity

Recent studies have revealed a more specific role for this compound beyond its general stabilizing effects. X-ray crystallography has shown that this compound can bind to a hydrophobic pocket on the surface of the Type II TGF-β receptor.[7] This interaction, where the pyridinium group of this compound stacks with aromatic residues in the protein, stabilizes the folded state. This finding suggests that this compound can act as a pharmacological chaperone, not only preventing aggregation but also actively stabilizing the native protein conformation.[7]

Chaperone_Mechanism cluster_protein Protein Folding States cluster_ndsb This compound Interaction Unfolded Unfolded Protein (Hydrophobic Regions Exposed) Intermediate Folding Intermediate Unfolded->Intermediate Aggregated Aggregated Protein (Non-functional) Intermediate->Aggregated Aggregation Pathway Folded Natively Folded Protein (Functional) Intermediate->Folded Correct Folding Pathway NDSB This compound NDSB->Intermediate Binds to hydrophobic regions, prevents aggregation NDSB->Folded Binds to specific pocket, stabilizes native state

Mechanism of this compound as a protein stabilizer and pharmacological chaperone.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Protein Refolding from Inclusion Bodies using this compound

This protocol outlines a general procedure for the refolding of a target protein from E. coli inclusion bodies, incorporating this compound in the wash steps to facilitate subsequent refolding.

Materials:

  • Cell paste containing the target protein in inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Wash Buffer A (Lysis Buffer with 1% Triton X-100)

  • Wash Buffer B (Lysis Buffer with 0.5 M this compound)

  • Denaturation Buffer (e.g., 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in a suitable buffer)

  • Refolding Buffer (A buffer conducive to the target protein's stability, often containing additives like L-arginine, and reduced/oxidized glutathione)

  • Dialysis tubing and equipment

  • Centrifuge and appropriate tubes

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a standard method such as sonication or a French press.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. Discard the supernatant.

  • Detergent Wash: Resuspend the pellet in Wash Buffer A to remove membrane fragments and lipids. Centrifuge again and discard the supernatant.

  • This compound Wash: Resuspend the pellet in Wash Buffer B. This step helps to remove Triton X-100 and other contaminants while pre-conditioning the inclusion bodies for refolding. Incubate for 15-30 minutes with gentle agitation.

  • Final Wash: Centrifuge and resuspend the pellet in Lysis Buffer without any additives to wash away residual this compound. Pellet the inclusion bodies one final time.

  • Solubilization/Denaturation: Resuspend the washed inclusion bodies in Denaturation Buffer. Stir for several hours or overnight at 4°C to ensure complete solubilization.

  • Clarification: Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding by Dilution: Slowly add the denatured protein solution to a large volume of chilled Refolding Buffer with stirring. The final protein concentration should be low (typically 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Dialysis: Dialyze the refolded protein solution against a suitable buffer to remove the denaturant and other small molecules.

  • Analysis: Assess the success of refolding by activity assays, SDS-PAGE, and spectroscopic methods like circular dichroism.

Refolding_Workflow Start Cell Paste with Inclusion Bodies Lysis Cell Lysis Start->Lysis Isolation Isolate Inclusion Bodies (Centrifugation) Lysis->Isolation Detergent_Wash Wash with Detergent (e.g., Triton X-100) Isolation->Detergent_Wash NDSB_Wash Wash with this compound Detergent_Wash->NDSB_Wash Final_Wash Final Buffer Wash NDSB_Wash->Final_Wash Denaturation Denature in GdnHCl or Urea Final_Wash->Denaturation Refolding Rapid Dilution into Refolding Buffer Denaturation->Refolding Dialysis Dialysis Refolding->Dialysis End Functional Protein Dialysis->End

Experimental workflow for protein refolding utilizing an this compound wash step.
Protocol 2: Assessing Protein Thermal Stability with this compound via Thermal Shift Assay (TSA)

This protocol describes a general method to quantify the stabilizing effect of this compound on a target protein by measuring changes in its melting temperature (Tm).

Materials:

  • Purified target protein (at a concentration of ~0.1-0.2 mg/mL)

  • SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

  • Buffer for the protein of interest

  • This compound stock solution (e.g., 2 M in the same buffer)

  • 96-well PCR plate

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Master Mix: For each condition (with and without this compound), prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer. The final dye concentration is typically 5x.

  • Set up Plate:

    • Control Wells: Pipette the master mix without this compound into several wells of the 96-well plate.

    • Test Wells: Pipette the master mix and add varying final concentrations of this compound (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M). Ensure the final volume in all wells is the same.

    • Include buffer-only and dye-only controls.

  • Run Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute. Monitor the fluorescence of SYPRO Orange.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein alone) from the Tm of the protein in the presence of this compound. A positive ΔTm indicates stabilization.

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development. Its zwitterionic, non-detergent nature provides a unique mechanism for preventing protein aggregation and enhancing solubility and stability without compromising the native protein structure. The ability of this compound to act as a pharmacological chaperone opens new avenues for its application in stabilizing therapeutic proteins and aiding in structural studies. The protocols provided in this guide offer a practical framework for harnessing the benefits of this compound in protein refolding and for quantifying its stabilizing effects, thereby facilitating the advancement of protein-based research and therapeutics.

References

NDSB-201 as a Chemical Tool for Protein Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds utilized extensively in protein biochemistry.[1][2] Among these, NDSB-201, chemically known as 3-(1-Pyridino)-1-propane sulfonate, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[3][4] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, thus they are not considered true detergents.[3][5] This unique property allows this compound to solubilize and stabilize proteins, prevent aggregation, and facilitate refolding without causing denaturation, even at high concentrations.[3][6] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its application, and detailed experimental protocols.

Core Properties of this compound

This compound is a white, powdered solid that is highly soluble in water.[3][4][7] Its zwitterionic nature across a wide pH range and minimal absorbance in the near-UV spectrum make it compatible with many standard biochemical assays and protein quantification methods.[6][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Full Chemical Name 3-(1-Pyridino)-1-propane sulfonate[4]
Synonym 1-(3-Sulfopropyl)-pyridinium hydroxide, inner salt[9]
CAS Number 15471-17-7[7][8]
Molecular Formula C₈H₁₁NO₃S[3][4][7]
Molecular Weight 201.24 g/mol [3][8]
Appearance White Powder[4][7]
Purity >99%[4]
Solubility in Water Highly soluble, typically >2.0 M[5]
Micelle Formation Does not form micelles[3][5][6]
UV Absorbance (280 nm) Does not absorb significantly[6][8]

Mechanism of Action

This compound primarily functions by interacting with proteins in a way that discourages aggregation and stabilizes their native or near-native conformations.[10][11] During protein folding or refolding, hydrophobic regions of the protein can become transiently exposed, leading to intermolecular aggregation, which is often an irreversible process.[6][12]

This compound mitigates this in several ways:

  • Pharmacological Chaperone Activity : It can act as a pharmacological chaperone by binding to folding intermediates.[10] X-ray crystallography studies have revealed that this compound can occupy shallow hydrophobic pockets on a protein's surface, often interacting with aromatic residues like phenylalanine through π-π stacking.[10]

  • Preventing Aggregation : By masking these exposed hydrophobic surfaces, this compound prevents the protein-protein interactions that lead to aggregation.[5][10] This action is crucial when refolding proteins from inclusion bodies or stabilizing them at high concentrations.

  • Stabilizing the Folded State : The binding of this compound can stabilize the final, correctly folded state of the protein, shifting the equilibrium away from unfolded and aggregated species.[10]

Mechanism_of_Action cluster_unfolded Unfolded State cluster_process Process cluster_outcomes Potential Outcomes cluster_ndsb This compound Intervention Unfolded Unfolded Protein Exposed Hydrophobic Patches Refolding Refolding (Dilution, Dialysis) Unfolded->Refolding NDSB_Molecule This compound Aggregated Aggregated Protein (Inactive) Refolding->Aggregated Aggregation (Common Pathway) Folded Correctly Folded Protein (Active) Refolding->Folded Correct Folding Intermediate Folding Intermediate This compound binds to hydrophobic patches NDSB_Molecule->Intermediate Stabilizes Intermediate->Aggregated Prevents Intermediate->Folded Promotes

Mechanism of this compound in Protein Folding.

Applications and Quantitative Data

This compound is a versatile tool with a broad range of applications in protein studies. Its primary uses include improving protein solubility, enhancing the yield of refolded proteins, and aiding in the crystallization process.[2][5]

Table 2: Typical Working Concentrations of this compound for Various Applications

ApplicationTypical ConcentrationNotesReference(s)
Protein Refolding & Renaturation 0.5 - 1.0 MOptimal concentration is protein-dependent and may require screening.[1][10]
Inclusion Body Washing ~0.125 MUsed to remove membrane components and other contaminants.[13]
Improving Protein Solubility 0.5 - 1.0 MIncreases yields of membrane, nuclear, and cytoskeletal proteins.[1][8]
Protein Crystallization 0.25 - 1.0 MActs as an additive to improve crystal quality and growth rate.[1][2][10]
Halophilic Protein Purification VariableCan be used as a substitute for NaCl in low ionic strength buffers.[2][8]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Refolding of Recombinant Proteins from Inclusion Bodies

This protocol is a generalized procedure for refolding proteins that have been expressed as insoluble inclusion bodies (IBs) in bacterial systems.

1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, pH 8.0).[13] b. Lyse cells using mechanical methods (e.g., sonication, French press) to achieve the highest IB yield.[13] c. Centrifuge the lysate at 8,000 x g for 15 minutes at 10°C to pellet the inclusion bodies. Discard the supernatant.[13] d. Wash the pellet by resuspending it in a wash buffer containing 0.125 M this compound (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 0.125 M this compound, pH 8.0).[13] Stir for 15 minutes. e. Centrifuge again at 8,000 x g for 15 minutes at 10°C. Discard the supernatant. Repeat the wash step to ensure complete removal of contaminants.[13]

2. Denaturation and Solubilization: a. Resuspend the washed IB pellet in a denaturation buffer (e.g., 50 mM Tris-HCl, 0.2 M NaCl, 2.0 mM EDTA, 7.0 M Guanidine-HCl, pH 8.0).[13] b. Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization and denaturation of the protein. c. Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material. The supernatant now contains the denatured protein.

3. Protein Refolding: a. Prepare the refolding buffer. An optimized example for TBRII-ECD is 75 mM Tris (pH 8.0), 1 M this compound, 2 mM reduced glutathione (B108866) (GSH), and 0.5 mM oxidized glutathione (GSSG).[10] b. Initiate refolding by rapid dilution. Add the denatured protein solution dropwise into the cold (4°C) refolding buffer with gentle stirring. The final protein concentration should be low (typically 20-100 µg/mL) to minimize aggregation. c. Incubate the refolding mixture at 4°C for 24-48 hours.[10]

4. Purification and Concentration: a. After refolding, concentrate the protein solution using ultrafiltration. b. Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion, ion-exchange) to separate correctly folded monomers from aggregates and other impurities. This compound can be easily removed by dialysis or during chromatography.[3][8]

Refolding_Workflow A 1. Cell Lysis & Inclusion Body (IB) Pellet B 2. IB Wash with 0.125 M this compound A->B Remove Contaminants C 3. Denaturation (e.g., 7M Guanidine-HCl) B->C Isolate Protein D 4. Refolding by Dilution (Buffer with 1 M this compound) C->D Initiate Folding E 5. Purification (Dialysis, Chromatography) D->E Remove this compound & Isolate Monomers F Purified, Active Protein E->F Crystallization_Workflow cluster_prep Sample Preparation cluster_trial Crystallization Trial cluster_result Outcome A Purified Protein (5-20 mg/mL) B Protein + this compound (0.25 - 1.0 M) A->B Add this compound C Mix with Precipitant Screen (e.g., PEG, Salts) B->C Add Precipitant D Set up Vapor Diffusion (Hanging/Sitting Drop) C->D E Observe for Crystal Growth (Days to Weeks) D->E F {High-Quality Crystals | for X-ray Diffraction} E->F Successful Growth

References

The Crucial Role of Non-Detergent Sulfobetaines in Protein Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Development, and Application of Non-Detergent Sulfobetaines for Researchers, Scientists, and Drug Development Professionals.

Non-detergent sulfobetaines (NDSBs) have emerged as invaluable tools in the realm of protein chemistry, offering mild yet effective solutions for enhancing protein solubility, stability, and refolding. Unlike traditional detergents that can disrupt protein structure, NDSBs provide a gentler alternative, making them particularly well-suited for the delicate handling of proteins in research, diagnostics, and the development of therapeutics. This technical guide delves into the core principles of NDSBs, from their fundamental properties to their practical applications, providing researchers with the knowledge to effectively harness these powerful molecules.

The Genesis of Non-Detergent Sulfobetaines

The journey of NDSBs began with the need for solubilizing agents that could overcome the challenge of protein aggregation without causing denaturation. Traditional methods often relied on harsh detergents or chaotropic agents, which, while effective at solubilizing proteins, frequently led to a loss of biological activity. NDSBs were designed to address this limitation. They are zwitterionic compounds, possessing both a positively charged head group and a negatively charged sulfonate group, which are separated by a short hydrophobic chain. This unique amphipathic nature allows them to interact with hydrophobic regions on protein surfaces, thereby preventing aggregation, without the micelle-forming properties of conventional detergents that can lead to denaturation.[1]

Physicochemical Properties and Mechanism of Action

The effectiveness of NDSBs lies in their distinct physicochemical properties. Their zwitterionic nature over a wide pH range ensures that they do not significantly alter the pH of buffered solutions. Furthermore, their short hydrophobic tails prevent the formation of micelles, which are characteristic of detergents and are often responsible for protein denaturation.[1] NDSBs are highly soluble in water and can be easily removed from protein solutions by dialysis.

The primary mechanism by which NDSBs facilitate protein folding is by preventing the aggregation of folding intermediates. During the refolding process, partially folded proteins expose hydrophobic patches that are prone to interacting with each other, leading to the formation of insoluble aggregates. NDSBs are thought to bind to these exposed hydrophobic surfaces, effectively shielding them from intermolecular interactions and allowing the protein to explore its conformational space and achieve its native, biologically active structure.[2] They have been shown to interfere with the very early stages of the folding process, limiting the abortive interactions that can lead to aggregation.[2]

Quantitative Analysis of NDSB Efficacy in Protein Refolding

The efficacy of various NDSBs in promoting the refolding of different proteins has been quantitatively assessed in numerous studies. The following table summarizes the impact of selected NDSBs on the refolding yield of several model proteins.

ProteinNDSB TypeNDSB Concentration (M)Refolding Yield/Activity IncreaseReference
Cdc25ANDSB-201Not specifiedSynergistic interaction with BMC leading to crystallization[3]
33 Diverse ProteinsThis compoundNot specifiedSignificantly improved refolding for a subset of proteins[3]
Hen Egg LysozymeNDSB-256-4T0.660% enzymatic activity[4]
Tryptophan Synthase β2 subunitNDSB-256-4T1.0100% enzymatic activity[4]
Organophosphorus HydrolaseCombination of rapid dilution and dialysis with refolding bufferNot specified~50% refolding efficiency

Experimental Protocols

General Procedure for Protein Refolding using NDSBs

This protocol provides a general framework for utilizing NDSBs to refold proteins from inclusion bodies. Optimization of specific parameters such as NDSB concentration, temperature, and incubation time is often necessary for each target protein.

Materials:

  • Purified inclusion bodies containing the target protein.

  • Denaturation Buffer: e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea in a suitable buffer (e.g., Tris-HCl) with a reducing agent (e.g., DTT) if disulfide bonds are present.

  • Refolding Buffer: A suitable buffer (e.g., Tris-HCl, pH 7-8.5) containing a specific concentration of NDSB (typically 0.5-1 M). For proteins with disulfide bonds, a redox system (e.g., reduced and oxidized glutathione) should be included.

  • Dialysis tubing or centrifugal concentrators for buffer exchange.

Procedure:

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion bodies in the Denaturation Buffer.

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved. This may take from 30 minutes to several hours.

    • Centrifuge the solution at high speed to remove any remaining insoluble material.

  • Protein Refolding by Dilution:

    • Rapidly dilute the denatured protein solution into the chilled Refolding Buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration effectively.

    • The final protein concentration in the refolding buffer should be low (typically in the µg/mL range) to minimize aggregation.

    • Incubate the refolding mixture at a low temperature (e.g., 4°C) with gentle stirring for a period ranging from a few hours to overnight.

  • Removal of NDSB and Concentration:

    • After refolding, the NDSB and any remaining denaturant can be removed by dialysis against a suitable buffer or by using centrifugal concentrators.

    • The refolded protein can then be concentrated to the desired level.

  • Analysis of Refolded Protein:

    • Assess the success of refolding by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity (e.g., enzymatic assay). SDS-PAGE can be used to check for protein purity and aggregation.[5]

Synthesis of 3-(1-Pyridinio)propanesulfonate (this compound)

This protocol describes a representative method for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of pyridine in the chosen solvent.

  • Slowly add an equimolar amount of 1,3-propanesultone to the pyridine solution with stirring. The reaction is typically exothermic.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight. The product will precipitate out of the solution as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with the solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 3-(1-pyridinio)propanesulfonate.

  • The identity and purity of the synthesized this compound can be confirmed by techniques such as NMR spectroscopy and elemental analysis.[6]

Visualizing the Impact of NDSBs on Protein Folding

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of non-detergent sulfobetaines.

ProteinFoldingPathway Unfolded Unfolded Protein Intermediate Folding Intermediate (Exposed Hydrophobic Patches) Unfolded->Intermediate Folding Native Native Protein (Biologically Active) Intermediate->Native Correct Folding Aggregate Aggregated Protein (Inactive) Intermediate->Aggregate Aggregation NDSB NDSB NDSB->Intermediate Binds to Hydrophobic Patches

Protein folding pathway with and without NDSB intervention.

This diagram illustrates the critical role of NDSBs in preventing the aggregation of folding intermediates. By binding to the exposed hydrophobic regions of partially folded proteins, NDSBs steer the equilibrium away from the formation of inactive aggregates and towards the correctly folded, native state.

ExperimentalWorkflow cluster_solubilization 1. Solubilization cluster_refolding 2. Refolding cluster_purification 3. Purification & Analysis InclusionBodies Inclusion Bodies Denaturation Denaturation Buffer (e.g., 6M GuHCl) Solubilized Solubilized, Denatured Protein Denaturation->Solubilized Dissolution RefoldingBuffer Refolding Buffer with NDSB Solubilized->RefoldingBuffer Rapid Dilution RefoldingMix Refolding Mixture Dialysis Dialysis / Buffer Exchange RefoldingMix->Dialysis Concentration Concentration Dialysis->Concentration Analysis Structural & Functional Analysis Concentration->Analysis

References

Methodological & Application

Application Notes and Protocols for Protein Refolding Using 1M NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently form insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the desired protein, they are biologically inactive. Protein refolding is a critical downstream process to recover functional proteins from these aggregates. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that aid in this process by preventing protein aggregation and facilitating correct folding.[1][2] NDSB-201, in particular, has been shown to be a highly effective additive in protein refolding protocols.[3][4]

These application notes provide a detailed protocol for protein refolding utilizing 1M this compound, along with supporting data and visualizations to guide researchers in achieving optimal refolding yields.

Mechanism of Action

This compound is a zwitterionic compound that is not considered a detergent as it does not form micelles.[2][5] Its mechanism of action in protein refolding is attributed to its ability to interact with hydrophobic regions on the surface of unfolded or partially folded proteins.[2] This interaction shields these hydrophobic patches, preventing the protein-protein aggregation that competes with proper folding.[1][3] Some studies suggest that this compound can bind to specific pockets on the protein, thereby stabilizing the correctly folded conformation.[3] This chaperone-like activity promotes the formation of soluble, biologically active proteins.

Data Presentation

The efficacy of this compound in protein refolding has been demonstrated in various studies. The following table summarizes quantitative data from a study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD).

ParameterWithout this compoundWith 1M this compoundFold IncreaseReference
Yield of Active ProteinBaselineUp to 3-fold higher~3x[3][6]
Purified Protein from 50mg Solubilized Inclusion BodiesVariable8 - 13 mg-[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the refolding of proteins from inclusion bodies using a refolding buffer containing 1M this compound.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M this compound)[7]

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0)[8]

  • Refolding Buffer (50 mM Tris-HCl, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 1 M this compound, pH 8.0)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Centrifuge and appropriate tubes

  • Sonciator or other cell disruption equipment

  • Dialysis tubing or cassette

  • Spectrophotometer for protein quantification

Protocol:

Part 1: Inclusion Body Isolation and Washing

  • Thaw the cell paste on ice. Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10 mL per gram of cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 20 µg/mL.

  • Lyse the cells by sonication on ice. Perform short bursts to prevent overheating of the sample.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Inclusion Body Wash Buffer.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Repeat the wash step (steps 6 and 7) two more times to ensure removal of contaminating proteins and lipids.

Part 2: Solubilization of Inclusion Bodies

  • Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet, aiming for a protein concentration of 5-10 mg/mL.

  • Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

  • Determine the protein concentration of the solubilized protein solution using a Bradford assay or by measuring absorbance at 280 nm.

Part 3: Protein Refolding by Dilution

  • Prepare the Refolding Buffer containing 1M this compound. It is recommended to chill the buffer to 4°C.

  • Slowly add the solubilized protein solution drop-wise into the cold Refolding Buffer with gentle stirring. The final protein concentration in the refolding buffer should be low, typically between 0.05 and 0.5 mg/mL, to favor intramolecular folding over intermolecular aggregation.[8]

  • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

Part 4: Dialysis and Concentration

  • Transfer the refolding mixture to a dialysis cassette or tubing.

  • Dialyze against the Dialysis Buffer at 4°C. Perform at least three buffer changes of 100-fold volume excess over 24 hours to remove the denaturant, this compound, and other refolding additives.

  • After dialysis, centrifuge the protein solution at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.

  • Carefully collect the supernatant containing the refolded protein.

  • Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).

  • Assess the purity, concentration, and activity of the refolded protein using SDS-PAGE, spectrophotometry, and a relevant functional assay.

Mandatory Visualization

ProteinRefoldingWorkflow cluster_prep Inclusion Body Preparation cluster_refold Refolding Process cluster_purification Purification & Analysis CellPaste Cell Paste Lysis Cell Lysis CellPaste->Lysis Lysis Buffer IB_Pellet Inclusion Body Pellet Lysis->IB_Pellet Centrifugation Washing Washing IB_Pellet->Washing Wash Buffer Washed_IB Washed Inclusion Bodies Washing->Washed_IB Solubilization Solubilization Washed_IB->Solubilization 8M Urea / 6M GuHCl Denatured_Protein Denatured Protein Solubilization->Denatured_Protein Refolding Refolding (Dilution) Denatured_Protein->Refolding 1M this compound Buffer Refolded_Protein Refolded Protein Refolding->Refolded_Protein Dialysis Dialysis Refolded_Protein->Dialysis Concentration Concentration Dialysis->Concentration Analysis Analysis (SDS-PAGE, Activity Assay) Concentration->Analysis Final_Product Purified, Active Protein Analysis->Final_Product

Caption: Experimental workflow for protein refolding using 1M this compound.

NDSB_Mechanism Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Aggregated Aggregated Protein (Inactive) Unfolded->Aggregated Aggregation Pathway (High Protein Concentration) Intermediate Protein-NDSB Complex Unfolded->Intermediate Interaction Refolded Correctly Folded Protein (Active) NDSB This compound NDSB->Intermediate Intermediate->Refolded Folding Pathway Favored

References

Application Notes: Utilizing 0.125M NDSB-201 as a Wash Agent for Enhanced Purity of Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recombinant proteins overexpressed in bacterial systems, particularly E. coli, often accumulate as insoluble aggregates known as inclusion bodies. While this can simplify initial isolation, the subsequent purification and refolding of the target protein into its biologically active conformation presents a significant challenge. A critical step in this process is the thorough washing of inclusion bodies to remove contaminating host cell proteins, nucleic acids, and lipids. Incomplete removal of these impurities can interfere with downstream solubilization and refolding, leading to lower yields of the final active protein.

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been shown to prevent protein aggregation and facilitate the renaturation of proteins.[1][2] NDSB-201, in particular, has been demonstrated to act as a pharmacological chaperone, stabilizing the folded state of proteins and minimizing aggregation.[3] While commonly used as an additive in refolding buffers, its properties also make it a promising candidate as a wash agent for inclusion bodies. At a concentration of 0.125M, this compound can aid in the removal of non-specifically bound contaminants without prematurely solubilizing or denaturing the target protein within the inclusion body. This application note provides a detailed protocol for using 0.125M this compound as a wash agent to improve the purity of inclusion bodies prior to solubilization and refolding.

Principle of Action

This compound is a non-denaturing, zwitterionic compound that does not form micelles like traditional detergents.[1][2][4] Its mechanism of action in preventing protein aggregation is attributed to its ability to interact with hydrophobic regions on the protein surface, thereby increasing the solubility of folding intermediates and preventing their association into larger aggregates.[1][3] When used as a wash agent, 0.125M this compound is hypothesized to gently dislodge and solubilize contaminating proteins that are loosely associated with the inclusion bodies, while the target protein remains in its aggregated state. This pre-purification step can lead to a cleaner inclusion body preparation, which in turn can enhance the efficiency of subsequent solubilization and refolding steps.

Advantages of Using 0.125M this compound as a Wash Agent

  • Mild and Non-Denaturing: Unlike harsh detergents or high concentrations of chaotropic agents, this compound is non-denaturing, which helps to preserve the structural integrity of the target protein within the inclusion body.[2]

  • Reduced Aggregation during Washing: The anti-aggregation properties of this compound can prevent further aggregation of both the target and contaminating proteins during the wash steps.[1]

  • Improved Purity: By effectively removing contaminants, a higher purity of the target protein can be achieved in the final refolded sample.

  • Compatibility with Downstream Processes: this compound is highly soluble in aqueous buffers and can be easily removed by dialysis or buffer exchange prior to or during the refolding process.[1][2]

Quantitative Data Summary

The following table summarizes the impact of this compound as an additive on protein refolding yield, which provides an indication of its potential benefits when used as a wash agent to improve the starting material for refolding.

Additive in Refolding BufferTarget ProteinRefolding Yield ImprovementReference
1 M this compoundTrx-TBRII-ECDUp to threefold higher than buffer alone[3]

Experimental Protocols

Materials and Reagents
  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • This compound (3-(1-Pyridinio)-1-propanesulfonate)

  • Wash Buffer A (Lysis Buffer + 1% Triton X-100)

  • Wash Buffer B (0.125M this compound Wash Buffer): 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.125 M this compound, pH 8.0

  • Wash Buffer C (Lysis Buffer without Triton X-100)

  • Solubilization Buffer (e.g., 8 M Urea (B33335) or 6 M Guanidine (B92328) Hydrochloride in a suitable buffer with a reducing agent)

  • High-speed refrigerated centrifuge

  • Sonicator or homogenizer

Protocol for Washing Inclusion Bodies with 0.125M this compound
  • Cell Lysis and Initial Inclusion Body Isolation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a sonicator or homogenizer on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Discard the supernatant.

  • First Wash (Detergent Wash):

    • Resuspend the inclusion body pellet in Wash Buffer A.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

  • Second Wash (this compound Wash):

    • Resuspend the pellet in Wash Buffer B (containing 0.125M this compound) .

    • Incubate for 30 minutes at room temperature with gentle agitation. This step helps to remove contaminating proteins that are non-specifically bound to the inclusion bodies.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

  • Third Wash (Final Rinse):

    • Resuspend the pellet in Wash Buffer C to remove residual Triton X-100 and this compound.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant.

  • Proceed to Solubilization:

    • The washed inclusion body pellet is now ready for solubilization in a strong denaturant like 8 M urea or 6 M guanidine hydrochloride, followed by protein refolding.

Visualizations

Inclusion_Body_Washing_Workflow cluster_supernatant A Cell Paste B Resuspend in Lysis Buffer & Lyse A->B C Centrifuge to Pellet Inclusion Bodies B->C D Wash 1: Resuspend in Wash Buffer A (with Triton X-100) C->D S1 C->S1 Discard Supernatant E Centrifuge D->E F Wash 2: Resuspend in Wash Buffer B (with 0.125M this compound) E->F S2 E->S2 Discard Supernatant G Centrifuge F->G H Wash 3: Resuspend in Wash Buffer C (Final Rinse) G->H S3 G->S3 Discard Supernatant I Centrifuge H->I J Washed Inclusion Bodies I->J S4 I->S4 Discard Supernatant K Solubilization & Refolding J->K

Caption: Workflow for washing inclusion bodies using 0.125M this compound.

NDSB201_Action_Pathway IB Impure Inclusion Bodies (Target Protein + Contaminants) Wash Wash with 0.125M this compound IB->Wash Mechanism Mechanism of this compound: - Interacts with hydrophobic surfaces - Increases solubility of contaminants - Prevents aggregation Wash->Mechanism Contaminants Solubilized Contaminants (Host Proteins, etc.) Wash->Contaminants PureIB Purer Inclusion Bodies (Enriched Target Protein) Wash->PureIB Supernatant Removed in Supernatant after Centrifugation Contaminants->Supernatant Downstream Improved Solubilization & Refolding Efficiency PureIB->Downstream

Caption: Logical relationship of this compound action during inclusion body washing.

Troubleshooting

IssuePossible CauseRecommendation
Significant loss of inclusion body pellet during this compound wash This compound concentration is too high for the specific protein, causing partial solubilization.Decrease the concentration of this compound in Wash Buffer B to 0.05-0.1M.
Final refolded protein yield is still low Contaminants are strongly bound and not removed by the this compound wash.Include a low concentration of a mild denaturant (e.g., 0.5-1 M urea) in Wash Buffer B along with this compound.
Protein precipitates upon removal of denaturant during refolding The washing steps were insufficient, and remaining impurities are promoting aggregation.Repeat the washing protocol, ensuring thorough resuspension at each step. Consider an additional wash with Wash Buffer B.

Conclusion

The incorporation of a 0.125M this compound wash step in the inclusion body purification protocol offers a mild and effective method for reducing host cell contaminants. This can lead to a more pure starting material for solubilization and refolding, potentially increasing the final yield of biologically active recombinant protein. The provided protocol serves as a general guideline and may require optimization for specific target proteins and expression systems. Researchers and drug development professionals are encouraged to adapt this methodology to enhance their protein purification workflows.

References

Application Notes and Protocols for Solubilizing Membrane Proteins with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solubilization of membrane proteins using the non-detergent sulfobetaine (B10348), NDSB-201. These protocols and data are intended to assist researchers in the fields of biochemistry, proteomics, and drug discovery in efficiently extracting and stabilizing membrane proteins for downstream applications.

Introduction to this compound

This compound, or 3-(1-Pyridinio)-1-propanesulfonate, is a zwitterionic chemical compound that aids in the solubilization and stabilization of proteins, particularly those found in membranes or inclusion bodies.[1][2] Unlike traditional detergents that form micelles and can denature proteins, this compound is a non-detergent sulfobetaine that does not aggregate to form micelles.[3][4] This property allows for a gentler solubilization process, preserving the native structure and function of the target protein. NDSBs have been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3]

The mechanism of action for this compound involves its short hydrophobic group interacting with hydrophobic regions on proteins to prevent aggregation, while the hydrophilic sulfobetaine group enhances solubility.[3][5] this compound is highly soluble in water, does not significantly alter the pH of buffered solutions, and can be easily removed by dialysis.[1][6] These characteristics make it a valuable tool for a wide range of applications in protein biochemistry, including extraction, solubilization, refolding, and crystallization.[1][4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-(1-Pyridinio)-1-propanesulfonate[3]
Molecular Formula C8H11NO3S[1]
Molecular Weight 201.24 g/mol [1]
Appearance White crystalline solid-
Solubility in Water > 2.0 M[3][5]
Effective Concentration 0.5 - 1.0 M[3]
Micelle Formation No[3][4]
Dialyzable Yes[1]
Table 2: Recommended Starting Conditions for Membrane Protein Solubilization with this compound
ParameterRecommended RangeNotes
This compound Concentration 0.5 - 1.0 MStart with 1.0 M and titrate down for optimization.
Buffer Physiologically relevant buffer (e.g., Tris, HEPES, PBS)Ensure buffer concentration is at least 25 mM to maintain pH.[5]
pH 7.0 - 8.5Optimal pH is protein-dependent.
Temperature 4 - 25°CStart with 4°C to minimize proteolysis and denaturation.
Incubation Time 1 - 4 hoursCan be extended overnight for difficult-to-solubilize proteins.
Agitation Gentle (e.g., end-over-end rotation)Avoid vigorous shaking or vortexing to prevent protein denaturation.

Experimental Protocols

Protocol 1: General Step-by-Step Guide for Solubilizing Membrane Proteins with this compound

This protocol provides a general workflow for the solubilization of membrane proteins from a prepared membrane fraction.

Materials:

  • Isolated membrane pellet

  • Lysis/Solubilization Buffer: [50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail]

  • This compound stock solution (e.g., 2 M in water)

  • Microcentrifuge

  • Ultracentrifuge (optional, for membrane preparation)

  • End-over-end rotator

Procedure:

  • Membrane Preparation: Start with a pellet of isolated cell or tissue membranes. If starting from whole cells, perform cell lysis followed by centrifugation to pellet the membrane fraction. A common method is to use a Dounce homogenizer or sonication, followed by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend Membrane Pellet: Resuspend the membrane pellet in an appropriate volume of cold Lysis/Solubilization Buffer. The protein concentration should ideally be between 1-10 mg/mL.

  • Addition of this compound: Add this compound stock solution to the resuspended membranes to achieve the desired final concentration (typically 0.5 - 1.0 M). Mix gently by inversion.

  • Solubilization: Incubate the mixture at 4°C with gentle end-over-end rotation for 1-4 hours. For some proteins, a longer incubation (e.g., overnight) may improve solubilization efficiency.

  • Clarification of Lysate: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.

  • Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis: Analyze the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization for the protein of interest.

Protocol 2: Optimization of this compound Solubilization Conditions

To achieve the highest yield of soluble and active protein, it is often necessary to optimize the solubilization conditions.

Procedure:

  • Vary this compound Concentration: Set up parallel solubilization experiments with varying concentrations of this compound (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Screen Different pH values: Test a range of pH values for the solubilization buffer (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Optimize Temperature and Time: Compare the solubilization efficiency at different temperatures (e.g., 4°C vs. room temperature) and for different incubation times (e.g., 1 hour, 4 hours, overnight).

  • Assess Protein Activity: If the target protein has a measurable activity (e.g., enzymatic activity, binding affinity), perform functional assays on the solubilized fractions to ensure that the chosen conditions preserve the protein's native conformation and function.

Mandatory Visualizations

experimental_workflow start Start: Isolated Membrane Pellet resuspend Resuspend in Lysis Buffer start->resuspend add_ndsb Add this compound (0.5 - 1.0 M) resuspend->add_ndsb incubate Incubate with Gentle Agitation (1-4h at 4°C) add_ndsb->incubate centrifuge High-Speed Centrifugation (100,000 x g, 1h) incubate->centrifuge collect Collect Supernatant (Solubilized Proteins) centrifuge->collect analyze Analyze Soluble and Insoluble Fractions collect->analyze finish End: Solubilized Protein Sample analyze->finish

Caption: Experimental workflow for membrane protein solubilization using this compound.

mechanism_of_action cluster_before Before this compound Addition cluster_after After this compound Addition P1 Hydrophobic Patch Membrane Protein P2 Hydrophobic Patch Membrane Protein P1:h->P2:h aggregate Aggregation P3 Hydrophobic Patch Solubilized Membrane Protein NDSB1 This compound P3:h->NDSB1 Interaction invisible_node->NDSB1 Addition of This compound

Caption: Proposed mechanism of this compound in preventing protein aggregation.

References

Application Notes and Protocols: NDSB-201 in 2D Electrophoresis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) gel electrophoresis is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step for successful 2D electrophoresis is the complete solubilization and denaturation of proteins in the sample. Incomplete solubilization or protein aggregation can lead to poor spot resolution, streaking, and loss of protein spots on the gel, ultimately compromising the accuracy and reproducibility of the experiment.

NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that are effective in preventing protein aggregation and enhancing the solubilization of proteins, including membrane and nuclear proteins.[1][2][3] Unlike traditional detergents that can form micelles and interfere with isoelectric focusing (IEF), this compound does not form micelles and is easily removable by dialysis.[1][3][4] Its ability to interact with hydrophobic regions on proteins helps to keep them in solution without causing denaturation, making it a valuable additive in sample preparation for 2D electrophoresis.[3][5]

These application notes provide a detailed protocol for the use of this compound in 2D electrophoresis sample preparation to improve protein solubilization and the quality of 2D gel results.

Principle of Action

This compound is a zwitterionic compound with a hydrophilic sulfobetaine head and a short hydrophobic pyridinium (B92312) group. This structure allows it to interact with proteins in a way that prevents aggregation and enhances solubility. The proposed mechanism involves the hydrophobic group of this compound interacting with exposed hydrophobic patches on proteins, effectively shielding them from aggregation with other protein molecules.[3][5] The hydrophilic sulfobetaine group ensures the solubility of the protein-NDSB complex in the aqueous buffer. In some cases, this compound has been shown to act as a pharmacological chaperone, binding to specific pockets on a protein to stabilize its folded state and prevent aggregation.[5]

Advantages of Using this compound in 2D Electrophoresis

The inclusion of this compound in the sample rehydration buffer for the first-dimension isoelectric focusing can offer several advantages, leading to higher quality 2D gels.

FeatureBenefit in 2D Electrophoresis Sample Preparation
Prevents Protein Aggregation Reduces horizontal streaking and protein loss at the application point, leading to a higher number of detectable spots.[1][2][3][6]
Improves Solubilization Enhances the extraction and solubilization of a wider range of proteins, including hydrophobic and membrane-associated proteins.[1][3][4]
Non-Detergent Nature Does not form micelles, which can interfere with protein migration during isoelectric focusing.[1][3][4]
Zwitterionic Maintains a neutral charge over a wide pH range, thus not altering the isoelectric point (pI) of proteins.[1][3]
Compatibility Compatible with common chaotropes like urea (B33335) and thiourea, and other components of 2D electrophoresis sample buffers.
Easy Removal Can be readily removed by dialysis if necessary for downstream applications.[1][3][4]

Experimental Protocols

The following protocols provide a guideline for the incorporation of this compound into a standard 2D electrophoresis sample preparation workflow. Optimization may be required depending on the specific sample type and protein characteristics.

Materials
  • This compound (CAS Number: 15471-17-7)

  • Urea

  • Thiourea

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Carrier Ampholytes (e.g., pH 3-10)

  • Bromophenol Blue

  • Deionized water

  • Sample of interest (cells, tissue, etc.)

  • Standard laboratory equipment for cell lysis and protein quantification.

Protocol 1: Lysis/Solubilization Buffer with this compound

This buffer is designed for the initial extraction and solubilization of proteins from cellular or tissue samples.

Lysis/Rehydration Buffer (Stock Solution)

ComponentFinal ConcentrationAmount for 10 mL
Urea7 M4.2 g
Thiourea2 M1.52 g
CHAPS4% (w/v)0.4 g
This compound 0.5 - 2.0 M 1.0 - 4.0 g
Carrier Ampholytes (pH 3-10)0.5% (v/v)50 µL
Deionized Waterto 10 mL

Note: The optimal concentration of this compound may vary. It is recommended to start with 1 M and optimize as needed.

Preparation:

  • Weigh out the appropriate amounts of urea, thiourea, CHAPS, and this compound.

  • In a 15 mL conical tube, add the weighed components and bring the volume to approximately 8 mL with deionized water.

  • Gently mix by inversion until all components are dissolved. Do not heat, as this can cause carbamylation of urea.

  • Add the carrier ampholytes.

  • Adjust the final volume to 10 mL with deionized water.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Sample Preparation and Rehydration of IPG Strips
  • Sample Lysis:

    • For adherent cells, wash the cells with ice-cold PBS and then add the this compound containing Lysis/Rehydration Buffer directly to the plate. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells, wash with PBS, and then resuspend the pellet in the Lysis/Rehydration Buffer.

    • For tissue samples, homogenize the tissue in the Lysis/Rehydration Buffer on ice.

  • Sonication and Centrifugation:

    • Sonicate the lysate on ice to shear DNA and aid in cell disruption.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • Protein Quantification:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).

  • Reduction and Alkylation (Optional but Recommended):

    • To the protein sample, add DTT to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

    • Add iodoacetamide to a final concentration of 120-240 mM and incubate for 1 hour in the dark at room temperature.

  • IPG Strip Rehydration:

    • Based on the protein quantification, dilute the protein sample to the desired final concentration in fresh Lysis/Rehydration Buffer (containing DTT and a small amount of Bromophenol Blue).

    • Apply the sample mixture to the channel of the IPG strip rehydration tray.

    • Place the IPG strip gel-side down onto the sample.

    • Overlay with mineral oil to prevent evaporation.

    • Allow the strip to rehydrate for at least 4 hours, or overnight at room temperature.

  • Isoelectric Focusing (IEF):

    • Perform the first-dimension IEF according to the manufacturer's instructions for your IEF system and IPG strips.

  • Equilibration and Second Dimension:

    • Following IEF, equilibrate the IPG strip in an equilibration buffer containing SDS, first with DTT and then with iodoacetamide.

    • Perform the second-dimension SDS-PAGE as per standard protocols.

Visualizations

Logical Relationship of this compound in Protein Solubilization

G cluster_0 Protein in Solution cluster_1 Without this compound cluster_2 With this compound P Protein with Exposed Hydrophobic Regions Agg Protein Aggregation (Insoluble) P->Agg Self-association NDSB This compound P->NDSB Interaction Sol Solubilized Protein (Stable in Solution) NDSB->Sol Stabilization

Caption: this compound prevents protein aggregation by stabilizing proteins.

Experimental Workflow for 2D Electrophoresis Sample Preparation with this compound

G Start Start: Biological Sample (Cells/Tissue) Lysis 1. Lysis & Solubilization (Buffer with this compound) Start->Lysis Sonicate 2. Sonication & Centrifugation Lysis->Sonicate Quantify 3. Protein Quantification Sonicate->Quantify Rehydrate 4. IPG Strip Rehydration Quantify->Rehydrate IEF 5. Isoelectric Focusing (1st Dimension) Rehydrate->IEF Equilibrate 6. Equilibration IEF->Equilibrate SDS_PAGE 7. SDS-PAGE (2nd Dimension) Equilibrate->SDS_PAGE End End: 2D Gel SDS_PAGE->End

Caption: Workflow for 2D-PAGE sample preparation using this compound.

Conclusion

The use of this compound as an additive in 2D electrophoresis sample preparation offers a promising approach to overcome common challenges associated with protein insolubility and aggregation. By incorporating this compound into the lysis and rehydration buffers, researchers can expect to achieve improved resolution, a higher number of detected protein spots, and more reliable and reproducible 2D gel results. The protocols provided herein serve as a starting point for the successful application of this compound in proteomics research.

References

Application Notes and Protocols for Screening Optimal NDSB-201 Concentration in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical yet often challenging step in structural biology and drug development. Achieving well-ordered crystals suitable for X-ray diffraction analysis is frequently hindered by protein aggregation, instability, and unfavorable crystallization kinetics. Non-detergent sulfobetaines (NDSBs), such as NDSB-201 (3-(1-Pyridino)-1-propanesulfonate), are zwitterionic compounds that can mitigate these issues without denaturing the protein.[1][2] this compound acts as a protein-stabilizing agent, preventing aggregation and promoting the formation of high-quality crystals.[1][3] This document provides detailed application notes and protocols for systematically screening and optimizing the concentration of this compound to enhance the success rate of protein crystallization experiments.

NDSBs are not classified as detergents because their short hydrophobic groups prevent the formation of micelles.[1][4] Their mechanism of action involves reducing protein aggregation and aiding in the refolding and renaturation of proteins.[2][5] In some cases, this compound has been shown to bind to specific hydrophobic pockets on the protein surface, thereby stabilizing the folded state and facilitating crystallization.[3]

Data Presentation: Efficacy of NDSBs in Protein Crystallization

The following table summarizes the observed effects of NDSB compounds on various proteins, providing a quantitative basis for their inclusion in crystallization screening.

Protein TargetNDSB CompoundNDSB ConcentrationObserved EffectReference
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)This compound1 M (in refolding buffer)Yield of active TBRII-ECD increased up to threefold.[3][3]
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)This compound50 mM (in crystallization solution)Accelerated crystal growth from 1-2 weeks to 2-3 days.[3][3]
Malate Dehydrogenase (MDH)NDSB-195Not specifiedIncreased crystal size from 0.1 mm to 0.4 mm.[6][6]
LysozymeNDSB-1950.25 MNearly doubled protein solubility.[6][6]
LysozymeNDSB-1950.75 MNearly tripled protein solubility.[6][6]

Experimental Protocols

Materials and Reagents
  • Protein Sample: Purified and concentrated to a suitable level for crystallization screening (typically 5-20 mg/mL). The protein should be in a minimal buffer that ensures its stability.[7]

  • This compound Stock Solution: Prepare a 2.0 M stock solution of this compound in sterile, deionized water.[8] Pass the solution through a 0.22 µm filter to ensure sterility.[6]

  • Crystallization Screen: A commercial or in-house sparse matrix or grid screen.

  • Crystallization Plates: Sitting drop or hanging drop vapor diffusion plates.

  • Pipettes and Tips: Calibrated for accurate liquid handling.

Protocol for Screening this compound Concentration

This protocol outlines a systematic approach to screen for the optimal this compound concentration as an additive to a primary crystallization screen.

  • Initial Protein Crystallization Screen (Control):

    • Set up a standard crystallization screen with your protein of interest without any this compound.

    • Pipette the recommended volumes of protein and reservoir solution into the crystallization plate wells.

    • Seal the plate and incubate at a constant temperature.

    • Monitor for crystal growth over several days to weeks. This will serve as your baseline.

  • Additive Screening with this compound:

    • This protocol utilizes the hanging drop vapor diffusion method. Adjust volumes as necessary for sitting drop plates.

    • Preparation of Drops:

      • On a siliconized coverslip, pipette 1 µL of your protein solution.

      • To this drop, add 0.5 µL of the 2.0 M this compound stock solution. This will result in an initial this compound concentration of approximately 667 mM in the protein-additive mixture.

      • Add 1.5 µL of the reservoir solution from your primary crystallization screen to the drop. The final this compound concentration in the drop will be approximately 222 mM before equilibration.

    • Varying this compound Concentration: To screen a range of this compound concentrations, prepare serial dilutions of the 2.0 M this compound stock solution (e.g., 1.0 M, 0.5 M, 0.25 M, 0.1 M) and repeat the additive step with each concentration. This will allow you to test a gradient of final this compound concentrations in the crystallization drop.

    • Important Consideration: this compound is a solubilizing agent.[1] If you have a previously successful crystallization condition, the addition of this compound may prevent crystal formation. In such cases, it is necessary to gradually increase the concentration of the precipitant in the reservoir solution until crystals reappear.[6]

  • Observation and Optimization:

    • Carefully observe the drops under a microscope immediately after setup and then daily for the first week, followed by weekly observations.[8]

    • Record the presence of clear drops, precipitate, or crystals.

    • If initial screening with this compound yields promising results (e.g., improved crystal morphology, reduced precipitation), further optimization can be performed by fine-tuning the this compound concentration around the successful condition in a grid screen format.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Optimization A Prepare Protein Sample (5-20 mg/mL) C Set up Control Screen (No this compound) A->C B Prepare 2.0 M this compound Stock Solution D Set up Additive Screen with this compound Gradient B->D E Microscopic Observation (Daily/Weekly) C->E D->E F Identify Optimal This compound Concentration E->F G Fine-tune Conditions (Grid Screen) F->G G cluster_0 Unstable Protein State cluster_1 This compound Intervention cluster_2 Favorable Crystallization Outcome A Unfolded/Misfolded Protein B Protein Aggregates A->B Aggregation D Stabilized Protein- This compound Complex A->D Stabilization C This compound C->D E Ordered Crystal Lattice D->E Crystallization

References

Maximizing Protein Yield from Inclusion Bodies: Application and Protocols for NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly E. coli, is a cornerstone of modern biotechnology and drug development. However, a common challenge is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. Recovering active proteins from these aggregates is a critical and often rate-limiting step. Non-Detergent Sulfobetaine 201 (NDSB-201) is a zwitterionic chemical chaperone that has emerged as a powerful tool to enhance the yield of correctly folded proteins during the refolding process. This document provides detailed application notes and protocols for the effective use of this compound in recovering proteins from inclusion bodies.

This compound, with the chemical name 3-(1-Pyridinio)-1-propanesulfonate, is a non-denaturing additive that aids in protein refolding by preventing aggregation of folding intermediates and stabilizing the native protein structure.[1][2] Its unique properties make it an invaluable reagent in workflows aimed at maximizing the recovery of soluble, active proteins.

Mechanism of Action: A Pharmacological Chaperone

This compound functions as a "pharmacological chaperone" by interacting with the protein during the refolding process.[1][3] Its proposed mechanism involves two key actions:

  • Prevention of Aggregation: As a protein refolds, it passes through intermediate states where hydrophobic residues can be exposed, leading to aggregation. This compound is thought to shield these exposed hydrophobic patches, preventing the protein from entering the aggregation pathway.[4]

  • Stabilization of the Folded State: X-ray crystallography studies have revealed that this compound can bind to specific pockets on the protein surface.[1][3] For instance, in the case of the Type II TGF-β receptor extracellular domain (TBRII-ECD), the pyridinium (B92312) group of this compound stacks with a phenylalanine residue, stabilizing the correctly folded conformation.[1][3]

This dual-action mechanism effectively shifts the equilibrium of the refolding process away from aggregation and towards the desired native state.

Unfolded Unfolded Protein Intermediate Refolding Intermediate (Hydrophobic Residues Exposed) Unfolded->Intermediate Aggregates Aggregates (Inactive) Intermediate->Aggregates Aggregation Pathway Folded Correctly Folded Protein (Active) Intermediate->Folded Folding Pathway NDSB This compound NDSB->Intermediate Shields Hydrophobic Residues NDSB->Folded Stabilizes Native State

Mechanism of this compound in Protein Refolding.

Quantitative Data on Protein Yield Improvement

The effectiveness of this compound in improving protein yield has been demonstrated for various proteins. The following table summarizes the quantitative data from a key study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD).

ProteinInitial MaterialRefolding ConditionsFinal YieldFold IncreaseReference
TBRII-ECD-PR 50 mg of urea-solubilized inclusion bodies75 mM Tris (pH 8.0), 1 M this compound , 2 mM GSH, 0.5 mM GSSG, 4°C, 40h8–13 mg of purified proteinUp to 3-fold higher than without this compound[1][2]

It is important to note that the optimal concentration of this compound and its efficacy can be protein-dependent. For some proteins, such as certain recombinant three-finger proteins (rTFPs), the use of this compound has been reported to not be beneficial and in some cases led to precipitation.[5] Therefore, optimization for each specific target protein is recommended.

Experimental Protocols

This section provides detailed protocols for the use of this compound in the recovery of proteins from inclusion bodies. The overall workflow involves the isolation and washing of inclusion bodies, solubilization of the aggregated protein, and subsequent refolding in the presence of this compound.

cluster_prep Inclusion Body Preparation cluster_refold Solubilization & Refolding cluster_purify Purification & Analysis Harvest 1. Cell Harvest Lysis 2. Cell Lysis Harvest->Lysis Wash 3. Inclusion Body Washing (Optional: with 0.125 M this compound) Lysis->Wash Solubilize 4. Solubilization (e.g., 8M Urea or 6M GdnHCl) Wash->Solubilize Refold 5. Refolding by Dilution (with 0.5-1.0 M this compound) Solubilize->Refold Purify 6. Purification (e.g., Chromatography) Refold->Purify Analyze 7. Analysis (e.g., SDS-PAGE, Activity Assay) Purify->Analyze

Experimental Workflow for Protein Refolding using this compound.
Protocol 1: Washing of Inclusion Bodies with this compound

This protocol is adapted for washing inclusion bodies to remove contaminants prior to solubilization. Using this compound in the wash step can help to remove non-specifically bound proteins.

Materials:

  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Wash Buffer A (Lysis Buffer with 1% Triton X-100)

  • Wash Buffer B (Lysis Buffer with 0.125 M this compound)

  • Lysis equipment (e.g., sonicator, high-pressure homogenizer)

  • High-speed centrifuge

Procedure:

  • Resuspend the cell paste in Lysis Buffer.

  • Lyse the cells using the chosen method.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant.

  • Resuspend the pellet in Wash Buffer A and incubate for 15-30 minutes with gentle agitation.

  • Centrifuge as in step 3 and discard the supernatant.

  • Resuspend the pellet in Wash Buffer B and incubate for 15 minutes at room temperature with slow stirring.

  • Centrifuge as in step 3 and discard the supernatant.

  • Repeat the wash with Lysis Buffer to remove residual this compound.

  • The washed inclusion body pellet is now ready for solubilization.

Protocol 2: Refolding of Solubilized Protein using this compound

This protocol describes the refolding of the denatured protein by dilution into a buffer containing a high concentration of this compound.

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT if the protein has disulfide bonds)

  • Refolding Buffer (e.g., 75 mM Tris-HCl, pH 8.0, 1 M this compound , with a redox system like 2 mM GSH and 0.5 mM GSSG for proteins with disulfide bonds)[1][2]

  • Dialysis tubing and buffer for buffer exchange

Procedure:

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate with gentle agitation at room temperature for 1-2 hours or until the pellet is fully dissolved.

  • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

  • Determine the protein concentration in the supernatant.

  • Initiate refolding by rapid dilution of the solubilized protein into the chilled Refolding Buffer. A 1:10 to 1:100 dilution is common, aiming for a final protein concentration of 0.1-1.0 mg/mL.

  • Incubate the refolding mixture at a low temperature (e.g., 4°C) for 24-48 hours with gentle stirring.[1][2]

  • After incubation, remove the this compound and other refolding components by dialysis against a suitable buffer for downstream purification.

  • Proceed with purification of the refolded protein using appropriate chromatography techniques.

Concluding Remarks

This compound is a highly effective reagent for improving the yield of functional proteins from inclusion bodies. Its ability to act as a chemical chaperone, preventing aggregation and stabilizing the native protein conformation, makes it a valuable addition to the protein refolding toolbox. The protocols provided here offer a starting point for the application of this compound. However, as with any protein refolding procedure, optimization of parameters such as this compound concentration, pH, temperature, and refolding time is crucial for achieving the highest possible yield for a specific protein of interest.

References

Application Notes and Protocols: Efficient Removal of NDSB-201 from Protein Samples by Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs), such as NDSB-201, are valuable tools in protein biochemistry. They are zwitterionic compounds that can enhance the solubility of proteins, prevent aggregation, and facilitate protein refolding without acting as denaturing detergents.[1][2] A key advantage of this compound is its small molecular weight (approximately 201.24 g/mol ) and its inability to form micelles, which allows for its straightforward removal from a protein sample through dialysis.[1][2] This application note provides a detailed protocol for the efficient removal of this compound from protein samples using dialysis, ensuring high protein recovery and purity for downstream applications.

NDSBs are known to be highly soluble in aqueous solutions and generally do not significantly alter the pH of well-buffered systems.[1][3] Their utility is particularly noted in the refolding of proteins from inclusion bodies and in stabilizing proteins for crystallization.[4][5] The successful removal of this compound is critical when the presence of this small molecule could interfere with subsequent analytical techniques or biological assays.

Principles of this compound Removal by Dialysis

Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane.[6] The protein sample containing this compound is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This membrane allows small molecules like this compound to pass through into a larger volume of buffer (the dialysate), while retaining the larger protein molecules.[6]

The efficiency of this compound removal is governed by several factors:

  • Concentration Gradient: The difference in the concentration of this compound between the sample and the dialysate is the driving force for diffusion.[7]

  • Dialysate Volume: A large volume of dialysate relative to the sample volume maintains a steep concentration gradient, thereby enhancing the removal efficiency.[7]

  • Buffer Changes: Periodic replacement of the dialysate with fresh buffer re-establishes the concentration gradient, leading to more complete removal of this compound.[7]

  • Dialysis Membrane MWCO: The pore size of the membrane must be large enough to allow the passage of this compound but small enough to retain the protein of interest.

  • Temperature and Agitation: Higher temperatures can increase the rate of diffusion, although lower temperatures (e.g., 4°C) are often used to maintain protein stability.[7] Gentle stirring of the dialysate prevents the localized buildup of this compound at the membrane surface and ensures a consistent concentration gradient.[6]

Quantitative Analysis of this compound Removal

The following table provides a theoretical yet practical illustration of the progressive removal of this compound from a protein sample through sequential dialysis steps. This example assumes a starting concentration of 1 M this compound, which is often used in protein refolding protocols.[3] The calculations are based on the principle that at equilibrium, the concentration of the small molecule will be the same inside and outside the dialysis bag. With a dialysate-to-sample volume ratio of 200:1, each dialysis step results in an approximate 200-fold reduction of the this compound concentration.[8]

Dialysis StepDuration (hours)Temperature (°C)Dialysate:Sample Volume RatioThis compound Concentration (M) (Inside Bag)Percent Removal (%)
Initial Sample 04-1.00
Buffer Change 1 44200:1~0.00599.5
Buffer Change 2 44200:1~0.00002599.9975
Overnight Dialysis 12-164200:1~0.000000125>99.9999

Note: The final concentrations are estimations assuming equilibrium is reached at each step. Actual removal efficiency may vary based on the specific protein, dialysis setup, and other experimental conditions.

Experimental Protocol

This protocol outlines a standard procedure for the removal of this compound from a protein sample.

Materials
  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa, ensuring it is significantly smaller than the molecular weight of the protein of interest)

  • Dialysis buffer (a buffer in which the protein is stable and soluble, e.g., Tris-HCl, PBS)

  • Large beaker or container for the dialysate

  • Magnetic stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

  • Refrigerator or cold room (4°C)

Procedure
  • Preparation of Dialysis Membrane:

    • Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer for at least 30 minutes. If using a dialysis cassette, prepare it according to the manufacturer's instructions.

  • Sample Loading:

    • Securely close one end of the dialysis tubing with a clip.

    • Carefully load the protein sample into the dialysis bag, leaving some space at the top to allow for potential sample dilution due to osmosis.

    • Remove any air bubbles and securely close the other end of the tubing with a second clip.

  • First Dialysis Step:

    • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.[8]

    • Add a magnetic stir bar to the beaker and place it on a stir plate in a cold room or refrigerator (4°C).

    • Stir the buffer gently to ensure continuous mixing.

    • Dialyze for 2-4 hours.

  • Subsequent Buffer Changes:

    • After the initial dialysis period, carefully remove the dialysis bag and place it in a fresh container of cold dialysis buffer.

    • Repeat the dialysis for another 2-4 hours.

    • For the final step, perform an overnight dialysis (12-16 hours) with a fresh change of buffer to ensure maximal removal of this compound.

  • Sample Recovery:

    • After the final dialysis step, remove the dialysis bag from the buffer.

    • Carefully open one end of the bag and transfer the protein sample to a clean tube.

    • The protein sample is now depleted of this compound and ready for downstream applications.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dialysis Dialysis Steps (4°C) cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Protein Sample into Dialysis Bag prep_membrane->load_sample dialysis_1 Dialysis 1 (2-4h) Buffer Change 1 load_sample->dialysis_1 dialysis_2 Dialysis 2 (2-4h) Buffer Change 2 dialysis_1->dialysis_2 dialysis_3 Overnight Dialysis (12-16h) Final Buffer Change dialysis_2->dialysis_3 recover_sample Recover this compound-free Protein Sample dialysis_3->recover_sample logical_relationship cluster_factors Factors Influencing Efficiency cluster_outcome Outcome conc_gradient Concentration Gradient efficiency Efficient this compound Removal conc_gradient->efficiency buffer_vol Buffer Volume buffer_vol->efficiency buffer_change Buffer Changes buffer_change->efficiency temp Temperature temp->efficiency stir Stirring stir->efficiency mwco Membrane MWCO mwco->efficiency

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Precipitation with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein precipitation when using the non-detergent sulfobetaine (B10348), NDSB-201. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein solubilization, refolding, and stabilization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein precipitation?

This compound (3-(1-Pyridinio)-1-propanesulfonate) is a zwitterionic, non-detergent sulfobetaine that aids in the solubilization and stabilization of proteins.[1] Unlike detergents, NDSBs like this compound do not form micelles and are generally non-denaturing, even at high concentrations.[2][3] this compound helps prevent protein aggregation and precipitation by:

  • Acting as a pharmacological chaperone: It can bind to hydrophobic patches on the surface of proteins or folding intermediates, preventing them from interacting with each other and aggregating.[4]

  • Stabilizing the folded state: By interacting with aromatic residues on the protein surface, this compound can stabilize the native conformation.[4]

  • Improving solubility: It enhances the solubility of proteins in aqueous solutions.

Q2: My protein is still precipitating even after adding this compound. What are the common causes?

Even with the use of this compound, protein precipitation can occur due to several factors that are protein-specific or related to the experimental conditions. These can include:

  • Suboptimal this compound Concentration: The concentration of this compound is critical and needs to be optimized for each specific protein.

  • Incorrect Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact protein stability.

  • High Protein Concentration: The concentration of the protein itself may be too high, favoring aggregation.[2]

  • Temperature: Temperature can affect the rate of aggregation.[2]

  • Presence of Contaminants: Impurities from the expression and lysis steps can sometimes promote precipitation.

  • Ineffective for Strongly Aggregated Proteins: this compound is effective at preventing non-specific interactions but may not be able to disrupt strongly aggregated proteins.[3]

Q3: How do I optimize the concentration of this compound for my protein?

The optimal concentration of this compound is protein-dependent. A good starting point is to screen a range of concentrations. A typical useful concentration range for NDSB in protein samples is 0.5 M to 1.0 M.[5] For refolding experiments, concentrations up to 1 M have been used effectively.[4]

Troubleshooting Guide

If you are experiencing protein precipitation despite using this compound, follow this systematic troubleshooting guide.

Step 1: Re-evaluate and Optimize this compound Concentration

Your initial this compound concentration may not be optimal. It is recommended to perform a screening experiment to determine the best concentration for your specific protein.

Experimental Protocol: this compound Concentration Screening

  • Prepare a stock solution of your protein in its initial buffer (without this compound).

  • Set up a series of small-scale experiments in microcentrifuge tubes or a 96-well plate.

  • To each tube/well, add your protein to a consistent final concentration.

  • Add varying final concentrations of this compound to each tube/well (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Incubate under the conditions of your main experiment (e.g., specific temperature and time for refolding).

  • Visually inspect for precipitation and/or measure the absorbance at 600 nm to quantify turbidity.

  • Analyze the soluble fraction by SDS-PAGE to determine the concentration at which your protein remains most soluble.

Step 2: Optimize Buffer Conditions

The composition of your buffer plays a crucial role in protein stability.

  • pH: Ensure the pH of your buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein. Proteins are least soluble at their pI.

  • Ionic Strength: The effect of salt concentration is protein-dependent. While this compound can sometimes substitute for high salt concentrations, for some proteins, the addition of NaCl (e.g., 150-500 mM) can improve solubility.[3] It is advisable to screen a range of salt concentrations.

  • Buffer Type: The choice of buffering agent can influence protein stability. Consider screening different buffers (e.g., Tris, HEPES, Phosphate) at the desired pH.

Step 3: Consider Protein Concentration and Temperature
  • Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[2] If possible, try performing your experiment at a lower protein concentration.

  • Temperature: Lower temperatures generally reduce the rate of aggregation.[2] If your experiment is being performed at room temperature, consider moving it to 4°C.

Step 4: Utilize Synergistic Additives

If optimizing the above parameters is not sufficient, consider using other stabilizing additives in conjunction with this compound.

Table 1: Synergistic Additives to Use with this compound

Additive ClassExample AdditivesTypical Concentration RangeMechanism of Action
Polyols/Sugars Glycerol, Sorbitol, Sucrose, Trehalose5-20% (v/v) for Glycerol; 0.1-1 M for othersPreferentially excluded from the protein surface, promoting protein hydration and stabilizing the native state.
Amino Acids L-Arginine, L-Proline0.1-1 MCan suppress aggregation by interacting with hydrophobic surfaces and stabilizing folding intermediates.
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of incorrect disulfide bonds, which can lead to aggregation.
Redox Systems Reduced/Oxidized Glutathione (GSH/GSSG)1-10 mM (e.g., 2 mM GSH / 0.5 mM GSSG)[4]Facilitates proper disulfide bond formation during refolding.

Experimental Protocols

Protocol 1: General Protein Refolding Using this compound

This protocol is a starting point and should be optimized for your specific protein.

  • Solubilize Inclusion Bodies: Resuspend the inclusion body pellet in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

  • Clarify the Lysate: Centrifuge at high speed to remove any insoluble material.

  • Prepare Refolding Buffer: Prepare a refolding buffer containing the optimized concentration of this compound (e.g., 1 M), a suitable buffer (e.g., 75 mM Tris-HCl pH 8.0), and a redox system if your protein has disulfide bonds (e.g., 2 mM GSH, 0.5 mM GSSG).[4] Chill the buffer to 4°C.

  • Initiate Refolding by Dilution: Slowly add the denatured protein solution dropwise into the vigorously stirring, chilled refolding buffer. Aim for a final protein concentration of approximately 0.1 mg/mL.[4]

  • Incubate: Continue stirring at 4°C for a predetermined time (e.g., 24-48 hours).[4]

  • Analyze Refolding: Assess the amount of soluble, correctly folded protein using appropriate methods (e.g., SDS-PAGE of soluble and insoluble fractions, activity assays, size-exclusion chromatography).

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Protein Precipitation with this compound optimize_ndsb Optimize this compound Concentration (0.1-1.0 M) start->optimize_ndsb optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength, Buffer Type) optimize_ndsb->optimize_buffer Precipitation Persists optimize_protein_temp Adjust Protein Concentration & Temperature optimize_buffer->optimize_protein_temp Precipitation Persists additives Screen Synergistic Additives (Arginine, Glycerol, etc.) optimize_protein_temp->additives Precipitation Persists success Soluble Protein additives->success Problem Solved failure Persistent Precipitation additives->failure Precipitation Persists

Caption: Troubleshooting workflow for protein precipitation when using this compound.

NDSB201_Mechanism cluster_protein Protein States unfolded Unfolded Protein Exposed Hydrophobic Patches folded Correctly Folded Protein Soluble & Active unfolded->folded Correct Folding aggregated Aggregated Protein Insoluble Precipitate unfolded->aggregated Aggregation ndsb This compound ndsb->unfolded Binds to Hydrophobic Patches & Stabilizes

Caption: Mechanism of this compound in preventing protein aggregation.

References

how to optimize NDSB-201 concentration for a specific protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to optimize the concentration of NDSB-201 for a specific protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, which is a zwitterionic compound used to stabilize and solubilize proteins.[1] Unlike detergents, NDSBs have short hydrophobic groups that prevent them from forming micelles, which allows for their easy removal by dialysis.[2][3][4] this compound is thought to work by interacting with hydrophobic regions on the protein surface, which shields them from aggregation and promotes proper folding.

Q2: What is the typical concentration range for this compound?

The typical concentration of this compound used in protein solutions is between 0.5 M and 1.0 M.[3] However, the optimal concentration is highly dependent on the specific protein and the experimental conditions. Therefore, it is crucial to empirically determine the ideal concentration for your protein of interest.

Q3: When should I consider using this compound?

This compound is beneficial in a variety of applications, including:

  • Improving the solubilization of proteins , especially those expressed in inclusion bodies in bacterial systems.

  • Preventing protein aggregation during purification, refolding, and storage.[4][5]

  • Facilitating the renaturation of chemically or thermally denatured proteins.[4][5]

  • Increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins.[6]

  • Aiding in protein crystallization .[6][7]

Q4: Can this compound affect the activity of my protein?

While this compound is generally considered non-denaturing, it is essential to verify that it does not negatively impact the biological activity of your specific protein.[4][6] After determining the optimal concentration for solubility and stability, you should perform a functional assay (e.g., enzyme kinetics, binding assay) to confirm that the protein remains active.

Q5: How do I remove this compound from my protein sample?

This compound can be easily removed from a protein solution by dialysis, due to its inability to form micelles.[2][4][5]

Experimental Protocol: Optimizing this compound Concentration

This protocol describes a method for determining the optimal this compound concentration for solubilizing and stabilizing a target protein.

1. Materials

  • Target protein (e.g., purified, in inclusion bodies)

  • This compound powder

  • Base buffer (e.g., Tris-HCl, HEPES) appropriate for your protein

  • Additives (e.g., NaCl, glycerol, DTT, EDTA)

  • Microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader

  • Method for assessing protein activity (e.g., enzyme assay kit)

2. Procedure

  • Prepare a 2 M stock solution of this compound in your chosen base buffer. Ensure the pH of the buffer is stable after adding this compound; a buffer concentration of at least 25 mM is recommended.[3] The solution can be sterile-filtered using a 0.22 µm filter.[6]

  • Set up a concentration gradient of this compound. In separate microcentrifuge tubes or wells of a 96-well plate, prepare a series of buffers with varying this compound concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M). Keep the concentrations of the base buffer and other additives constant across all samples.

  • Add your protein to each buffer condition. If starting with inclusion bodies, a preliminary solubilization step in a strong denaturant like urea (B33335) or guanidine (B92328) hydrochloride may be necessary before dilution into the this compound-containing refolding buffers.[8][9]

  • Incubate the samples. The incubation time and temperature will depend on your specific protein. A common starting point is to incubate at 4°C for 12-24 hours.[10]

  • Assess protein solubility. Centrifuge the samples to pellet any aggregated protein. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) or a protein quantification assay (e.g., BCA assay).

  • Evaluate protein activity. If your protein has a measurable activity (e.g., enzymatic activity), perform a functional assay on the soluble fraction from each this compound concentration.

  • Analyze the results. Compare the protein solubility and activity across the different this compound concentrations to determine the optimal condition.

Quantitative Data Summary

The following table summarizes the effect of this compound on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD), demonstrating a significant increase in the yield of active protein.

This compound ConcentrationRelative Yield of Active TBRII-ECD
0 M (Control)1x
1.0 MUp to 3x

Data adapted from a study on the refolding of TBRII-ECD, which found that 1 M this compound in the refolding buffer resulted in up to a threefold higher yield of active protein compared to the control without this compound.[7]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 2M this compound Stock Solution prep_gradient Create this compound Concentration Gradient (0M - 1.0M) prep_stock->prep_gradient add_protein Add Target Protein to Each Concentration prep_gradient->add_protein incubate Incubate Samples (e.g., 4°C for 12-24h) add_protein->incubate assess_solubility Assess Solubility (Centrifuge & Measure Supernatant) incubate->assess_solubility assess_activity Evaluate Activity (Functional Assay) assess_solubility->assess_activity analyze Analyze Results & Determine Optimal Concentration assess_activity->analyze

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Problem: Protein still precipitates after adding this compound.

troubleshooting_precipitation cluster_checks Initial Checks cluster_solutions Potential Solutions start Protein Precipitation Observed with this compound check_ph Is the buffer pH at least 1-2 units away from the protein's isoelectric point (pI)? start->check_ph check_concentration Have you tested a range of This compound concentrations (up to 1.0 M or higher)? check_ph->check_concentration Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No optimize_concentration Optimize this compound Concentration check_concentration->optimize_concentration No additives Incorporate Additives: - Glycerol (5-20%) - Reducing agents (DTT, TCEP) - Adjust ionic strength (NaCl) check_concentration->additives Yes lower_temp Lower Incubation Temperature (e.g., 4°C) additives->lower_temp

Caption: Troubleshooting logic for protein precipitation with this compound.

Problem: Protein is soluble but inactive.

  • Possible Cause: The concentration of this compound may be interfering with the protein's native conformation or active site.

    • Solution: Test lower concentrations of this compound to find a balance between solubility and activity. It is also important to ensure that other buffer components, such as pH and ionic strength, are optimal for the protein's function.

  • Possible Cause: The protein may have misfolded during the refolding process.

    • Solution: Optimize the refolding conditions by varying the temperature, incubation time, and the speed of denaturant removal (if applicable). The inclusion of a redox system (e.g., reduced and oxidized glutathione) can be critical for proteins with disulfide bonds.[7][11]

  • Possible Cause: Essential cofactors may be absent from the buffer.

    • Solution: Ensure that any necessary cofactors or metal ions for your protein's activity are present in the final buffer after the addition of this compound.

References

Technical Support Center: Overcoming Challenges in Refolding Proteins with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully refolding proteins using NDSB-201.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during protein refolding experiments with this compound.

Problem Potential Cause Suggested Solution
Low Refolding Yield Suboptimal this compound concentration.Test a range of this compound concentrations, typically between 0.5 M and 1.0 M, to find the optimal concentration for your specific protein.[1][2] For some proteins, concentrations as low as 0.125 M have been used effectively in washing steps.[3]
Incorrect buffer pH or composition.Ensure the buffer pH is stable and appropriate for your protein. Use a buffer concentration of at least 25 mM, as high concentrations of this compound can cause pH shifts in poorly buffered systems.[2][4] Consider screening different buffer systems.
Presence of protein aggregates.Reduce the protein concentration during the refolding process to minimize intermolecular interactions that lead to aggregation.[5][6] Perform refolding at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[1][5]
Inefficient removal of denaturant.Use rapid dilution of the denatured protein into the refolding buffer to quickly lower the denaturant concentration.[6][7] Dialysis can also be used to remove this compound and other small molecules after refolding.[4][8][9]
Protein Precipitation upon this compound Addition Protein is highly prone to aggregation.Add this compound to the refolding buffer before adding the denatured protein.[2][4] This allows this compound to be present to prevent aggregation as the protein begins to refold.
This compound concentration is too high.While generally non-denaturing, extremely high concentrations might not be optimal for all proteins.[8] Titrate the this compound concentration downwards to find the optimal point.
No Improvement in Refolding with this compound The protein may not benefit from this compound.This compound is a protein-specific additive.[8] Consider screening other refolding additives or a combination of additives. A synergistic interaction has been observed between this compound and the reducing agent Bis-mercaptoacetamide cyclohexane (B81311) (BMC) for some proteins.[10]
Incorrect refolding conditions.Optimize other parameters such as temperature, pH, and the presence of a redox system (e.g., GSH/GSSG) for proteins with disulfide bonds.[1][6]
Difficulty Removing this compound After Refolding This compound does not form micelles.This compound can be easily removed by dialysis due to its inability to form micelles.[4][8][9] Standard chromatographic techniques can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in protein refolding?

A1: this compound (Non-detergent sulfobetaine-201) is a zwitterionic chemical compound that aids in protein refolding by preventing aggregation.[8][11] Unlike detergents, it does not form micelles and is non-denaturing, even at high concentrations.[4][8] It is thought to interact with hydrophobic regions on protein folding intermediates, preventing them from aggregating and allowing them to proceed to their native conformation.[4][11] For some proteins, this compound has been shown to act as a pharmacological chaperone by binding to a specific pocket on the protein, thereby stabilizing the folded state.[1][12]

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration of this compound is protein-dependent. A good starting point for screening is between 0.5 M and 1.0 M in the refolding buffer.[1][2] However, for washing inclusion bodies, concentrations as low as 0.125 M have been shown to be effective.[3] It is recommended to perform a concentration titration to determine the ideal concentration for your specific protein.

Q3: Can this compound be used with other refolding additives?

A3: Yes, this compound can be used in conjunction with other refolding additives. For proteins containing disulfide bonds, it is often used with a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG).[1] A synergistic effect has been reported between this compound and the reducing agent Bis-mercaptoacetamide cyclohexane (BMC) for the refolding of certain proteins.[10] Combining this compound with other additives like sugars or detergents may also enhance refolding yields for specific proteins.[13]

Q4: What is the effect of temperature on protein refolding with this compound?

A4: Temperature can significantly impact protein refolding. Lowering the temperature, often to 4°C, can slow down the aggregation process, giving the protein more time to fold correctly in the presence of this compound.[1][5] However, some protocols suggest that refolding at room temperature can sometimes yield a greater fraction of active protein with less aggregation.[3] The optimal temperature should be determined empirically for each protein.

Q5: How can I remove this compound after the refolding process?

A5: this compound is highly soluble in water and does not form micelles, which simplifies its removal.[4][8] Dialysis is a common and effective method for removing this compound from the refolded protein solution.[4][8][9] Standard protein purification techniques, such as size-exclusion or ion-exchange chromatography, can also be used.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration in a 96-Well Plate Format

This protocol is adapted from a high-throughput screen for the refolding of the TBRII-ECD protein.[7]

Objective: To determine the optimal this compound concentration for refolding a target protein.

Materials:

  • Purified, denatured target protein (e.g., in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

  • This compound stock solution (e.g., 2 M).

  • Refolding buffer (e.g., 75 mM Tris-HCl, pH 8.0). For proteins with disulfide bonds, supplement with a redox couple like 2 mM GSH and 0.5 mM GSSG.[1]

  • 96-well microplates.

  • Assay to quantify correctly folded protein (e.g., ELISA, enzymatic activity assay).

Procedure:

  • Prepare a series of refolding buffers in the wells of a 96-well plate containing different concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Initiate the refolding by rapidly diluting the denatured protein into each well to a final protein concentration in the low µg/mL range.[7]

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 12-24 hours) to allow for refolding.[7]

  • Assess the amount of correctly folded protein in each well using a specific assay.

  • Compare the results to identify the this compound concentration that yields the highest amount of active protein.

Protocol 2: Inclusion Body Washing and Solubilization for Refolding with this compound

This protocol is based on the iFOLD Protein Refolding System 2.[3]

Objective: To prepare purified and denatured protein from inclusion bodies for subsequent refolding.

Materials:

  • Cell paste containing inclusion bodies.

  • Cell Resuspension Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 5% glycerol, pH 8.0.

  • IB Wash Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 0.125 M this compound, 5% glycerol, pH 8.0.

  • Denaturation Buffer: 50 mM Tris-HCl, 0.2 M NaCl, 2.0 mM EDTA, 7.0 M Guanidine Hydrochloride (GuHCl), pH 8.0.

Procedure:

  • Resuspend the cell paste in Cell Resuspension Buffer.

  • Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Centrifuge to pellet the inclusion bodies. Discard the supernatant.

  • Resuspend the inclusion body pellet completely in IB Wash Buffer.

  • Centrifuge and discard the supernatant.

  • To remove residual this compound, resuspend the pellet in Cell Resuspension Buffer.

  • Centrifuge and discard the supernatant. The purified inclusion bodies are now ready for solubilization.

  • Resuspend the washed inclusion body pellet in Denaturation Buffer and stir at room temperature to solubilize the protein.

  • Centrifuge to remove any insoluble material. The supernatant contains the denatured protein ready for the refolding step.

Visualizations

ProteinRefoldingWorkflow Protein Refolding Workflow with this compound cluster_prep Inclusion Body Preparation cluster_refold Refolding cluster_analysis Analysis & Purification cell_lysis Cell Lysis ib_collection Inclusion Body Collection cell_lysis->ib_collection ib_wash IB Wash with this compound ib_collection->ib_wash solubilization Solubilization (Denaturation) ib_wash->solubilization rapid_dilution Rapid Dilution into Refolding Buffer with this compound solubilization->rapid_dilution incubation Incubation rapid_dilution->incubation activity_assay Activity/Folding Assay incubation->activity_assay purification Purification (e.g., Dialysis) activity_assay->purification final_product final_product purification->final_product Correctly Folded Protein TroubleshootingTree Troubleshooting Low Refolding Yield start Low Refolding Yield check_concentration Is this compound concentration optimal? start->check_concentration optimize_concentration Optimize this compound concentration (0.5-1.0 M) check_concentration->optimize_concentration No check_aggregation Is protein aggregating? check_concentration->check_aggregation Yes optimize_concentration->check_aggregation reduce_aggregation Lower protein concentration and/or temperature check_aggregation->reduce_aggregation Yes check_buffer Is buffer composition and pH optimal? check_aggregation->check_buffer No reduce_aggregation->check_buffer optimize_buffer Screen different buffers and ensure adequate buffering capacity check_buffer->optimize_buffer No check_additives Consider other additives check_buffer->check_additives Yes optimize_buffer->check_additives screen_additives Screen other additives (e.g., redox agents, BMC) check_additives->screen_additives No success Improved Yield check_additives->success Yes screen_additives->success

References

managing NDSB-201 interference with downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NDSB-201 in downstream applications.

Introduction to this compound

This compound (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a zwitterionic compound widely used in protein chemistry. Its primary function is to solubilize and stabilize proteins, prevent aggregation, and aid in the refolding of proteins from inclusion bodies.[1] Unlike traditional detergents, this compound is non-denaturing, even at high concentrations, and does not form micelles.[1][2]

Key Properties of this compound:

PropertyValueReference
Molecular Weight 201.24 g/mol [1]
Form White powder-
Solubility Highly soluble in water (>2 M)[2]
Charge Zwitterionic over a wide pH range[2]
UV Absorbance (280 nm) Does not absorb significantly-
Micelle Formation Does not form micelles[1][2]
Removal Easily removed by dialysis[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a protein-specific additive to solubilize and stabilize proteins at non-denaturing concentrations, which helps to prevent protein aggregation.[1] It is particularly useful in the refolding and renaturing of proteins expressed in bacterial systems and found in inclusion bodies.[1]

Q2: How does this compound differ from detergents like CHAPS?

A2: Unlike detergents such as CHAPS, this compound is non-denaturing, even at higher concentrations.[1] It does not form micelles due to its short hydrophobic group, making it easier to remove from protein samples.[1][2]

Q3: Can this compound interfere with protein quantification assays?

A3: this compound does not significantly absorb in the near UV range (280 nm), suggesting minimal interference with UV-based protein quantification methods. It has also been reported not to interfere with certain colorimetric assays, such as those using p-nitrophenylphosphate and o-nitrophenyl beta-galactopyranoside as substrates.[3] However, it is always recommended to perform a buffer blank control containing this compound to ensure accuracy.

Q4: Is this compound compatible with enzymatic assays?

A4: Most enzymes remain active in the presence of NDSB compounds.[2][3] However, as with any additive, it is crucial to perform control experiments to confirm that this compound does not affect the activity of your specific enzyme of interest.

Troubleshooting Guides for Downstream Applications

While this compound is designed to be benign in many applications, its presence, particularly at high concentrations, can potentially interfere with sensitive downstream techniques.

Mass Spectrometry (MS)

Potential Issue: Ion suppression or the appearance of adducts in mass spectra. Although not a detergent, high concentrations of any non-volatile additive can interfere with the ionization process in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

Troubleshooting Steps:

  • Removal of this compound: The most effective way to prevent interference is to remove this compound from the sample prior to MS analysis. Dialysis is the recommended method.

  • Sample Clean-up: Utilize reversed-phase clean-up cartridges (e.g., C18) to desalt and remove small molecule contaminants from your peptide samples after digestion.

  • Optimize MS Parameters: If removal is incomplete, adjust MS parameters to minimize the impact of contaminants. This may include optimizing the spray voltage, capillary temperature, and gas flow.

Experimental Protocol: this compound Removal by Dialysis for MS Analysis

This protocol is designed to efficiently remove this compound from protein samples destined for mass spectrometry.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3.5-10 kDa for most proteins.

  • Dialysis buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, for samples intended for tryptic digestion)

  • Stir plate and stir bar

  • Beakers or flasks

Procedure:

  • Select Dialysis Membrane: Choose a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your protein of interest to ensure its retention.

  • Prepare Dialysis Unit: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with distilled water.

  • Load Sample: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis unit in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[4]

    • Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C.

    • Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes. An overnight dialysis for the final change is also common.

  • Sample Recovery: Carefully remove the sample from the dialysis unit.

  • Quantify Protein: Determine the protein concentration after dialysis.

  • Proceed with Downstream Processing: The sample is now ready for protein digestion and MS analysis.

2D Gel Electrophoresis

Potential Issue: Streaking or poor focusing in the first dimension (isoelectric focusing - IEF). This compound is zwitterionic and, if present at high concentrations, could potentially interfere with the establishment of the pH gradient in the IEF strip.

Troubleshooting Steps:

  • Remove this compound: As with mass spectrometry, dialysis is the most effective method to remove this compound prior to 2D-PAGE.

  • Protein Precipitation: An alternative to dialysis is to precipitate the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. This will leave this compound in the supernatant. Note that some proteins may not be efficiently resolubilized after precipitation.

  • Optimize IEF Conditions: If complete removal is not feasible, try optimizing the IEF protocol. This may include extending the rehydration time or applying a low voltage for an initial period to allow salts to migrate out of the strip.

Immunoassays (ELISA, Western Blot)

Potential Issue: While less common, high concentrations of this compound could potentially interfere with protein binding to ELISA plates or membranes, or with antibody-antigen interactions.

Troubleshooting Steps:

  • Reduce this compound Concentration: If you suspect interference, the first step is to reduce the concentration of this compound in your sample. This can be achieved by dilution or, more effectively, by dialysis.

  • Optimize Blocking and Washing Steps: Ensure that your blocking and washing steps are robust. Increasing the duration or number of washes can help to remove any residual interfering substances.

  • Control Experiments: Perform control experiments with and without this compound in your sample buffer to determine if it is indeed the cause of the issue.

Visualizations

Experimental Workflow: this compound Removal for Downstream Applications

G cluster_sample_prep Sample Preparation cluster_removal This compound Removal cluster_downstream Downstream Applications Protein Extraction\nwith this compound Protein Extraction with this compound Dialysis Dialysis Protein Extraction\nwith this compound->Dialysis Recommended Protein Precipitation Protein Precipitation Protein Extraction\nwith this compound->Protein Precipitation Alternative Mass Spectrometry Mass Spectrometry Dialysis->Mass Spectrometry 2D Gel Electrophoresis 2D Gel Electrophoresis Dialysis->2D Gel Electrophoresis Immunoassays Immunoassays Dialysis->Immunoassays Protein Precipitation->Mass Spectrometry Protein Precipitation->2D Gel Electrophoresis Protein Precipitation->Immunoassays

Caption: Workflow for removing this compound before downstream analysis.

Logical Relationship: Troubleshooting this compound Interference

G Problem in\nDownstream Application Problem in Downstream Application Is this compound\npresent? Is this compound present? Problem in\nDownstream Application->Is this compound\npresent? Optimize Assay\nParameters Optimize Assay Parameters Problem in\nDownstream Application->Optimize Assay\nParameters Remove this compound\n(Dialysis/Precipitation) Remove this compound (Dialysis/Precipitation) Is this compound\npresent?->Remove this compound\n(Dialysis/Precipitation) Yes Other Issue Other Issue Is this compound\npresent?->Other Issue No Problem Solved Problem Solved Remove this compound\n(Dialysis/Precipitation)->Problem Solved Optimize Assay\nParameters->Problem Solved

Caption: Decision tree for troubleshooting potential this compound issues.

Hypothetical Signaling Pathway: TGF-β Signaling

As no specific signaling pathway directly affected by this compound was identified in the literature, this diagram illustrates the TGF-β signaling pathway, for which this compound has been used to study one of its receptors.[5]

G TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds Complex SMAD Complex SMAD23->Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: Simplified diagram of the TGF-β signaling pathway.

References

tips for improving the efficiency of NDSB-201 in protein solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the challenges of protein insolubility, Non-Detergent Sulfobetaine 201 (NDSB-201) has emerged as a powerful tool. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the use of this compound, enhancing the efficiency of protein solubilization and recovery.

This compound is a zwitterionic chemical compound that facilitates the solubilization and renaturation of proteins without the harsh, denaturing effects of traditional detergents.[1][2] Its unique properties make it an invaluable reagent in a wide range of applications, from basic research to the development of protein-based therapeutics.[3]

Understanding the Mechanism of this compound

This compound's efficacy lies in its ability to prevent protein aggregation.[3] It is believed that the short hydrophobic group of this compound interacts with hydrophobic regions on the protein surface, shielding them from aggregation-promoting interactions with other protein molecules.[4][5] Unlike conventional detergents, this compound does not form micelles, which contributes to its non-denaturing nature.[1][2] X-ray crystallography studies have revealed that this compound can bind to specific pockets on a protein's surface, further stabilizing the folded state and preventing aggregation.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of this compound in protein solubilization.

Q1: What is the optimal concentration of this compound to use?

A typical starting concentration for this compound is between 0.5 M and 1.0 M.[1][6] However, the optimal concentration is protein-dependent and should be determined empirically. For particularly challenging proteins, a concentration screening experiment is recommended.

Q2: At what pH and temperature should I perform solubilization with this compound?

A common starting point is a buffer with a pH of 8.0, with the solubilization and subsequent steps carried out at 4°C to enhance protein stability.[3] However, the optimal pH and temperature can vary depending on the specific protein's isoelectric point (pI) and stability profile. It is advisable to maintain the buffer pH at least one to two units away from the protein's pI to increase solubility.

Q3: Can this compound be used in combination with other reagents like urea (B33335) or detergents?

Yes, this compound can be used synergistically with other solubilizing agents. For highly aggregated proteins, such as those found in inclusion bodies, initial solubilization with a strong denaturant like 8 M urea or 6 M guanidine (B92328) hydrochloride may be necessary before proceeding with refolding in a buffer containing this compound.[3][7] It can also be used with mild detergents to enhance the solubilization of membrane proteins.

Q4: Will this compound interfere with downstream applications like protein quantification assays or mass spectrometry?

This compound does not significantly interfere with colorimetric assays such as those using p-nitrophenylphosphate.[4] However, for assays like the Bradford or BCA protein assays, it is always recommended to perform a buffer blank and to ensure that the protein standards are in a similar buffer composition as the sample for accurate quantification.[8][9] this compound is generally compatible with mass spectrometry as it can be easily removed by dialysis due to its small size and inability to form micelles.[1][2]

Q5: How can I remove this compound after solubilization?

Due to its non-micellar nature and low molecular weight, this compound can be readily removed from the protein solution by standard dialysis or diafiltration methods.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein solubilization with this compound.

Problem Possible Cause Solution
Protein fails to solubilize or solubilization is incomplete. This compound concentration is too low.Gradually increase the this compound concentration up to 2.0 M.
The protein is highly aggregated and resistant to mild solubilization.For inclusion bodies, pre-solubilize with a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) before refolding in this compound containing buffer.[3][7]
The buffer pH is close to the protein's isoelectric point (pI).Adjust the buffer pH to be at least 1-2 units away from the pI of the target protein.
Protein precipitates after initial solubilization. The concentration of a precipitant (e.g., salt) is too high in the presence of this compound.This compound is a solubilizing agent, so you may need to adjust the concentration of other buffer components. If precipitation occurs upon adding a precipitant, gradually increase its concentration to find the new optimal point.[1]
The protein is unstable at the experimental temperature.Perform all steps at a lower temperature (e.g., 4°C).
Low yield of active protein after refolding. Incorrect redox environment for proteins with disulfide bonds.Optimize the ratio of reduced and oxidized glutathione (B108866) in the refolding buffer. A common starting point is a combination of 2 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG).[3]
The protein concentration is too high during refolding, leading to aggregation.Reduce the protein concentration during the refolding step. A concentration of approximately 0.1 mg/mL is often a good starting point.[3]

Experimental Protocols

Protocol 1: Solubilization and Refolding of Inclusion Bodies

This protocol is adapted from a successful method for increasing the yield of active TGF-β receptor extracellular domain.[3]

1. Inclusion Body Isolation and Washing:

  • Resuspend the cell pellet containing the inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

  • Lyse the cells using sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and membranes.[7][10]

2. Solubilization of Washed Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing 8 M urea (or 6 M guanidine hydrochloride), 20 mM Tris-HCl, and 100 mM DTT at pH 8.0.[3]

  • Incubate with gentle agitation until the pellet is fully dissolved.

  • Centrifuge to remove any remaining insoluble material.

3. Protein Refolding with this compound:

  • Prepare a chilled refolding buffer: 75 mM Tris-HCl (pH 8.0), 1 M this compound, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).[3]

  • Add the solubilized protein solution dropwise to the refolding buffer with gentle stirring at 4°C. The final protein concentration should be approximately 0.1 mg/mL.[3]

  • Continue stirring at 4°C for 40-48 hours to allow for proper refolding.[3]

  • Concentrate the refolded protein solution and remove this compound and other small molecules by dialysis or diafiltration against a suitable storage buffer.

Quantitative Data Summary

The following table summarizes the quantitative data from the optimized refolding protocol for the TBRII-ECD-PR protein.[3]

ParameterValue
Initial Amount of Urea-Solubilized Protein50 mg
This compound Concentration in Refolding Buffer1 M
Refolding Buffer pH8.0
Refolding Temperature4°C
Refolding Duration40 hours
Yield of Purified, Active Protein 8–13 mg
Fold Increase in Yield (compared to no additive) Up to threefold

Visualizing the Workflow

The following diagrams illustrate the key experimental workflow and the proposed mechanism of this compound action.

experimental_workflow cluster_solubilization Inclusion Body Solubilization cluster_refolding Refolding with this compound cluster_purification Purification IBs Inclusion Bodies Washed_IBs Washed Inclusion Bodies IBs->Washed_IBs Washing Steps Solubilized_Protein Solubilized Protein (in 8M Urea) Washed_IBs->Solubilized_Protein Denaturant Refolding_Buffer Refolding Buffer (1M this compound, pH 8.0, 4°C) Solubilized_Protein->Refolding_Buffer Dropwise Addition Refolded_Protein Refolded Protein Refolding_Buffer->Refolded_Protein 40h Incubation Purified_Protein Purified Active Protein Refolded_Protein->Purified_Protein Dialysis/ Chromatography ndsb_mechanism cluster_unfolded Unfolded State cluster_aggregation Aggregation Pathway (No this compound) cluster_refolding Refolding Pathway (with this compound) Unfolded Unfolded Protein Hydrophobic Exposed Hydrophobic Patches Aggregate Aggregated Protein Unfolded->Aggregate Aggregation NDSB This compound Unfolded->NDSB Interaction Complex Protein-NDSB Complex Unfolded->Complex NDSB->Complex Folded Correctly Folded Protein Complex->Folded Facilitated Folding

References

Technical Support Center: Optimizing Protein Refolding with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during protein refolding experiments using the non-detergent sulfobetaine, NDSB-201.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in protein refolding?

A1: this compound, or 3-(1-Pyridino)-1-propane sulfonate, is a non-detergent sulfobetaine, which is a class of zwitterionic compounds.[1] It helps in protein refolding by preventing protein aggregation and facilitating the renaturation of chemically or thermally denatured proteins.[2] Unlike detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][3] this compound is thought to interact with hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating and allowing them to fold into their correct conformation.[4][5]

Q2: When should I consider using this compound in my refolding protocol?

A2: You should consider using this compound when you are experiencing low yields of correctly folded protein due to aggregation.[5][6] It is particularly useful when dealing with proteins expressed as inclusion bodies in bacterial systems.[1] If you observe significant precipitation upon removal of the denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride), this compound can be a valuable additive to your refolding buffer.[7]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound can be protein-dependent and may require some optimization. However, a typical starting concentration range is between 0.5 M and 1.0 M in the refolding buffer.[3][8] Some studies have reported successful refolding with this compound concentrations as high as 1 M.[9] It's advisable to screen a range of concentrations to determine the best condition for your specific protein.[4]

Q4: Can this compound be used in combination with other refolding additives?

A4: Yes, this compound can be used with other common refolding additives. For proteins with disulfide bonds, it is often used in conjunction with a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG).[9] It can also be used in buffers containing stabilizers like glycerol (B35011) or sugars.[10] Screening combinations of additives can sometimes lead to synergistic effects and further improve refolding yields.[11]

Q5: Is this compound compatible with downstream applications like crystallization?

A5: Yes, this compound has been shown to be compatible with and even beneficial for protein crystallization.[9][12] It can act as a dual agent, both facilitating refolding and promoting crystallization.[9] Since this compound does not form micelles, it can be easily removed by dialysis if necessary for downstream applications.[1][3]

Troubleshooting Guide

Issue: Significant protein precipitation is observed upon dilution into the refolding buffer.

Potential Cause Troubleshooting Step Rationale
Ineffective prevention of aggregation Optimize this compound concentration. Screen a range from 0.25 M to 1.0 M.The optimal concentration of this compound is protein-specific. A concentration that is too low may not effectively suppress aggregation.
Decrease the protein concentration during refolding.High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][13]
Perform a stepwise dialysis to remove the denaturant gradually.Rapid removal of the denaturant can cause proteins to misfold and aggregate quickly.[7]
Add other anti-aggregation agents like Arginine (0.5 M - 1.0 M).Arginine is a common additive known to suppress protein aggregation during refolding.[6]

Issue: The final yield of active, correctly folded protein is low, even with minimal precipitation.

Potential Cause Troubleshooting Step Rationale
Suboptimal redox environment (for proteins with disulfide bonds) Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG). Common starting ratios are 5:1 or 10:1.The correct formation of disulfide bonds is critical for the proper folding and activity of many proteins.[14]
Incorrect buffer pH Screen a range of pH values for your refolding buffer.The pH of the refolding buffer can significantly impact the charge distribution on the protein surface, affecting its solubility and folding pathway.[13]
Presence of misfolded, soluble aggregates Analyze the refolded protein using size-exclusion chromatography (SEC).Soluble oligomers or aggregates may not be visible as precipitate but can account for a low yield of monomeric, active protein.
Consider on-column refolding while the protein is bound to a chromatography resin.This method can promote proper folding by minimizing intermolecular interactions.[15]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration in a 96-Well Plate Format

This protocol is adapted from a high-throughput screening assay for protein refolding.[4]

  • Preparation of Denatured Protein: Solubilize purified inclusion bodies in a buffer containing 6 M Guanidine HCl or 8 M Urea, and a reducing agent like 20 mM DTT if your protein has cysteine residues.

  • Preparation of Refolding Plate: In a 96-well microplate, prepare a matrix of refolding buffers. Each well should contain your base refolding buffer (e.g., 75 mM Tris pH 8.0, 2 mM GSH, 0.5 mM GSSG) with varying final concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Initiation of Refolding: Rapidly dilute the denatured protein stock into each well of the 96-well plate to a final protein concentration in the low µg/mL range (e.g., 10-50 µg/mL).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.

  • Assessment of Refolding Yield: Quantify the amount of correctly folded protein using a functional assay (e.g., enzyme activity assay) or a structural analysis method (e.g., circular dichroism).

Protocol 2: Batch Refolding by Dialysis with this compound

This protocol is a general method for gradually removing the denaturant.

  • Solubilization: Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 50 mM Tris pH 8.0, 6 M Guanidine HCl, 10 mM DTT).

  • First Dialysis Step: Place the solubilized protein in a dialysis bag with an appropriate molecular weight cut-off. Dialyze against a buffer containing a lower concentration of denaturant and the target concentration of this compound (e.g., 50 mM Tris pH 8.0, 3 M Guanidine HCl, 0.5 M this compound, 2 mM GSH, 0.5 mM GSSG) for 4-6 hours at 4°C.

  • Second Dialysis Step: Transfer the dialysis bag to a buffer with an even lower denaturant concentration (e.g., 50 mM Tris pH 8.0, 1 M Guanidine HCl, 0.5 M this compound, 2 mM GSH, 0.5 mM GSSG) and dialyze for 4-6 hours at 4°C.

  • Final Dialysis Steps: Perform two final dialysis steps against a buffer with no denaturant (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 M this compound, 2 mM GSH, 0.5 mM GSSG) for at least 4 hours each, or overnight, at 4°C.

  • Recovery and Analysis: Recover the refolded protein from the dialysis bag, centrifuge to remove any precipitate, and analyze the soluble fraction for concentration and activity.

Data Summary

Table 1: Comparative Efficacy of Different NDSBs in Refolding of TBRII-ECD

NDSB Additive (at 1M)Relative Refolding Yield (%)
None (Control)100
NDSB-195~150
This compound~300
NDSB-221~120
NDSB-256~280

Data is synthesized from a study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD), where this compound showed a significant increase in the yield of active protein.[4][9]

Visual Guides

ProteinRefoldingWorkflow cluster_denaturation Denaturation cluster_refolding Refolding with this compound cluster_analysis Analysis InclusionBodies Inclusion Bodies DenaturedProtein Denatured Protein (in Urea/Gua-HCl) InclusionBodies->DenaturedProtein Solubilization RefoldingBuffer Refolding Buffer + this compound + Redox Pair DenaturedProtein->RefoldingBuffer Rapid Dilution or Stepwise Dialysis RefoldedProtein Soluble, Refolded Protein RefoldingBuffer->RefoldedProtein Incubation Misfolded Aggregated/Misfolded Protein RefoldingBuffer->Misfolded Aggregation (Low Yield) Purification Purification (e.g., SEC) RefoldedProtein->Purification ActivityAssay Functional/Activity Assay Purification->ActivityAssay

Caption: General workflow for protein refolding using this compound.

TroubleshootingLogic Start Low Refolding Yield Precipitation Visible Precipitation? Start->Precipitation OptimizeNDSB Optimize this compound Conc. (0.25M - 1.0M) Precipitation->OptimizeNDSB Yes CheckSolubleAggregates Check for Soluble Aggregates (SEC) Precipitation->CheckSolubleAggregates No LowerProtein Lower Protein Conc. OptimizeNDSB->LowerProtein StepwiseDialysis Use Stepwise Dialysis LowerProtein->StepwiseDialysis OptimizeRedox Optimize Redox Buffer (GSH:GSSG ratio) CheckSolubleAggregates->OptimizeRedox OptimizepH Optimize Buffer pH OptimizeRedox->OptimizepH

References

optimizing buffer conditions when working with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions when working with NDSB-201.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (3-(1-Pyridino)-1-propane sulfonate) is a non-detergent sulfobetaine.[1] It is a zwitterionic compound that is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers.[1][2] Its primary applications in protein biochemistry include:

  • Preventing protein aggregation: this compound helps to keep proteins soluble and prevent them from clumping together.[1][2]

  • Facilitating protein renaturation: It aids in the refolding of chemically and thermally denatured proteins to their native, active state.[1][2]

  • Enhancing protein extraction and solubilization: It can improve the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1]

  • Aiding in protein crystallization: this compound can be a useful additive in crystallization experiments.[1][3]

Q2: How does this compound work?

This compound is thought to interact with hydrophobic regions on proteins through its short hydrophobic group, which prevents protein-protein aggregation.[1] Unlike detergents, NDSBs do not form micelles.[1][2] In some cases, this compound can act as a "pharmacological chaperone" by binding to a specific pocket on the protein, thereby stabilizing the folded state.[3][4] This binding can mask hydrophobic surfaces and favor native disulfide bond formation.[3]

Q3: What is the optimal concentration range for this compound?

The typical working concentration for this compound is between 0.5 M and 1.0 M.[5][6] However, the optimal concentration is protein-dependent and should be determined empirically.

Q4: Is this compound compatible with common biological buffers?

Yes, this compound is compatible with a wide range of biological buffers.[1] It is zwitterionic over a broad pH range and generally does not significantly affect the pH of well-buffered solutions.[2] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is recommended to use a buffer concentration of at least 25 mM and to ensure the pH is within 0.5 pH units of the buffer's pKa.[5][6]

Q5: Can this compound be removed after use?

Yes, this compound can be easily removed by dialysis because it does not form micelles.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Protein still aggregates in the presence of this compound. This compound concentration is too low.Increase the this compound concentration in a stepwise manner (e.g., from 0.5 M to 1.0 M).
The protein is strongly aggregated.This compound can prevent non-specific interactions but may not disrupt strongly aggregated proteins.[6] Consider a stronger solubilizing agent initially, followed by refolding in the presence of this compound.
Buffer conditions (pH, salt) are not optimal.Systematically screen different pH values and salt concentrations in combination with this compound.
Low yield of refolded protein. Incorrect redox environment for proteins with disulfide bonds.Include a redox couple, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer.[3]
Refolding temperature is too high.Reduce the temperature to slow down aggregation kinetics.[7] Refolding is often performed at 4°C.[3]
Protein concentration is too high.Lower the final protein concentration during refolding to reduce the likelihood of aggregation.[7]
Protein precipitates when this compound is added to the crystallization setup. This compound is a solubilizing agent.This is expected. Gradually increase the concentration of the precipitant until crystals or a precipitate appears.[5][6] this compound should be added before the precipitant.[6]
Variability in experimental results. This compound solution has degraded.This compound solutions can degrade over several weeks at room temperature.[5][6] Prepare fresh solutions or sterile filter and store appropriately.

Quantitative Data Summary

Table 1: Recommended this compound Working Concentrations

ApplicationRecommended ConcentrationReference
Protein Refolding & Solubilization0.5 M - 1.0 M[5][6]
Protein Crystallization0.25 M - 0.75 M (protein-dependent)[6]

Table 2: Example of Optimized Refolding Buffer with this compound

ComponentConcentrationReference
Tris75 mM[3]
This compound1 M[3]
Reduced Glutathione (GSH)2 mM[3]
Oxidized Glutathione (GSSG)0.5 mM[3]
pH 8.0[3]
Temperature 4°C[3]
Incubation Time 40 hours[3]

Experimental Protocols

Protocol: On-Plate Screening for Optimal this compound Refolding Conditions

This protocol is adapted from a high-throughput screen for the Type II TGF-β receptor extracellular domain (TBRII-ECD).[8]

Objective: To identify the optimal NDSB concentration for refolding a target protein.

Materials:

  • Purified, denatured protein in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • A range of this compound concentrations (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M).

  • Refolding buffer (e.g., 75 mM Tris, pH 8.0, with 2 mM GSH and 0.5 mM GSSG for proteins with disulfide bonds).

  • 96-well microplates.

  • Assay to determine correct protein folding (e.g., ELISA, enzymatic activity assay).

Procedure:

  • Prepare a matrix of refolding conditions in a 96-well plate. Each well should contain the refolding buffer with a specific concentration of this compound. Include control wells with no this compound.

  • Initiate refolding by rapidly diluting the denatured protein into each well to a final low µg/mL concentration.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for 12-24 hours.

  • Assess the amount of correctly folded protein in each well using a pre-determined assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis denatured_protein Denatured Protein (in 8M Urea) dilution Rapid Dilution denatured_protein->dilution refolding_matrix 96-Well Plate with This compound Dilution Series refolding_matrix->dilution incubation Incubate at 4°C (12-24h) dilution->incubation assay Folding Assay (e.g., ELISA) incubation->assay results Identify Optimal This compound Concentration assay->results NDSB_Mechanism cluster_unfolded Unfolded State cluster_aggregation Aggregation Pathway cluster_folding Folding Pathway with this compound unfolded Unfolded Protein (Exposed Hydrophobic Regions) aggregate Protein Aggregate (Inactive) unfolded->aggregate Aggregation intermediate Protein-NDSB Complex (Stabilized Intermediate) unfolded->intermediate This compound Interaction ndsb This compound folded Correctly Folded Protein (Active) intermediate->folded Folding

References

troubleshooting guide for NDSB-201 in protein crystallization trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDSB-201 (3-(1-Pyridino)-1-propane sulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for utilizing this compound in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in protein crystallization?

A1: this compound is a non-detergent sulfobetaine (B10348) (NDSB), a class of zwitterionic compounds.[1] Its primary role in protein crystallization is to act as a stabilizing and solubilizing agent.[1][2] Unlike detergents, NDSBs have short hydrophobic groups that prevent them from forming micelles, allowing them to be easily removed by dialysis.[1][3][4] this compound helps prevent protein aggregation and can aid in the refolding of denatured proteins, which are critical steps for successful crystallization.[1][5]

Q2: How does this compound work to stabilize proteins?

A2: this compound is an amphiphilic molecule that interacts with proteins to prevent aggregation and promote stability. Its proposed mechanism involves the short hydrophobic group interacting with hydrophobic patches on the protein surface, while the hydrophilic sulfobetaine group maintains solubility.[5][6] In some cases, this compound can act as a pharmacological chaperone, binding to specific hydrophobic pockets on a protein to stabilize its folded state.[6][7] X-ray crystallography studies have shown the pyridinium (B92312) group of this compound stacking with aromatic residues, such as phenylalanine, within such pockets.[2][6]

Q3: What are the potential benefits of adding this compound to my crystallization trials?

A3: Incorporating this compound into your experiments can offer several advantages:

  • Increased Protein Solubility and Stability: Prevents aggregation, a common hurdle in crystallization.[1][2][8]

  • Improved Crystal Quality: May lead to larger, better-diffracting crystals.[3][8]

  • Accelerated Crystal Growth: In some instances, this compound has been shown to significantly shorten the time required for crystals to appear and grow.[6]

  • Discovery of New Crystal Forms: Can alter crystallization pathways, potentially revealing new crystal packing arrangements.[3][8]

  • Reduced Crystal Twinning: Has been reported to reduce twinning, a common crystallographic problem.[3]

Q4: Which types of proteins are most likely to benefit from this compound?

A4: While its effects are protein-dependent, this compound is particularly useful for proteins that:

  • Are prone to aggregation or have low solubility.[2]

  • Possess significant exposed hydrophobic surface areas.[4][6]

  • Require refolding from inclusion bodies.[1][8]

  • Are being used in structure-based drug design where protein stability is paramount.[9]

Q5: How is this compound different from detergents like CHAPS?

A5: The key difference is that this compound does not form micelles.[1][3] This makes it a "non-detergent" agent. Consequently, it is considered non-denaturing, even at high concentrations (e.g., 1 M), and is easily removed from the protein solution via dialysis.[1][4] Detergents, on the other hand, can sometimes denature proteins and their micellar nature makes them more difficult to remove.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 3-(1-Pyridino)-1-propane sulfonate[1]
Molecular Weight 201.24 g/mol [1]
CAS Number 15471-17-7[1]
Form White crystalline solid-
Solubility in Water > 2.0 M[3][8]
Nature Zwitterionic, Non-denaturing[1][3]

Table 2: Recommended Concentration Ranges for this compound in Crystallization

ApplicationConcentration RangeNotesReference(s)
General Additive Screen 0.1 M - 1.0 MA typical starting point for screening is 0.5 M - 1.0 M in the protein solution.[8]
Protein Refolding up to 1.0 MUsed in refolding buffers to prevent aggregation of folding intermediates.[6]
Specific Case (TBRII-ECD) 50 mMAdded directly to the crystallization drop to accelerate crystal growth.[6]

Experimental Protocols

Protocol 1: Incorporating this compound into a Crystallization Screen

This protocol outlines how to add this compound to your protein sample before setting up crystallization trials.

  • Prepare this compound Stock Solution:

    • Prepare a sterile 2.0 M stock solution of this compound in high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm filter.[3][8]

    • Note: Aqueous solutions of this compound may degrade over several weeks at room temperature.[3][8] For long-term use, consider storing aliquots at -20°C.

  • Add this compound to Protein Sample:

    • It is crucial to add this compound to the purified protein solution before adding the precipitant.[3][8]

    • On ice, slowly add the 2.0 M this compound stock solution to your concentrated protein sample to achieve a final this compound concentration between 0.5 M and 1.0 M.

    • Gently mix and incubate on ice for 15-30 minutes.

  • Set Up Crystallization Trials:

    • Use the this compound-containing protein solution to set up your standard vapor diffusion (hanging or sitting drop) or microbatch crystallization plates.

    • Mix the protein/NDSB-201 solution with the screen solutions at your desired ratios (e.g., 1:1, 2:1).

  • Observation and Optimization:

    • Monitor the trials as usual.

    • Be aware that since this compound is a solubilizing agent, you may need to use higher precipitant concentrations to achieve nucleation and crystal growth.[3][8] If initial conditions that previously yielded crystals now show clear drops, consider optimizing by increasing the precipitant concentration.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization P1 Prepare 2.0 M This compound Stock P2 Sterile Filter (0.22 µm) P1->P2 P3 Purified Protein Sample P4 Add this compound Stock to Protein (Target: 0.5-1.0 M) P3->P4 P5 Set up Crystallization Plates (e.g., Vapor Diffusion) P4->P5 P6 Incubate and Monitor P5->P6 A1 Crystals Formed? P6->A1 A2 Improve Crystal Quality A1->A2 Yes (Poor Quality) A3 Increase Precipitant Concentration A1->A3 No (Clear Drops) A4 Proceed to Diffraction A1->A4 Yes

Caption: Experimental workflow for using this compound in crystallization trials.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound.

Issue 1: My protein, which previously crystallized, now remains soluble and no crystals form after adding this compound.

  • Cause: This is the most common "problem" and is an expected outcome. This compound is a potent solubilizing agent that increases the energy barrier for nucleation.[3][8] Your previous crystallization conditions are now likely in the undersaturated or metastable zone.

  • Solution:

    • Increase Precipitant Concentration: Gradually increase the concentration of the primary precipitant in your successful condition. This will push the protein out of solution and promote nucleation.[3][8]

    • Screen a Wider Range: If you are using a commercial screen, consider making a new screen with a systematically higher precipitant concentration range.

    • Lower Protein Concentration: While counterintuitive, sometimes lowering the protein concentration can help, as this compound's effect can be concentration-dependent.

Issue 2: I observe heavy protein precipitation after adding this compound.

  • Cause: While this compound is designed to prevent precipitation, this can occasionally occur. The cause may be related to the buffer conditions rather than the this compound itself.

  • Solution:

    • Check Buffer pH: Ensure your buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[10][11] Solubility is minimal at the pI.

    • Verify Buffer Strength: this compound is used at high concentrations (0.5-1.0 M) and may cause a pH shift in poorly buffered systems.[3][8] Ensure your buffer concentration is at least 25-50 mM.[3][8]

    • Optimize Ionic Strength: Screen a range of salt concentrations (e.g., 50-500 mM NaCl). High salt can sometimes promote aggregation via hydrophobic interactions.[11]

    • Work at 4°C: Perform all addition and setup steps on ice or at 4°C to increase protein stability and minimize degradation.[11]

Issue 3: The crystals I obtained are small or of poor quality.

  • Cause: The kinetics of crystal growth may be altered by the presence of this compound. Nucleation may be too rapid, or lattice contacts may be slightly disordered.

  • Solution:

    • Fine-tune this compound Concentration: Screen a range of this compound concentrations (e.g., 0.1 M to 1.0 M) to find the optimal level for your protein.

    • Optimize Precipitant Concentration: Slightly decrease the precipitant concentration to slow down the rate of crystallization, which can lead to larger, more ordered crystals.

    • Additive Screening: Use the this compound-containing protein solution in an additive screen (e.g., Hampton Research Additive Screen) to find co-additives that may improve crystal packing.

    • Temperature Screening: Set up trials at different temperatures (e.g., 4°C, 12°C, 20°C) to alter the kinetics of crystal growth.[12]

troubleshooting_flow Start Start Crystallization Trial with this compound Q1 What is the outcome after incubation? Start->Q1 Result_Clear Clear Drops (No Precipitation/Crystals) Q1->Result_Clear Soluble Result_Precipitate Heavy Precipitation Q1->Result_Precipitate Precipitated Result_PoorCrystals Poor Quality Crystals Q1->Result_PoorCrystals Crystallized (Poor) Result_GoodCrystals Good Crystals Q1->Result_GoodCrystals Crystallized (Good) Action_IncreasePrecipitant Action: Increase Precipitant Concentration Result_Clear->Action_IncreasePrecipitant Action_CheckBuffer Action: 1. Check pH vs. pI 2. Verify Buffer Strength (>=25mM) 3. Optimize Ionic Strength Result_Precipitate->Action_CheckBuffer Action_Optimize Action: 1. Titrate this compound Conc. 2. Fine-tune Precipitant Conc. 3. Try Additive Screens Result_PoorCrystals->Action_Optimize End Proceed to X-ray Diffraction Result_GoodCrystals->End

Caption: Troubleshooting decision tree for this compound crystallization experiments.

References

NDSB-201 Technical Support Center: High-Throughput Screening Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NDSB-201 in high-throughput screening (HTS) applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound for HTS.

Problem: Low Protein Yield After Cell Lysis

Question: We are experiencing low yields of our target protein after cell lysis using a buffer containing this compound. What are the potential causes and solutions?

Answer: Low protein yield can stem from several factors. This compound is a non-denaturing sulfobetaine (B10348) that aids in protein solubilization and stabilization but is not a detergent and will not disrupt strongly aggregated proteins on its own.[1][2][3] Consider the following troubleshooting steps:

  • Optimize this compound Concentration: The optimal concentration of this compound can vary depending on the specific protein and cell type. While typical concentrations range from 0.5 M to 1.0 M, it is advisable to perform a concentration gradient experiment to determine the most effective concentration for your protein of interest.[4]

  • Combine with Other Lysis Reagents: For robust cell lysis and extraction of membrane-associated or nuclear proteins, this compound can be used in conjunction with other mild detergents or lysis reagents.[2][3] One study found that a combination of 0.2% N-lauroyl-sarcosine, 0.2% this compound, and 5% DMSO was effective for inclusion body extraction.[5]

  • Mechanical Disruption: Supplementing chemical lysis with mechanical methods such as sonication or homogenization can significantly improve lysis efficiency and protein yield.[6][7]

  • Incubation Time and Temperature: Ensure adequate incubation time on ice to allow for complete lysis. Optimization of incubation time may be necessary.

Problem: Protein Aggregation or Precipitation in Lysate

Question: Our protein of interest is precipitating out of solution after cell lysis, even in the presence of this compound. How can we prevent this?

Answer: Protein aggregation can occur due to exposed hydrophobic regions during the transition from a denatured to a folded state.[8] this compound helps prevent this by interacting with these hydrophobic regions.[3] If aggregation persists, consider the following:

  • Increase this compound Concentration: A higher concentration of this compound may be required to effectively prevent aggregation of your specific protein. Concentrations up to 1 M are generally non-denaturing.[9]

  • pH and Buffer Conditions: Ensure your buffer system is robust. While this compound does not significantly alter the pH of well-buffered solutions, poorly buffered systems (e.g., 10 mM Tris-HCl) may experience a pH drift.[1][4] Maintain a buffer concentration of at least 25 mM.[1][4]

  • Addition of Reducing Agents: If aggregation is due to incorrect disulfide bond formation, the addition of reducing agents like DTT or BME to the lysis buffer may be beneficial.

  • Temperature Control: Perform all lysis and subsequent handling steps at low temperatures (e.g., 4°C) to reduce the rate of aggregation.[8]

Problem: Interference with Downstream Assays

Question: We suspect that this compound is interfering with our downstream enzymatic or binding assays. How can we mitigate this?

Answer: this compound is generally considered non-denaturing, and most enzymes remain active in its presence.[1][3] However, at high concentrations, it could potentially interfere with sensitive assays.

  • Removal of this compound: this compound does not form micelles and can be easily removed by dialysis.[1][2][3] This is a key advantage over traditional detergents.

  • Assay Compatibility Test: Perform a control experiment to assess the direct impact of different concentrations of this compound on your specific assay. This will help determine the tolerance level of your assay.

  • UV Absorbance: this compound does not absorb significantly in the near UV range (around 280 nm), minimizing interference with UV-based protein quantification methods.[8]

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine. It is a zwitterionic compound with a hydrophilic sulfobetaine group and a short hydrophobic group.[3] This structure allows it to interact with hydrophobic regions on proteins, preventing aggregation and aiding in their solubilization and stabilization without denaturing them.[2][3] Unlike detergents, this compound does not form micelles.[1][2][3]

What are the main applications of this compound in HTS?

In the context of HTS, this compound is primarily used for:

  • Improving Protein Extraction: Increasing the yield of soluble proteins, including membrane, nuclear, and cytoskeletal-associated proteins, during cell lysis.[1][3]

  • Preventing Protein Aggregation: Stabilizing proteins in solution to prevent precipitation, which is crucial for consistent assay performance.[2]

  • Facilitating Protein Refolding: Aiding in the renaturation of proteins that may have been denatured during expression or purification.[2][3]

What is the recommended storage and handling for this compound?

This compound should be stored as a desiccated powder at room temperature.[2] It is hygroscopic, so it should be protected from moisture.[4] Reconstituted stock solutions are stable for up to 3 months at room temperature. It is advisable to sterile filter the solution to prevent contamination, as degradation can occur over several weeks.[1][4]

Is this compound compatible with protein crystallization?

Yes, this compound can be a useful additive for protein crystallization. It has been shown to increase protein solubility, which can lead to the growth of larger and better-quality crystals.[1] In some cases, it has even enabled the growth of new crystal forms.[1]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Working Concentration 0.5 M - 1.0 MOptimal concentration is protein-dependent and may require titration.[4]
Solubility in Water > 2.0 MHighly soluble in aqueous solutions.[1][3]
pH Effect Minimal in well-buffered solutionsUse at least 25 mM buffer to avoid pH drift.[1][4]
UV Absorbance (280 nm) InsignificantDoes not interfere with standard protein quantification methods.[8]
Storage (Powder) Room temperature, desiccatedProtect from moisture as it is hygroscopic.[2][4]
Storage (Solution) Room temperature, up to 3 monthsSterile filter to prevent degradation.[1][4]

Experimental Protocols

Detailed Methodology: Optimizing this compound Concentration for Protein Extraction

  • Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1.0 M). The base lysis buffer should be appropriate for your cell type and protein of interest (e.g., Tris-HCl or HEPES with appropriate salt concentration and protease inhibitors).

  • Cell Lysis: Aliquot equal numbers of cells for each lysis buffer condition. Resuspend the cell pellets in the respective lysis buffers and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatants and determine the total protein concentration for each condition using a standard protein assay (e.g., BCA or Bradford).

  • Target Protein Analysis: Analyze the yield of your specific protein of interest in each supernatant using an appropriate method such as Western blotting or an activity assay.

  • Data Analysis: Compare the total protein yield and the specific protein yield across the different this compound concentrations to identify the optimal concentration for your experiment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_downstream Downstream Processing Cell_Culture Cell Culture/ Tissue Homogenization Harvesting Cell Harvesting/ Centrifugation Cell_Culture->Harvesting Lysis_Buffer Addition of Lysis Buffer with this compound Harvesting->Lysis_Buffer Incubation Incubation Lysis_Buffer->Incubation Clarification Centrifugation/ Clarification Incubation->Clarification Protein_Quantification Protein Quantification Clarification->Protein_Quantification HTS_Assay High-Throughput Screening Assay Protein_Quantification->HTS_Assay Data_Analysis Data Analysis HTS_Assay->Data_Analysis

Caption: General experimental workflow for protein extraction using this compound for HTS.

NDSB201_Action cluster_protein Protein in Solution Aggregated_Protein Aggregated Protein Soluble_Protein Soluble Protein Aggregated_Protein->Soluble_Protein Prevents Aggregation NDSB201 This compound NDSB201->Soluble_Protein Stabilizes

Caption: Mechanism of this compound in preventing protein aggregation.

References

Validation & Comparative

comparing the effectiveness of NDSB-201 versus CHAPS for solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins is a critical step for downstream applications, including purification, structural analysis, and functional assays. The choice of solubilizing agent can significantly impact protein yield, stability, and biological activity. This guide provides a detailed comparison of two commonly used zwitterionic compounds: the non-detergent sulfobetaine (B10348) NDSB-201 and the detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

At a Glance: Key Differences

FeatureThis compoundCHAPS
Classification Non-Detergent SulfobetaineZwitterionic Detergent
Mechanism Stabilizes proteins and prevents aggregationForms micelles to extract proteins from membranes
Primary Application Aiding in the solubilization and refolding of proteins, particularly from inclusion bodies.Solubilization of membrane proteins while preserving their native state.
Micelle Formation Does not form micelles.Forms micelles (CMC: 6-10 mM).
Denaturing Potential Generally considered non-denaturing, even at high concentrations.[1]Non-denaturing for many proteins, but can be disruptive to sensitive protein complexes.

In-Depth Comparison

CHAPS: The Established Detergent for Membrane Proteins

CHAPS is a well-established zwitterionic detergent widely used for solubilizing membrane proteins.[2] Its amphipathic nature, with a hydrophobic sterol body and a polar sulfobetaine headgroup, allows it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous solutions. A key advantage of CHAPS is its zwitterionic character, which results in no net charge over a wide pH range, making it compatible with techniques like isoelectric focusing.[2]

While effective, the detergent properties of CHAPS mean that it can sometimes be challenging to remove from protein preparations and may, in some cases, affect the stability and function of sensitive proteins or protein complexes.

This compound: The Protein Stabilizer and Solubilization Enhancer

This compound belongs to a class of compounds known as non-detergent sulfobetaines. Unlike traditional detergents, NDSBs do not form micelles.[1] Instead, they are thought to enhance protein solubility by preventing protein aggregation and stabilizing the native or near-native conformation of proteins.[1][3] this compound is particularly noted for its utility in the solubilization and refolding of recombinant proteins expressed in bacterial systems, which often form insoluble aggregates known as inclusion bodies.[1][3] By minimizing aggregation, this compound can increase the yield of soluble and functional protein.[1]

Experimental Protocols

General Protocol for Membrane Protein Solubilization with CHAPS

This protocol is a general guideline and should be optimized for each specific protein.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing CHAPS at a concentration of 1-2% (w/v). A typical buffer may consist of 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% CHAPS. Protease inhibitors should be added immediately before use.

  • Cell Lysis: Resuspend the cell pellet in the CHAPS lysis buffer. The volume will depend on the amount of starting material.

  • Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes to allow for efficient solubilization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material.

  • Supernatant Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

General Protocol for Inclusion Body Solubilization with this compound

This protocol provides a starting point for solubilizing proteins from inclusion bodies.

  • Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization Buffer Preparation: Prepare a solubilization buffer containing this compound. The concentration of this compound can range from 0.1 M to 1 M. The buffer may also contain a denaturant such as 2-4 M urea (B33335) or guanidinium (B1211019) chloride to facilitate initial unfolding. A typical buffer could be 50 mM Tris-HCl pH 8.0, 1 M this compound, and 2 M Urea.

  • Solubilization: Resuspend the washed inclusion body pellet in the this compound containing solubilization buffer.

  • Incubation: Incubate with stirring for several hours or overnight at 4°C.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material.

  • Refolding: The solubilized protein in the supernatant can then be subjected to a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer.

Visualizing the Mechanisms of Action

G Figure 1: Mechanism of CHAPS Solubilization cluster_0 Cell Membrane cluster_1 CHAPS Micelle Formation cluster_2 Solubilization Membrane Lipid Bilayer with Embedded Protein SolubilizedProtein Protein-CHAPS Micelle Complex Membrane->SolubilizedProtein + CHAPS CHAPS CHAPS Monomers Micelle CHAPS Micelle CHAPS->Micelle > CMC

Caption: CHAPS monomers form micelles that extract membrane proteins.

G Figure 2: Mechanism of this compound Action cluster_0 Aggregated State cluster_1 Solubilized & Stabilized State AggregatedProtein Insoluble Protein Aggregate (e.g., Inclusion Body) SolubleProtein Soluble, Stabilized Protein AggregatedProtein->SolubleProtein + this compound (prevents re-aggregation) NDSB This compound

Caption: this compound stabilizes proteins and prevents aggregation.

Concluding Remarks

The choice between this compound and CHAPS is highly dependent on the nature of the protein of interest and the experimental goals. For the solubilization of integral membrane proteins where maintaining the interaction with some native lipids might be desirable, CHAPS remains a primary choice. However, for increasing the yield of soluble and properly folded recombinant proteins from inclusion bodies, this compound offers a powerful alternative by preventing aggregation and stabilizing the protein. In some applications, a combination of a detergent like CHAPS with a stabilizing agent like this compound may provide an optimal solution. As with any protein purification strategy, empirical testing and optimization are key to achieving the best results.

References

A Comparative Guide to Protein Refolding: The Role of NDSB-201 and Validation by Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein refolding, achieving a stable and biologically active conformation is paramount. This guide provides an objective comparison of NDSB-201, a non-detergent sulfobetaine (B10348), with other common protein refolding additives. The validation of successful refolding using circular dichroism (CD) spectroscopy is also detailed, supported by experimental protocols and data.

Understanding Protein Refolding and the Challenge of Aggregation

The process of protein refolding aims to restore the native, functional three-dimensional structure of a protein from a denatured state. A major hurdle in this process is the propensity of protein molecules to aggregate, forming non-functional and often insoluble clusters. This aggregation competes with the desired intramolecular folding pathway. To mitigate this, various chemical additives are employed to create a more favorable refolding environment.

This compound: A Powerful Ally in Protein Refolding

This compound (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine that has emerged as a highly effective reagent for promoting protein refolding and preventing aggregation.[1][2] Unlike traditional detergents that can denature proteins, NDSBs are zwitterionic compounds that do not form micelles and can be easily removed by dialysis.[1][2][3]

The mechanism of this compound's action is multifaceted. It has been shown to interact with hydrophobic regions on proteins, thereby preventing the intermolecular interactions that lead to aggregation.[2] More specifically, crystallographic studies have revealed that this compound can bind to specific pockets on the protein surface. This binding stabilizes the correctly folded state and masks hydrophobic patches that would otherwise be exposed and prone to aggregation.[4] This mode of action highlights its role as a "pharmacological chaperone."[4][5]

Performance Comparison of Refolding Additives

The effectiveness of a refolding additive is protein-dependent. Here, we compare this compound with other commonly used additives: other NDSB variants (NDSB-256), urea (B33335), and L-arginine.

Refolding AdditiveMechanism of ActionAdvantagesDisadvantages
This compound Binds to specific protein pockets, stabilizing the folded state and preventing aggregation.[4]High refolding yields, non-denaturing, easily removable.[1][4]Can be more expensive than some alternatives.[6]
NDSB-256 Similar to this compound, prevents aggregation.Effective for some proteins.May be less effective than this compound for others.
Urea At low concentrations, can suppress aggregation and solubilize folding intermediates.[7][8]Inexpensive and widely available.Can be a denaturant at higher concentrations, may not suppress the formation of all soluble oligomers.[7][8]
L-Arginine Suppresses protein aggregation by inhibiting hydrophobic interactions.[7][8]Effective for many proteins, can work synergistically with urea.[7][8]May not be effective for all proteins, especially those with disulfide bonds.[9]

Experimental Data Summary:

A study on the refolding of the extracellular domain of the type II TGF-β receptor (TBRII-ECD) demonstrated the superior performance of this compound. The use of this compound resulted in a threefold higher yield of active, correctly folded protein compared to refolding in a standard redox buffer alone.[4] In the same study, this compound and NDSB-256 were both found to be effective additives, outperforming other members of the NDSB series.[4]

Another study on the refolding of recombinant human granulocyte colony-stimulating factor (rhG-CSF) showed that a combination of 2M urea and 0.5M arginine could increase the refolding yield twofold by suppressing both insoluble precipitates and soluble oligomers.[7][8]

Validating Protein Refolding with Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure of proteins in solution.[10][11][12] By measuring the differential absorption of left and right circularly polarized light, CD can effectively distinguish between folded and unfolded states, as well as identify the presence of secondary structural elements like alpha-helices and beta-sheets.[10][13]

A typical CD spectrum of a well-folded protein containing alpha-helices will show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm. In contrast, an unfolded or random coil protein will have a strong negative band near 200 nm. The transition from an unfolded to a folded state can be monitored by observing the changes in the CD spectrum over time.

Experimental Protocols

Protein Refolding Protocol using this compound

This protocol is a general guideline and should be optimized for the specific protein of interest.

  • Denaturation: Solubilize the protein inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., 50 mM DTT) to a final protein concentration of 10-20 mg/mL. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Refolding: Rapidly dilute the denatured protein solution 1:100 into a chilled refolding buffer. The refolding buffer should contain:

    • A suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

    • 1 M this compound

    • A redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))

    • Other additives as needed (e.g., 0.5 M L-arginine)

  • Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

  • Purification: Remove aggregated protein by centrifugation. The soluble, refolded protein can then be purified using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

Circular Dichroism Analysis Protocol
  • Sample Preparation:

    • Prepare the refolded protein sample at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[11][12]

    • Ensure the sample is free of aggregates by filtering through a 0.22 µm filter.

    • Prepare a buffer blank for background subtraction.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the wavelength range to 190-260 nm for far-UV analysis.

    • Set the scanning speed, bandwidth, and response time according to the instrument's recommendations for protein analysis.

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank.

    • Record the CD spectrum of the protein sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the protein sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the protein concentration in mol/L

      • n is the number of amino acid residues

      • l is the path length in cm

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.

Visualizing the Workflow

ProteinRefoldingWorkflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_validation Validation & Purification InclusionBodies Inclusion Bodies DenaturationBuffer Denaturation Buffer (e.g., 8M Urea, DTT) InclusionBodies->DenaturationBuffer Solubilization DenaturedProtein Denatured Protein DenaturationBuffer->DenaturedProtein RefoldingBuffer Refolding Buffer (with this compound) DenaturedProtein->RefoldingBuffer Rapid Dilution RefoldingMix Refolding Mixture RefoldingBuffer->RefoldingMix CD Circular Dichroism RefoldingMix->CD Analysis Purification Purification (Chromatography) RefoldingMix->Purification FoldedProtein Correctly Folded Protein Purification->FoldedProtein Aggregates Aggregates (Discard) Purification->Aggregates

Caption: Experimental workflow for protein refolding with this compound and validation by Circular Dichroism.

Logical Pathway for Additive Selection

AdditiveSelection start Start: Denatured Protein ndsb201 Try this compound (1M) start->ndsb201 urea_arg Try Urea (2M) + Arginine (0.5M) start->urea_arg other_ndsb Try other NDSBs (e.g., NDSB-256) start->other_ndsb check_yield Assess Refolding Yield & Purity ndsb201->check_yield urea_arg->check_yield other_ndsb->check_yield success Successful Refolding check_yield->success High Yield optimize Optimize Concentrations / Combinations check_yield->optimize Low Yield optimize->start

Caption: Decision pathway for selecting a suitable protein refolding additive.

References

NDSB-201: A Non-Detergent Chaperone for Enhanced Protein Refolding Post-Inclusion Body Washing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to NDSB-201 and Triton X-100 in Inclusion Body Processing

For researchers, scientists, and drug development professionals working with recombinant proteins expressed in bacterial systems, the formation of inclusion bodies presents a significant hurdle. While Triton X-100 has been a long-standing agent for washing these aggregates, this compound emerges as a powerful non-detergent alternative, not as a direct replacement in the washing step, but as a crucial component in the subsequent refolding process to enhance the yield and quality of the final protein product. This guide provides a comprehensive comparison of this compound and Triton X-100, supported by experimental insights into their distinct roles in the inclusion body workflow.

Executive Summary

Triton X-100 is a non-ionic detergent widely employed during the initial washing of inclusion bodies to remove cellular debris, membrane proteins, and lipids.[1][2][3] In contrast, this compound is a non-detergent sulfobetaine, a zwitterionic compound that functions as a chemical chaperone to facilitate protein refolding, prevent aggregation, and improve the yield of soluble, active protein from denatured inclusion bodies.[4][5] While both are utilized in the overall process of purifying proteins from inclusion bodies, they are not direct competitors for the same step but rather complementary agents addressing different challenges.

Mechanism of Action

Triton X-100: This detergent works by solubilizing the bacterial cell membrane and hydrophobic contaminants, effectively "cleaning" the inclusion bodies without solubilizing the aggregated protein of interest.[2][3] Its primary role is to increase the purity of the inclusion body preparation before the solubilization and refolding steps.

This compound: As a non-detergent chaperone, this compound has been shown to interact with folding intermediates, preventing their aggregation and stabilizing the native conformation of the protein.[6] It is typically added to the refolding buffer after the inclusion bodies have been washed and solubilized with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride. Its non-denaturing nature ensures that it does not disrupt the final folded structure of the protein.[5]

Performance Comparison

The following table summarizes the key characteristics and performance metrics of this compound and Triton X-100 in the context of inclusion body processing.

FeatureThis compoundTriton X-100
Primary Function Protein Refolding Chaperone, Aggregation InhibitorInclusion Body Washing Agent
Chemical Nature Non-Detergent Sulfobetaine (Zwitterionic)Non-ionic Detergent
Mechanism Stabilizes folding intermediates, prevents aggregationSolubilizes cell membranes and contaminants
Typical Use Stage Protein RefoldingInclusion Body Washing
Impact on Protein Structure Non-denaturing, promotes proper foldingGenerally non-denaturing to the target protein in inclusion bodies
Removal Easily removed by dialysisCan be removed by washing or dialysis
Effect on Final Yield Can significantly increase the yield of soluble, active proteinImproves purity of inclusion bodies, which can indirectly impact final yield

Experimental Protocols

Standard Inclusion Body Washing Protocol with Triton X-100

This protocol outlines the common procedure for washing inclusion bodies to remove contaminants.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

  • Inclusion Body Collection: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.

  • First Wash: Resuspend the inclusion body pellet in a wash buffer containing Triton X-100 (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% (v/v) Triton X-100).[1][3]

  • Incubation and Centrifugation: Incubate the suspension for 20-30 minutes at room temperature with gentle agitation. Centrifuge at 10,000 x g for 15 minutes at 4°C and discard the supernatant.

  • Second Wash (Optional): Repeat the wash step with a buffer containing a lower concentration of Triton X-100 (e.g., 0.5%) or a buffer without detergent to remove residual Triton X-100.

  • Final Wash: Wash the pellet with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to remove any remaining contaminants and Triton X-100.

  • Proceed to Solubilization: The washed inclusion body pellet is now ready for solubilization with denaturants like 8M urea or 6M guanidine hydrochloride.

Protein Refolding Protocol Incorporating this compound

Following the solubilization of washed inclusion bodies, this protocol details the use of this compound to enhance protein refolding.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT).

  • Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any insoluble material.

  • Refolding Buffer Preparation: Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH) containing this compound at a concentration typically ranging from 0.1 M to 1 M. The optimal concentration should be determined empirically for each protein.

  • Rapid Dilution Refolding: Add the solubilized protein solution drop-wise into the refolding buffer containing this compound with gentle stirring. The final protein concentration should be low (typically 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Incubation: Incubate the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.

  • Purification: Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Visualizing the Workflow

Inclusion_Body_Workflow cluster_Cell_Processing Cell Processing cluster_Washing Inclusion Body Washing cluster_Refolding Solubilization & Refolding Cell_Pellet Cell Pellet Lysis Cell Lysis Cell_Pellet->Lysis Inclusion_Bodies Crude Inclusion Bodies Lysis->Inclusion_Bodies Washing Washing with Triton X-100 Inclusion_Bodies->Washing Washed_IBs Washed Inclusion Bodies Washing->Washed_IBs Solubilization Solubilization (Urea/Guanidine-HCl) Washed_IBs->Solubilization Refolding Refolding with This compound Solubilization->Refolding Soluble_Protein Soluble, Active Protein Refolding->Soluble_Protein

Caption: Inclusion body processing workflow.

The diagram above illustrates the distinct stages where Triton X-100 and this compound are typically employed in the process of obtaining active protein from inclusion bodies.

Logical Relationship of Reagents

Reagent_Function Triton_X100 Triton X-100 Contaminants Cellular Contaminants (Membranes, Lipids) Triton_X100->Contaminants removes NDSB201 This compound Denatured_Protein Denatured Protein NDSB201->Denatured_Protein stabilizes Aggregation Aggregation NDSB201->Aggregation prevents Inclusion_Body Inclusion Body Inclusion_Body->Denatured_Protein solubilized into Folded_Protein Folded, Active Protein Denatured_Protein->Folded_Protein refolds to Denatured_Protein->Aggregation can lead to

Caption: Functional roles of Triton X-100 and this compound.

This diagram clarifies the distinct functional roles of Triton X-100 in purification and this compound in facilitating proper protein folding.

Conclusion

This compound should not be viewed as a direct substitute for Triton X-100 in the inclusion body washing step. Instead, it represents a valuable tool for a subsequent, critical stage: the refolding of the solubilized protein. While Triton X-100 remains a standard for purifying inclusion bodies from cellular contaminants, the incorporation of this compound into the refolding buffer can significantly enhance the recovery of soluble, active, and correctly folded protein. For researchers aiming to maximize the yield and quality of their target protein from inclusion bodies, a combined strategy that utilizes Triton X-100 for washing and this compound for refolding is highly recommended.

References

A Researcher's Guide to NDSB-201: Maximizing Protein Functionality Post-Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of solubilizing proteins without compromising their native function is a persistent hurdle. Non-Detergent Sulfobetaine 201 (NDSB-201) has emerged as a powerful tool in this arena, offering a non-denaturing environment for protein solubilization, refolding, and stabilization. This guide provides an objective comparison of this compound with other common solubilization agents, supported by experimental data, detailed protocols, and workflow visualizations to aid in practical application.

This compound: A Profile of a Non-Denaturing Solubilizing Agent

This compound, or 3-(1-Pyridinio)-1-propanesulfonate, is a zwitterionic compound that effectively prevents protein aggregation and aids in the renaturation of proteins, particularly those expressed as inclusion bodies in bacterial systems.[1] Unlike traditional detergents like CHAPS, NDSBs do not form micelles and are considered non-denaturing even at high concentrations.[1] Their short hydrophobic groups interact with hydrophobic regions on proteins, preventing the intermolecular interactions that lead to aggregation.[1] Key advantages of this compound include its high solubility in aqueous solutions, minimal impact on buffer pH, and easy removal through dialysis.[1]

Recent structural studies have illuminated a more specific mechanism of action. For the type II TGF-β receptor extracellular domain (TBRII-ECD), this compound was found to act as a "pharmacological chaperone."[2] It binds to a shallow, hydrophobic pocket on the protein surface, an interaction that stabilizes the correctly folded state and minimizes aggregation. This binding capability highlights that this compound's benefits can extend beyond bulk solvent effects to specific, structure-stabilizing interactions.[2]

Performance Comparison: this compound vs. Alternatives

The efficacy of a solubilization or refolding additive is highly protein-dependent. While strong chaotropes like urea (B33335) and guanidine (B92328) hydrochloride are effective at solubilizing aggregates, they do so by denaturing the protein, making subsequent refolding a challenge. Milder additives like L-Arginine and this compound aim to preserve or facilitate the native structure.

The following tables summarize quantitative data from studies on various proteins, comparing the functional recovery achieved with this compound and other common agents.

Table 1: Refolding of Type II TGF-β Receptor (TBRII-ECD)
Refolding Additive Relative Yield of Active Protein
Standard Buffer (PBS)Baseline
1 M this compound ~3-fold higher than previously observed yields *
Low Concentration UreaEffective, but efficiency drops sharply with increasing concentration
Data synthesized from a study optimizing refolding conditions for TBRII-ECD. The previous protocol involved urea solubilization.[2]
Table 2: Refolding of Hen Egg White Lysozyme (B549824) (HEWL)
Refolding Additive Recovery of Enzymatic Activity
Control (No Additive)~23%
0.9 M L-Arginine ~87%
Data from a study examining the effect of L-Arginine on the oxidative refolding of chemically denatured lysozyme.[3]
Table 3: General Protein Refolding Screen Outcomes
Additive(s) Observation
This compound & BMC *Identified a positive synergistic interaction for the successful refolding of Cdc25A phosphatase, leading to diffraction-quality crystals.[4][5]
L-Arginine Effectively suppresses aggregation driven by hydrophobic interactions but is less effective against aggregation caused by incorrect intermolecular disulfide bond formation.
Low Molarity Urea (~2 M) Can suppress the formation of insoluble precipitates but may not prevent the formation of soluble oligomers.[6]
Bis-mercaptoacetamide cyclohexane

Visualizing the Process

To better understand the application of this compound, the following diagrams illustrate the experimental workflow and its proposed mechanism of action.

G cluster_workflow Experimental Workflow Insoluble Insoluble Protein (e.g., Inclusion Bodies) Solubilization Solubilization (e.g., 6M Guanidine-HCl or 8M Urea) Insoluble->Solubilization Denatured Denatured Protein Stock Solubilization->Denatured Refolding Rapid Dilution into Refolding Buffer + this compound Denatured->Refolding Incubation Incubation (e.g., 4°C, 40h) Refolding->Incubation Dialysis Dialysis to Remove This compound & Denaturant Incubation->Dialysis Purified Purified Soluble Protein Dialysis->Purified Assay Functional Assessment (Enzyme Assay, Binding Assay, etc.) Purified->Assay

Caption: General workflow for protein solubilization and refolding using this compound.

G cluster_mechanism Proposed Mechanism of this compound Action Aggregated Protein Aggregates (Non-functional) Intermediate Unfolded / Partially Folded Intermediates Intermediate->Aggregated Aggregation (hydrophobic interactions) p1 Intermediate->p1 NDSB This compound p1->NDSB prevents aggregation, stabilizes folded state Soluble Soluble, Native Protein (Functional) p1->Soluble p2

Caption: this compound interacts with folding intermediates, preventing aggregation.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and buffer components for their specific protein of interest.

Protocol 1: Screening for Optimal this compound Concentration

This protocol is designed to identify the effective concentration range of this compound for improving the yield of a functional protein.

  • Preparation of Denatured Protein:

    • Solubilize purified inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT) to a final protein concentration of 10-20 mg/mL.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Centrifuge at >15,000 x g for 15 minutes to remove any remaining insoluble material. The supernatant is the denatured protein stock.

  • Preparation of Refolding Buffers:

    • Prepare a series of refolding buffers (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.5 mM oxidized glutathione).

    • Aliquot the buffer and add this compound to final concentrations of 0 M (control), 0.25 M, 0.5 M, 0.75 M, and 1.0 M.

  • Refolding Reaction:

    • Initiate refolding by rapidly diluting the denatured protein stock 1:100 into each of the prepared refolding buffers. The final protein concentration should typically be in the range of 0.05-0.2 mg/mL.

    • Incubate the refolding reactions at 4°C for 24-48 hours without agitation.

  • Analysis:

    • After incubation, centrifuge the samples to pellet any aggregated protein.

    • Measure the protein concentration in the supernatant (e.g., using Bradford or BCA assay).

    • Perform a functional assay (e.g., enzyme kinetics, binding ELISA) on the soluble fraction from each condition to determine the concentration of this compound that yields the highest specific activity.

Protocol 2: Functional Assessment via Enzyme Kinetic Assay

This protocol describes how to assess the functionality of a solubilized and refolded enzyme.

  • Preparation of Refolded Enzyme:

    • Following the refolding protocol (e.g., Protocol 1), dialyze the soluble protein fraction against an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl) to remove this compound and other refolding components that might interfere with the assay. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Enzyme Activity Assay:

    • Determine the concentration of the refolded protein.

    • Prepare a series of substrate concentrations in the assay buffer.

    • Initiate the reaction by adding a known amount of the refolded enzyme to each substrate concentration.

    • Measure the initial reaction velocity (v₀) by monitoring product formation or substrate depletion over time using a suitable method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • Compare the specific activity (Vmax/[Enzyme]) of the protein refolded with this compound to that of a commercially available active standard or to protein refolded under control conditions (without this compound). A higher specific activity indicates a more successful functional recovery.

Conclusion

This compound provides a valuable, non-denaturing approach to improve the yield of soluble, functional protein. While not a universal solution, it has demonstrated significant advantages over traditional chaotropes and can work synergistically with other additives. For proteins prone to aggregation during refolding, particularly those with accessible hydrophobic patches, this compound is a critical reagent to include in any screening matrix. By systematically evaluating its effect, researchers can significantly enhance the recovery of active protein, accelerating discovery and development timelines.

References

A Comparative Analysis of Non-Detergent Sulfobetaines for Enhanced Protein Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper folding, solubilization, and crystallization of proteins are critical hurdles in the development of biologics and structural biology studies. Non-Detergent Sulfobetaines (NDSBs) have emerged as valuable tools to overcome these challenges. This guide provides a comparative analysis of different NDSBs, supported by experimental data, to aid in the selection of the optimal agent for specific applications.

Non-Detergent Sulfobetaines are a class of zwitterionic compounds characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. Unlike traditional detergents, their short hydrophobic groups prevent the formation of micelles, even at high concentrations, allowing them to solubilize and stabilize proteins without causing denaturation.[1][2] This unique property makes them ideal for a range of applications, including improving protein refolding yields, enhancing the extraction of membrane and cellular proteins, and facilitating the growth of high-quality protein crystals.

Comparative Performance of NDSBs in Protein Refolding

The efficiency of NDSBs in promoting the correct folding of proteins is a key application. Their proposed mechanism involves the prevention of aggregation of early folding intermediates and the stabilization of the natively folded state.[3][4] The chemical structure of the NDSB, particularly the nature of the hydrophobic group, plays a significant role in its effectiveness.

A study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD) provides a direct comparison between NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) and NDSB-256 (3-(1-Benzyldimethylammonio)propanesulfonate). The presence of aromatic moieties in both these compounds, a pyridinium (B92312) ring in this compound and a benzyl (B1604629) group in NDSB-256, was found to be more effective in promoting refolding compared to other NDSBs.[3] This is attributed to potential arene-arene interactions with aromatic amino acid residues on the protein surface, which can stabilize folding intermediates.[3]

Non-Detergent SulfobetaineChemical NameKey Structural FeatureRelative Refolding Efficiency of TBRII-ECD (Normalized)[3]
NDSB-195 3-(Dimethylethylammonio)propanesulfonateAlkyl hydrophobic group(Data not available in the comparative study)
This compound 3-(1-Pyridinio)-1-propanesulfonatePyridinium ring~3-fold increase over buffer alone
NDSB-211 3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonateHydroxylated alkyl group(Data not available in the comparative study)
NDSB-256 3-(1-Benzyldimethylammonio)propanesulfonateBenzyl group~3-fold increase over buffer alone

Table 1: Comparison of NDSB Performance in Protein Refolding. This table summarizes the relative refolding efficiency of selected NDSBs for the model protein TBRII-ECD. NDSBs with aromatic functionalities demonstrated superior performance in this specific application.

Efficacy in Protein Solubilization and Extraction

NDSBs are effective agents for the solubilization of proteins from various cellular compartments, including membranes, without disrupting their native structure. Studies have shown that the addition of NDSBs can significantly increase the yield of extracted proteins. For instance, the use of NDSBs has been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[1] Another study demonstrated up to a 100% increase in the yield of microsomal membrane proteins and proteins from lyophilized platelets with the addition of sulfobetaine-type solubilizing agents.[5]

The choice of NDSB for solubilization often depends on the specific protein and cellular context. While direct comparative quantitative data across a wide range of NDSBs for solubilization is limited in the reviewed literature, the general principle is that the amphiphilic nature of NDSBs facilitates the disruption of non-specific protein-protein interactions that lead to aggregation, thereby enhancing solubility.

Role as Additives in Protein Crystallization

The use of NDSBs as additives in crystallization screens can be pivotal in obtaining high-quality crystals suitable for X-ray diffraction. They are thought to function by preventing non-specific aggregation, which can inhibit crystal nucleation and growth, and by stabilizing the protein in a conformationally homogeneous state.[6]

In the case of TBRII-ECD, the addition of 50 mM this compound to the crystallization solution not only facilitated crystal growth but also accelerated the process, with crystals appearing in 2-3 days compared to 1-2 weeks without the additive.[3] X-ray crystallography of the resulting crystals revealed that this compound binds to a shallow hydrophobic pocket on the protein surface, further stabilizing the folded state.[3]

Non-Detergent SulfobetaineProteinEffect on Crystallization
NDSB-195 Hen Egg-White LysozymeEnabled the growth of large, well-diffracting crystals where only amorphous precipitate was obtained in its absence.[7]
This compound TBRII-ECDAccelerated crystal growth and resulted in a protein-NDSB co-crystal structure.[3]

Table 2: Examples of NDSB Application in Protein Crystallization. This table highlights successful applications of specific NDSBs in facilitating the crystallization of different proteins.

Experimental Protocols

On-Plate Protein Refolding Screen

This protocol is adapted from a study on the refolding of TBRII-ECD and can be used to screen for optimal refolding conditions, including the type and concentration of NDSBs.[3]

Materials:

  • Purified, denatured protein in a suitable buffer (e.g., 8 M urea).

  • Refolding buffers with varying concentrations of different NDSBs (e.g., 0-1 M).

  • 96-well microplates.

  • ELISA or other activity assay reagents to quantify the correctly folded protein.

Procedure:

  • Prepare a series of refolding buffers in a 96-well plate, each containing a different NDSB at various concentrations.

  • Initiate refolding by diluting the denatured protein solution into the refolding buffers. A typical dilution factor is 1:100.

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow for refolding.

  • After incubation, perform an assay to quantify the amount of correctly folded and active protein. For example, an ELISA can be used to detect a specific epitope present only in the native conformation.

  • Analyze the results to identify the NDSB and its concentration that yield the highest amount of active protein.

General Protein Solubilization Protocol

This protocol provides a general guideline for using NDSBs to enhance the solubilization of proteins from cellular extracts.

Materials:

  • Cell pellet or tissue sample.

  • Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

  • Stock solution of NDSB (e.g., 2 M in water).

  • Centrifuge.

  • Method for protein quantification (e.g., Bradford or BCA assay).

Procedure:

  • Resuspend the cell pellet or homogenize the tissue sample in lysis buffer.

  • Add the NDSB stock solution to the lysate to achieve the desired final concentration (typically 0.5-1 M).

  • Incubate the mixture on ice or at 4°C with gentle agitation for a specified time (e.g., 30-60 minutes).

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Quantify the protein concentration in the supernatant to determine the solubilization efficiency. Compare this to a control sample prepared without NDSB.

Protein Crystallization with NDSB Additives

This protocol outlines the use of NDSBs as additives in a vapor diffusion crystallization setup.

Materials:

  • Purified, concentrated protein solution.

  • Crystallization screening solutions.

  • Stock solution of the selected NDSB.

  • Crystallization plates (e.g., sitting or hanging drop).

Procedure:

  • Prepare the crystallization drops by mixing the protein solution with the crystallization screen solution in the appropriate ratio.

  • To a subset of these drops, add the NDSB stock solution to a final concentration typically ranging from 50 mM to 500 mM.

  • Set up the crystallization plates and incubate them under controlled temperature conditions.

  • Regularly monitor the drops for the formation of crystals.

  • Compare the crystal formation, size, and quality in drops with and without the NDSB additive to assess its effect.

Visualizing the Mechanism and Workflow

To better understand the role of NDSBs, the following diagrams illustrate their proposed mechanism of action and a typical experimental workflow for their comparative analysis.

NDSB_Mechanism cluster_unfolded Unfolded State cluster_folding Folding Pathway Unfolded\nProtein Unfolded Protein Aggregates Aggregates Unfolded\nProtein->Aggregates Aggregation Folding\nIntermediate Folding Intermediate Unfolded\nProtein->Folding\nIntermediate Folding\nIntermediate->Aggregates Native\nProtein Native Protein Folding\nIntermediate->Native\nProtein Correct Folding NDSB NDSB NDSB->Aggregates Inhibition NDSB->Folding\nIntermediate Stabilization

Caption: Proposed mechanism of NDSB action in protein folding.

NDSB_Workflow cluster_conditions Experimental Conditions Start Select Proteins & NDSB Candidates Experiment Perform Experiments (Refolding, Solubilization, Crystallization) Start->Experiment Analysis Quantitative Analysis (e.g., ELISA, Protein Assay, Crystal Scoring) Experiment->Analysis Control (No NDSB) Control (No NDSB) NDSB A NDSB A NDSB B NDSB B NDSB C NDSB C Comparison Comparative Data Analysis Analysis->Comparison Conclusion Optimal NDSB Selection Comparison->Conclusion

Caption: Experimental workflow for comparative analysis of NDSBs.

References

Validating Protein Monomeric State Post-NDSB-201 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the monomeric state of a protein following treatment with the non-detergent sulfobetaine (B10348) NDSB-201, a variety of biophysical techniques can be employed. This guide provides a comparative overview of key methodologies, complete with experimental protocols and data presentation formats, to facilitate the selection of the most appropriate validation strategy.

This compound is a valuable chemical tool utilized to solubilize, stabilize, and prevent the aggregation of proteins.[1][2] As a zwitterionic, non-detergent sulfobetaine, it aids in the refolding and renaturation of proteins, particularly those expressed in bacterial systems or found in inclusion bodies.[1][3] Its mechanism can involve direct interaction with hydrophobic regions on a protein's surface, thereby stabilizing the folded, monomeric form and preventing protein-protein aggregation.[4][5] Following treatment, it is crucial to experimentally verify that the protein has indeed adopted a monomeric state. This guide compares several widely accepted techniques for this purpose.

Comparative Analysis of Validation Techniques

The choice of method for validating the monomeric state of a protein depends on factors such as the required resolution, sample consumption, and available instrumentation. Below is a comparison of four common techniques: Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC), and Native Polyacrylamide Gel Electrophoresis (Native-PAGE).

Technique Principle Information Provided Sample Requirement Throughput Resolution
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Elution volume/time relative to standards.Low (µg-mg)HighModerate
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic radius (Rh) and polydispersity.Low (µg)HighLow
Analytical Ultracentrifugation (AUC) Monitors sedimentation of macromolecules in a centrifugal field.Sedimentation coefficient, molecular weight, and oligomeric state distribution.Moderate (mg)LowHigh
Native-PAGE Separation of folded proteins in a gel matrix based on size, shape, and charge.Migration distance relative to standards.Low (µg)HighLow-Moderate

Experimental Workflows and Protocols

A logical workflow for validating the monomeric state of a protein after this compound treatment is essential for obtaining reliable results.

G cluster_0 Protein Preparation cluster_1 Primary Validation cluster_2 Secondary/High-Resolution Validation P Protein of Interest NDSB This compound Treatment P->NDSB SEC Size Exclusion Chromatography (SEC) NDSB->SEC Primary Screen DLS Dynamic Light Scattering (DLS) NDSB->DLS Quick Assessment AUC Analytical Ultracentrifugation (AUC) SEC->AUC Detailed Characterization NativePAGE Native-PAGE SEC->NativePAGE Confirmation DLS->AUC

Caption: Experimental workflow for monomeric state validation.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute earlier, while smaller molecules that can enter the pores of the resin have a longer path and elute later.

Experimental Protocol:

  • Column Selection: Choose a column with a fractionation range appropriate for the expected size of the monomeric protein.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein and the column. This buffer should ideally be the same as the final buffer used after this compound removal (e.g., via dialysis).

  • Standard Curve Generation: Run a set of protein standards with known molecular weights to generate a standard curve of elution volume versus the logarithm of molecular weight.

  • Sample Preparation: Prepare the this compound-treated protein sample. It is crucial to remove this compound by dialysis or buffer exchange prior to SEC analysis, as it can interfere with the results.[1][3][6]

  • Analysis: Inject the protein sample onto the equilibrated SEC column and monitor the elution profile, typically by UV absorbance at 280 nm.

  • Data Interpretation: Compare the elution volume of the protein of interest to the standard curve to estimate its molecular weight. A single, sharp peak corresponding to the expected monomeric molecular weight is indicative of a monodisperse, monomeric sample.

Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles in solution. From this, the hydrodynamic radius (Rh) and the polydispersity of the sample can be determined.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute, dust-free sample of the this compound-treated protein in a compatible buffer. Filtration (e.g., with a 0.22 µm filter) is critical to remove large aggregates and dust.

  • Instrument Setup: Set the laser wavelength, scattering angle, and temperature for the measurement.

  • Data Acquisition: Place the cuvette in the instrument and initiate data collection. The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations.

  • Data Analysis: The software will calculate the hydrodynamic radius and the polydispersity index (PDI). A low PDI (<0.2) and a hydrodynamic radius consistent with the expected size of the monomer indicate a homogenous, monomeric sample.

Analytical Ultracentrifugation (AUC)

AUC provides detailed information about the size, shape, and interactions of macromolecules in solution by monitoring their sedimentation in a strong centrifugal field. Sedimentation velocity experiments are particularly useful for resolving different oligomeric species.

Experimental Protocol:

  • Sample Preparation: Prepare the protein sample in a well-defined buffer. As with SEC, removal of this compound is recommended.

  • Cell Assembly: Load the sample and a reference buffer into the appropriate sectors of the AUC cell.

  • Centrifugation: Place the cell in the rotor and centrifuge at a high speed. The instrument's optical system (absorbance or interference) will monitor the movement of the sedimentation boundary over time.

  • Data Analysis: The sedimentation data is analyzed to determine the sedimentation coefficient (s). This value, along with the diffusion coefficient, can be used to calculate the molecular weight of the protein. The presence of a single species with a sedimentation coefficient corresponding to the monomeric molecular weight confirms the monomeric state.

Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

Native-PAGE separates proteins in their folded state based on a combination of their size, shape, and intrinsic charge.

Experimental Protocol:

  • Gel Preparation: Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

  • Sample Preparation: Mix the this compound-treated protein with a non-denaturing loading buffer. It is important to omit SDS and reducing agents.

  • Electrophoresis: Load the sample and a set of native molecular weight markers onto the gel and run the electrophoresis in a suitable non-denaturing running buffer.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.

  • Data Interpretation: The migration of the protein of interest is compared to that of the native molecular weight markers. A single band migrating at the expected molecular weight for the monomer suggests a monomeric state.[7]

Logical Relationship of Validation Steps

The following diagram illustrates the logical flow and decision-making process in validating the monomeric state of a protein.

G Start Start: This compound Treated Protein SEC_DLS Initial Screening: SEC and/or DLS Start->SEC_DLS Monomeric Result: Monomeric? SEC_DLS->Monomeric HighRes High-Resolution Confirmation: AUC and/or Native-PAGE Monomeric->HighRes Yes End_Oligomer Conclusion: Protein is Oligomeric/Aggregated Monomeric->End_Oligomer No Optimize Action: Optimize this compound Treatment or Purification Monomeric->Optimize No Confirmed Result: Confirmed Monomeric? HighRes->Confirmed End_Monomer Conclusion: Protein is Monomeric Confirmed->End_Monomer Yes Confirmed->End_Oligomer No Confirmed->Optimize No Optimize->Start

Caption: Decision-making flowchart for monomeric state validation.

By employing a combination of these techniques, researchers can confidently validate the monomeric state of their protein of interest following this compound treatment, ensuring the quality and reliability of their downstream applications.

References

NDSB-201 vs. Arginine: A Comparative Guide to Suppressing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of proteins is a critical challenge in the development and manufacturing of biotherapeutics, often leading to loss of efficacy and potential immunogenicity. Small molecule additives are widely employed to mitigate this issue. This guide provides a comparative overview of two such additives: the non-detergent sulfobetaine (B10348) NDSB-201 and the amino acid L-arginine, focusing on their mechanisms of action and available supporting experimental data for suppressing protein aggregation.

At a Glance: Key Differences

FeatureThis compoundL-Arginine
Primary Mechanism Acts as a pharmacological chaperone, binding to and stabilizing the native protein conformation.[1]Employs multiple mechanisms including masking hydrophobic surfaces, blocking anionic side chains, and preferential exclusion from protein-protein encounter complexes.[2][3]
Mode of Action Direct binding to hydrophobic pockets on the protein surface.[1]Can act through both direct interaction with the protein surface and by altering the properties of the bulk solvent.
Specificity Can exhibit protein-specific effects due to the requirement of a suitable binding pocket.[1]Generally applicable to a wide range of proteins.

Quantitative Performance Data

Table 1: Effect of this compound on the Yield of Active Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)

AdditiveYield of Active TBRII-ECDReference
Control (No Additive)Baseline[1]
This compoundUp to threefold higher than control[1]

Table 2: Effect of L-Arginine Hydrochloride (L-ArgHCl) on the Aggregation of Reduced Denatured Lysozyme

L-ArgHCl ConcentrationAggregation (Light Scattering at 600 nm)Reference
0 MHigh[4]
0.05 MReduced[4]
0.1 MFurther Reduced[4]
0.15 MFurther Reduced[4]
0.2 MFurther Reduced[4]
0.25 MFurther Reduced[4]
0.4 MSignificantly Reduced[4]

Table 3: Effect of L-Arginine on the Aggregation Kinetics of Bovine Insulin

L-Arginine ConcentrationIncrease in Lag Phase DurationReduction in Initial Growth RateReference
Up to 500 mMUp to 8-foldUp to 20-fold[5]

Mechanisms of Action

This compound: The Pharmacological Chaperone

This compound, a non-detergent sulfobetaine, functions by directly binding to the protein of interest.[1] X-ray crystallography studies have shown that this compound can occupy shallow, hydrophobic pockets on the protein surface.[1] This interaction stabilizes the native, folded state of the protein, thereby preventing the exposure of aggregation-prone hydrophobic regions.[1] By acting as a "pharmacological chaperone," this compound can also facilitate the correct folding of proteins.[1]

NDSB201_Mechanism cluster_protein Protein States Unfolded Unfolded or Misfolded Protein Native Native Protein Unfolded->Native Folding Unfolded->Native Stabilizes native state Aggregates Aggregates Unfolded->Aggregates Aggregation NDSB201 This compound NDSB201->Unfolded Binds to hydrophobic pockets

Mechanism of this compound in preventing protein aggregation.

Arginine: The Multifaceted Suppressor

The mechanism by which arginine suppresses protein aggregation is more complex and thought to involve several concurrent processes:

  • Masking Hydrophobic Surfaces : Arginine molecules can form clusters that present a hydrophobic surface, which in turn interacts with and masks the exposed hydrophobic patches on unfolded or partially folded proteins. This prevents protein-protein interactions that lead to aggregation.[6]

  • Blocking Anionic Side Chains : The guanidinium (B1211019) group of arginine can interact with negatively charged amino acid residues (aspartate and glutamate) on the protein surface.[3] This blockage prevents the formation of intermolecular salt bridges that can contribute to the formation of aggregation nuclei.[3]

  • Preferential Exclusion : Arginine can be preferentially excluded from the protein-protein encounter complex, which slows down the rate of protein association and aggregation.[7]

Arginine_Mechanism cluster_protein Protein States cluster_mechanisms Arginine's Mechanisms of Action Unfolded Unfolded or Misfolded Protein Aggregates Aggregates Unfolded->Aggregates Aggregation Arginine Arginine Masking Masks Hydrophobic Surfaces Arginine->Masking Blocking Blocks Anionic Side Chains Arginine->Blocking Exclusion Preferential Exclusion Arginine->Exclusion Masking->Unfolded Interacts with hydrophobic patches Blocking->Unfolded Binds to Asp/Glu residues Exclusion->Unfolded Slows protein association

Multiple mechanisms of arginine in suppressing protein aggregation.

Experimental Protocols

A common method for assessing protein aggregation is through light scattering techniques, such as Dynamic Light Scattering (DLS).

General Experimental Workflow for Assessing Protein Aggregation using DLS:

DLS_Workflow cluster_prep Sample Preparation cluster_induction Aggregation Induction cluster_measurement Measurement cluster_analysis Data Analysis Protein_Sol Prepare Protein Solution (e.g., 1-2 mg/mL) Mixing Mix Protein and Additive Solutions Protein_Sol->Mixing Additive_Sol Prepare Additive Solutions (this compound or Arginine) at various concentrations Additive_Sol->Mixing Stress Apply Stress (e.g., thermal, chemical, mechanical) Mixing->Stress DLS Perform Dynamic Light Scattering (DLS) Measurement over time Stress->DLS Analysis Analyze light scattering intensity, hydrodynamic radius, and polydispersity DLS->Analysis Comparison Compare aggregation kinetics with and without additives Analysis->Comparison

A generalized workflow for evaluating protein aggregation inhibitors.

Key Steps in a Typical DLS Experiment:

  • Sample Preparation : A solution of the protein of interest is prepared in a suitable buffer. The sample should be filtered to remove any pre-existing dust or large aggregates.[8]

  • Addition of Suppressor : The protein solution is incubated with varying concentrations of either this compound or arginine. A control sample without any additive is also prepared.

  • Induction of Aggregation : Aggregation is induced by applying a stressor, such as heat, pH change, or mechanical agitation.[9]

  • DLS Measurement : The samples are placed in a DLS instrument, and the light scattering intensity is monitored over time.[9] An increase in scattering intensity and the hydrodynamic radius of the particles indicates the formation of aggregates.[9]

  • Data Analysis : The data is analyzed to determine the lag time for aggregation and the rate of aggregate growth. The effectiveness of the suppressor is determined by its ability to increase the lag time and decrease the growth rate compared to the control.[5]

Conclusion

Both this compound and arginine are effective in suppressing protein aggregation, albeit through different primary mechanisms. This compound acts as a specific binder that stabilizes the native protein conformation, suggesting it may be particularly effective for proteins with a suitable binding site. Arginine, on the other hand, is a more general aggregation suppressor that works through a combination of interactions with the protein and modifications of the solvent environment.

The choice between this compound and arginine will depend on the specific protein, the nature of the aggregation problem, and the desired formulation conditions. For proteins where a specific binding site for this compound can be identified, it may offer a highly effective and targeted approach. Arginine's broader applicability makes it a valuable tool for a wider range of proteins and aggregation challenges. Further empirical studies are recommended to determine the optimal suppressor and concentration for any given biotherapeutic.

References

Guardian of the Fold: Validating Protein Structural Integrity with NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein crystallization, ensuring the structural integrity of the final crystal is paramount. Non-detergent sulfobetaines (NDSBs), particularly NDSB-201, have emerged as valuable tools in the crystallographer's arsenal. This guide provides a comprehensive comparison of this compound with other common crystallization additives, supported by experimental data, to validate its role in preserving the native conformation of proteins.

This compound, a zwitterionic compound, has demonstrated a remarkable ability to enhance the solubilization, stability, and crystallization of proteins. Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations. Their mechanism of action is attributed to their ability to interact with the protein surface, reducing aggregation and promoting proper folding.

This compound in Action: A Comparative Analysis

While a comprehensive, direct comparison of this compound with all classes of crystallization additives for a wide range of proteins is not extensively documented in a single study, we can synthesize findings from various sources to build a strong case for its efficacy.

One key advantage of this compound is its dual role as a folding agent and a crystallization additive.[1] Studies on the Type II TGF-β receptor extracellular domain (TBRII-ECD) have shown that this compound can increase the yield of active, correctly folded protein by up to threefold compared to refolding without the additive.[2] This inherent ability to stabilize the native protein structure before and during crystallization is a significant benefit over additives that solely act as precipitants.

X-ray crystallographic analysis of the TBRII-ECD in complex with this compound revealed that the additive binds to a specific hydrophobic pocket on the protein surface.[1][2] This interaction stabilizes the folded state and masks hydrophobic patches that could otherwise lead to aggregation.[1] This specific binding mechanism, facilitated by the pyridinium (B92312) ring of this compound, offers a distinct advantage over non-specific additives.[2]

Furthermore, the use of this compound has been shown to accelerate crystal growth significantly. In the case of TBRII-ECD, crystals reached their full size in 2-3 days in the presence of this compound, compared to 1-2 weeks without it.[2] This acceleration can be crucial for high-throughput structural biology projects.

Additive ClassExample(s)Mechanism of ActionImpact on Structural IntegrityKey AdvantagesPotential Disadvantages
Non-Detergent Sulfobetaines This compound , NDSB-256Shields hydrophobic surfaces, prevents aggregation, stabilizes native conformation through specific binding.[1][2]High - actively promotes and preserves the correct fold.[1][2]Dual role as folding and crystallization agent, accelerates crystal growth.[1][2]Can sometimes remain bound in the final structure, potentially interfering with functional studies.
Salts Ammonium Sulfate, Sodium Chloride"Salting out" effect, reduces protein solubility by competing for water molecules.Variable - can induce precipitation without ensuring conformational homogeneity.High success rate for a wide range of proteins, well-established protocols.Can sometimes lead to non-specific aggregation and may not be suitable for all proteins.
Polymers Polyethylene Glycol (PEG)Excluded volume effect, reduces the volume of solvent available to the protein, forcing association.Can be variable; may trap non-native conformations or interfere with ligand binding in the crystal lattice.Effective for a broad range of proteins, different molecular weights provide flexibility.Can increase solution viscosity, potentially hindering crystal packing; may be present in the final structure.
Small Organic Molecules MPD, GlycerolAlter solvent properties (e.g., dielectric constant) to reduce protein solubility.Generally good, but the mechanism is less specific than this compound.Can act as cryoprotectants, often used in combination with other precipitants.Higher concentrations can sometimes have a denaturing effect.

Experimental Protocols for Validating Structural Integrity

To rigorously validate the structural integrity of proteins crystallized with this compound or any other additive, a combination of biophysical techniques is essential.

X-ray Crystallography Data Quality Assessment

The ultimate validation of a crystallized protein's structure comes from the quality of the X-ray diffraction data.

Methodology:

  • Data Collection: Collect X-ray diffraction data from the protein crystal at a synchrotron source.

  • Data Processing: Process the diffraction images to obtain key statistics.

  • Analysis of Quality Indicators:

    • Resolution: The highest resolution at which diffraction spots can be reliably measured. Higher resolution indicates a more ordered crystal.

    • R-factors (Rwork and Rfree): Measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.

    • Mosaicity: A measure of the spread of crystal lattice orientations. Lower mosaicity is indicative of a more perfect crystal.[3][4]

    • I/σ(I): The ratio of the intensity of a reflection to its uncertainty. A higher value signifies stronger and more reliable data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein in solution, both before and after crystallization (by re-dissolving the crystals).

Methodology:

  • Sample Preparation: Prepare a protein solution at a known concentration (typically 0.1-1 mg/mL) in a suitable buffer that is transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) using a spectropolarimeter.

  • Data Analysis: Deconvolute the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures. A comparison of the spectra of the protein before crystallization and after re-dissolving the crystal can confirm the preservation of the secondary structure.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation: Mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions.

  • Thermal Denaturation: Gradually increase the temperature of the sample in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

  • Tm Determination: The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater protein stability. Comparing the Tm of the protein in the presence and absence of this compound can demonstrate its stabilizing effect.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the binding thermodynamics of a ligand to a protein. This is crucial for drug development professionals to ensure that the crystallized protein retains its functional binding properties.

Methodology:

  • Sample Preparation: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during the binding event.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This confirms that the protein in the crystallization condition is functionally active.

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and the relationships between different components, the following diagrams are provided.

Experimental_Workflow cluster_pre_cryst Pre-Crystallization cluster_cryst Crystallization cluster_post_cryst Post-Crystallization Validation Protein_Prep Protein Preparation & Purification Initial_Char Initial Structural Characterization (CD, DSF) Protein_Prep->Initial_Char Cryst_Screen Crystallization Screening Initial_Char->Cryst_Screen NDSB_201 This compound Cryst_Screen->NDSB_201 Other_Additives Other Additives Cryst_Screen->Other_Additives Xray X-ray Crystallography NDSB_201->Xray Biophysical Biophysical Assays (CD, DSF, ITC) NDSB_201->Biophysical Other_Additives->Xray Other_Additives->Biophysical Structure_Validation Structural Integrity Validated Xray->Structure_Validation Biophysical->Structure_Validation

Caption: Experimental workflow for validating protein structural integrity.

Additive_Comparison cluster_outcome Crystallization Outcome NDSB_201 This compound + Specific binding to protein surface + Shields hydrophobic patches + Promotes native conformation + Accelerates crystal growth High_Quality_Crystal High-Quality Crystal with Validated Structural Integrity NDSB_201->High_Quality_Crystal Leads to Alternatives Alternative Additives (Salts, Polymers) + Non-specific interactions + Primarily induce precipitation + May trap non-native states + Can interfere with analysis Variable_Quality_Crystal Variable Quality Crystal with Potential Structural Artifacts Alternatives->Variable_Quality_Crystal May lead to

Caption: Logical comparison of this compound and alternative additives.

References

case studies comparing protein yields with and without NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of high yields of soluble, correctly folded, and functional proteins is a cornerstone of biochemical research and pharmaceutical development. Protein aggregation during expression, purification, and refolding is a common obstacle that significantly reduces the final yield of active protein. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that can mitigate this issue. This guide provides a comparative analysis of protein yields obtained with and without the use of NDSB-201, a prominent member of this family.

The Role of this compound in Protein Folding

This compound is a zwitterionic compound that is not a detergent, meaning it does not form micelles and can be easily removed by dialysis.[1][2][3] Its primary function is to prevent protein aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[4][5] this compound is thought to interact with hydrophobic regions on protein folding intermediates, thereby preventing the intermolecular interactions that lead to aggregation.[5] This allows a greater proportion of the protein molecules to achieve their native, soluble conformation, thus increasing the overall yield of the functional protein.

Case Study: Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)

A key study investigating the refolding of the extracellular domain of the type II TGF-β receptor (TBRII-ECD) provides compelling evidence for the efficacy of this compound. The researchers found that the addition of this compound to the refolding buffer resulted in a yield of active TBRII-ECD that was up to threefold higher than previously observed without the additive.[6][7]

Table 1: Comparison of TBRII-ECD Protein Yield with and without this compound

ConditionStarting MaterialFinal Yield of Purified ProteinYield Increase
Without this compoundUrea-solubilized proteinVariable, significantly lower-
With 1 M this compound50 mg of urea-solubilized protein8 - 13 mgUp to 3-fold

This significant increase in yield highlights the potential of this compound to overcome bottlenecks in protein production, particularly for proteins prone to aggregation during refolding.

Other Case Studies and Considerations

While the TBRII-ECD case study provides strong quantitative evidence, the effectiveness of this compound can be protein-dependent.

  • Cdc25A: A study on the refolding of the protein Cdc25A identified a positive synergistic interaction between this compound and the reducing agent bis-mercaptoacetamide cyclohexane (B81311) (BMC). This combination led to the successful crystallization of the refolded protein, indicating a properly folded and stable conformation.[8]

  • Recombinant Three-Finger Proteins (rTFPs): In a study on rTFPs, this compound was found to increase the yield of the monomeric (correctly folded) species in initial refolding screens. However, the subsequent removal of this compound by dialysis led to protein precipitation.[4] This suggests that for some proteins, this compound may be required to maintain solubility even after refolding, or that alternative strategies for its removal need to be explored.

These examples underscore the importance of empirical testing to determine the optimal refolding conditions for each protein of interest.

Experimental Protocols

Below are detailed methodologies for protein refolding, both a general protocol and a specific one from the successful TBRII-ECD case study.

General Protocol for Protein Refolding from Inclusion Bodies using this compound

This protocol provides a starting point for optimizing the refolding of a target protein using this compound.

  • Inclusion Body Solubilization:

    • Resuspend purified inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.

  • Protein Refolding:

    • Prepare a refolding buffer containing this compound. A typical starting concentration is 0.5-1.0 M this compound in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA). The buffer may also contain a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.2 mM oxidized glutathione) if the protein has disulfide bonds.

    • Rapidly dilute the solubilized protein into the refolding buffer. The dilution factor should be high enough (e.g., 1:20 to 1:100) to reduce the denaturant concentration and allow for proper folding. The final protein concentration in the refolding buffer is typically in the range of 10-100 µg/mL.

    • Incubate the refolding mixture at a controlled temperature (often 4°C) with gentle stirring for 12-48 hours.

  • Purification and Analysis:

    • Following refolding, concentrate the protein solution using an appropriate method (e.g., ultrafiltration).

    • Remove this compound and any remaining denaturant by dialysis or diafiltration against a suitable storage buffer.

    • Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

    • Analyze the purified protein for yield, purity (SDS-PAGE), and activity (functional assays).

Specific Protocol for Refolding of TBRII-ECD with this compound

This protocol is adapted from the study by Kiessling and colleagues.[6]

  • Preparation of Urea-Solubilized Protein:

    • Start with purified inclusion bodies of the target protein (in this case, a thioredoxin-fused TBRII-ECD).

    • Solubilize the inclusion bodies in a buffer containing urea.

  • Optimized Refolding Conditions:

    • Prepare the refolding buffer: 75 mM Tris (pH 8.0), 1 M this compound, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).

    • Dilute the urea-solubilized protein into the refolding buffer.

    • Incubate at 4°C for 40 hours.

  • Purification:

    • Following incubation, purify the refolded TBRII-ECD protein using appropriate chromatography methods to obtain the final product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for protein refolding from inclusion bodies, comparing the process with and without the addition of this compound.

G General Protein Refolding Workflow cluster_prep Inclusion Body Preparation cluster_refolding Refolding cluster_outcome Outcome cluster_downstream Downstream Processing start E. coli Expression & Cell Lysis ib_isolation Inclusion Body Isolation start->ib_isolation ib_solubilization Inclusion Body Solubilization (e.g., 8M Urea or 6M GuHCl) ib_isolation->ib_solubilization refolding_without Refolding Buffer (Standard) ib_solubilization->refolding_without Dilution refolding_with Refolding Buffer + 1M this compound ib_solubilization->refolding_with Dilution outcome_without Lower Yield of Soluble Protein (Aggregation Prone) refolding_without->outcome_without outcome_with Higher Yield of Soluble Protein (Aggregation Suppressed) refolding_with->outcome_with purification_without Purification outcome_without->purification_without purification_with Purification outcome_with->purification_with final_product_without Final Purified Protein (Lower Yield) purification_without->final_product_without final_product_with Final Purified Protein (Higher Yield) purification_with->final_product_with

Caption: Workflow comparing protein refolding with and without this compound.

This guide demonstrates that this compound can be a valuable tool for increasing the yield of soluble and active proteins. However, its effectiveness is protein-specific, and optimization of refolding conditions is crucial for success. Researchers are encouraged to screen various concentrations of this compound and other additives to identify the optimal conditions for their protein of interest.

References

Safety Operating Guide

Proper Disposal Procedures for NDSB-201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the non-detergent sulfobetaine, NDSB-201, ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals frequently utilize this compound as a crucial reagent for protein solubilization, refolding, and crystallization. While its utility in the lab is well-established, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound, alongside essential safety information and a detailed experimental protocol for its use.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and is known to be an irritant to the eyes, respiratory system, and skin. It is also harmful to aquatic organisms, making its proper disposal a critical environmental concern. All laboratory personnel handling this compound must be familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for disposal. For major spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative properties of this compound for easy reference in a laboratory setting.

PropertyValue
Molecular Weight 201.24 g/mol
Appearance White crystalline powder
Purity Typically ≥98%
Solubility in Water Highly soluble (>2 M)
CAS Number 15471-17-7

Detailed Experimental Protocol: Protein Refolding Using this compound

This protocol provides a detailed methodology for a common application of this compound in protein biochemistry: the refolding of a denatured protein.

Objective: To refold a denatured protein to its native, functional state using this compound as a folding additive.

Materials:

  • Purified, denatured protein in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)

  • This compound (solid)

  • Refolding Buffer Components:

  • Dialysis tubing and buffer

  • Sterile filtration apparatus (0.22 µm filter)

Procedure:

  • Preparation of Refolding Buffer: Prepare a chilled refolding buffer containing 75 mM Tris (pH 8.0), 1 M this compound, 2 mM GSH, and 0.5 mM GSSG.[1] Ensure the this compound is fully dissolved. Sterile filter the buffer using a 0.22 µm filter.[1]

  • Initiation of Refolding: Slowly add the denatured protein solution dropwise into the chilled, stirring refolding buffer.[1] The final protein concentration should be approximately 0.1 mg/mL to minimize aggregation.[1]

  • Incubation: Continue stirring the solution at 4°C for 48 hours to allow for proper refolding.[1]

  • Concentration and Dialysis: Concentrate the refolded protein solution using an appropriate method, such as ultrafiltration.[1] Subsequently, dialyze the concentrated protein solution extensively against a suitable buffer (e.g., 20 mM Bis-Tris, pH 6.0) to remove the this compound and other small molecules.[1]

  • Purification and Analysis: Purify the refolded protein from any remaining misfolded species or aggregates using chromatography techniques, such as ion exchange or size exclusion chromatography. Analyze the purified protein for proper folding and activity using appropriate assays.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is mandatory to ensure laboratory safety and environmental compliance. The following procedures should be followed diligently.

1. Solid this compound Waste:

  • Collection: Collect unused or expired solid this compound in a clearly labeled, sealed container. The original container is ideal.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" or "3-(1-Pyridinio)-1-propanesulfonate".

  • Storage: Store the waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash.

2. Aqueous Solutions Containing this compound:

  • Collection: Collect all aqueous waste containing this compound, including experimental solutions and rinsates, in a dedicated, sealed, and compatible waste container.

  • Labeling: Label the container as "Hazardous Aqueous Waste containing this compound". List the approximate concentration of this compound and any other hazardous components.

  • pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, unless this would cause a hazardous reaction.

  • Storage: Store the waste container in a designated satellite accumulation area, following all institutional guidelines.

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a certified hazardous waste vendor. Do not pour this compound solutions down the drain, as it is harmful to aquatic life.

3. Contaminated Labware and PPE:

  • Solid Waste: Items such as gloves, weigh boats, and absorbent pads that are contaminated with solid this compound should be placed in a sealed bag or container labeled "Solid Hazardous Waste contaminated with this compound" and disposed of through the hazardous waste stream.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., water). The first two rinses must be collected as hazardous aqueous waste. The third rinse can typically be disposed of down the drain, but consult your local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NDSB201_Disposal_Workflow start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid aqueous_waste Aqueous Solution with this compound waste_type->aqueous_waste Aqueous contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Items collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_aqueous Collect in Labeled, Sealed Container aqueous_waste->collect_aqueous collect_labware Segregate and Collect in Labeled Container contaminated_labware->collect_labware store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_aqueous->store_waste collect_labware->store_waste ehs_pickup Arrange for EHS/ Vendor Disposal store_waste->ehs_pickup

References

Personal protective equipment for handling NDSB-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of NDSB-201, a non-detergent sulfobetaine (B10348) crucial for protein solubilization and stabilization.

This document provides immediate, essential safety protocols, detailed operational guidance, and disposal plans for this compound. By adhering to these procedures, you can ensure a safe laboratory environment while effectively utilizing this chemical's unique properties in your research.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is known to cause serious eye irritation and may also lead to skin and respiratory system irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)
Equipment Specification Purpose
Eye Protection Chemical safety goggles or glassesTo prevent eye contact and serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact and potential irritation.
Respiratory Protection Dust respiratorTo prevent inhalation of airborne particles.
Body Protection Laboratory coat or protective clothingTo protect skin and clothing from contamination.
Quantitative Safety Data
Identifier Value Reference
GHS Classification H319: Causes serious eye irritation[1]
Oral LD50 (Rat) > 5000 mg/kg[1]

Operational Plan: Storage and Spill Management

Proper storage and spill containment are critical for maintaining a safe laboratory environment.

  • Storage : Store this compound in a cool, dry, well-ventilated area.[1] Keep containers tightly sealed and protected from moisture, as the compound is hygroscopic.[2]

  • Minor Spills : In the event of a small spill, immediately clean the area using dry methods to avoid generating dust.[1] Ensure full PPE is worn during cleanup.[1] Place the spilled material into a sealed, labeled container for disposal.[1]

  • Major Spills : For larger spills, alert personnel in the vicinity and contact emergency responders.[1] Wear appropriate protective clothing and prevent the substance from entering drains or water courses.[1]

Experimental Protocol: Protein Renaturation from Inclusion Bodies

This compound is frequently used to aid in the refolding of proteins from inclusion bodies. The following is a detailed protocol for the renaturation of a GST-fusion protein expressed in E. coli.[3]

Materials
  • E. coli cell pellet containing the protein of interest within inclusion bodies

  • Lysis Buffer (50 mM Tris, pH 7.5, 250 mM NaCl, 1% Triton X-100, 5 mM DTT)

  • Denaturation Solution (6 M guanidine (B92328) HCl, 25 mM DTT, 50 mM Tris, pH 7.5)

  • Renaturation Solution (1 M this compound, 0.2 M NaCl, 1 mM DTT, 50 mM Tris, pH 7.5)[3]

  • Dialysis Buffer (ddH₂O)

  • Glutathione (B108866) agarose

Procedure
  • Cell Lysis : Resuspend the bacterial pellet in Lysis Buffer. Lyse the cells through a cycle of freezing and thawing, followed by brief sonication.

  • Inclusion Body Isolation : Centrifuge the lysate to pellet the inclusion bodies.

  • Solubilization : Dissolve the inclusion body pellet in the Denaturation Solution and incubate at 4°C for 1 hour. Adjust the protein concentration to 1 µg/µL with the same solution.[3]

  • Renaturation : Rapidly dilute the solubilized protein sample with a tenfold volume of the Renaturation Solution.[3] Incubate the mixture at 4°C for 1 hour to allow for protein refolding.[3]

  • Dialysis : Dialyze the renatured protein sample against double-distilled water overnight at 4°C to remove the this compound and other small molecules.[3]

  • Purification : Concentrate the dialyzed sample and purify the refolded GST-fusion protein using glutathione agarose.[3]

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization & Renaturation cluster_purification Purification cell_lysis Cell Lysis ib_isolation Inclusion Body Isolation cell_lysis->ib_isolation Centrifugation solubilization Solubilization in Guanidine HCl ib_isolation->solubilization Add Denaturation Solution renaturation Renaturation with This compound solubilization->renaturation Dilute with Renaturation Solution dialysis Dialysis renaturation->dialysis Remove small molecules purification Affinity Purification dialysis->purification Isolate target protein

Protein Renaturation Workflow using this compound.

Disposal Plan

As there are no specific disposal instructions for this compound, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]

  • Waste Collection : Collect waste this compound, including contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: 3-(1-Pyridinio)-1-propanesulfonate.

  • Storage of Waste : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.